Carbonochloridic Acid Heptadecyl Ester
Description
Properties
Molecular Formula |
C18H35ClO2 |
|---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
heptadecyl carbonochloridate |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(19)20/h2-17H2,1H3 |
InChI Key |
ORIORHNBHWMHIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Carbonochloridic Acid, Heptadecyl Ester
Foreword: Navigating the Data Landscape for Long-Chain Alkyl Chloroformates
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its application. This guide delves into the core characteristics of carbonochloridic acid, heptadecyl ester (also known as heptadecyl chloroformate). It is critical to note at the outset that while a wealth of information exists for the broader class of alkyl chloroformates, specific experimentally determined data for the C17 analogue, heptadecyl chloroformate, is not extensively available in public literature.
Therefore, this guide adopts a dual approach. Firstly, it collates and presents the established knowledge on long-chain alkyl chloroformates, drawing from data on homologous compounds to establish trends and provide scientifically grounded estimations for the properties of heptadecyl chloroformate. Secondly, it provides detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate the precise data required for their specific applications. This approach ensures both immediate utility and a pathway to further empirical characterization, upholding the principles of scientific integrity and practical applicability.
Molecular Identity and Structural Characteristics
Carbonochloridic acid, heptadecyl ester, is a long-chain aliphatic chloroformate. Its molecular structure consists of a seventeen-carbon alkyl chain (heptadecyl group) attached to a highly reactive chloroformate functional group (-O(CO)Cl). This amphiphilic nature, with a large, nonpolar alkyl tail and a polar, electrophilic head, is central to its chemical behavior and physical properties.
-
Molecular Formula: C₁₈H₃₅ClO₂
-
Molecular Weight: 318.92 g/mol
-
CAS Number: While a specific CAS number for heptadecyl chloroformate is not readily found, related long-chain chloroformates are well-documented. For instance, hexadecyl chloroformate is registered under CAS number 26272-90-2 and octadecyl chloroformate under 51637-93-5[1].
Core Physicochemical Properties: An Empirical and Extrapolated Overview
The physicochemical properties of long-chain alkyl chloroformates are heavily influenced by the length of the alkyl chain. The following table summarizes available data for homologous compounds and provides estimated values for heptadecyl chloroformate.
| Property | Heptyl Chloroformate (C7) | Hexadecyl Chloroformate (C16) | Heptadecyl Chloroformate (C17) (Estimated) | Octadecyl Chloroformate (C18) |
| Physical State at 20°C | Colorless to almost colorless clear liquid | Liquid[2] | Waxy Solid or Liquid | Solid[1] |
| Boiling Point (°C) | 71 °C at 7 mmHg[3] | 367.1 °C at 760 mmHg[4] | ~382°C | 396.9°C[1] |
| Melting Point (°C) | Data not available | Data not available | ~25-30°C | Data not available (low melting solid)[1] |
| Density (g/cm³) | 1.0[3] | Data not available | ~0.93 | 0.932[1] |
| Solubility | Slightly soluble in Chloroform[3]. | Data not available | Good solubility in non-polar and moderately polar organic solvents (e.g., chloroform, ethyl acetate, petroleum ether). Insoluble and reactive in water. | Slightly soluble in Chloroform and Ethyl Acetate[1][5]. |
Causality Behind the Trends:
-
Boiling Point: The boiling point of aliphatic compounds increases with the length of the carbon chain due to stronger van der Waals forces. The significant jump in boiling points from shorter to longer chains is a well-established phenomenon[6]. Some long-chain chloroformates may decompose before reaching their boiling point at atmospheric pressure[6].
-
Melting Point: As the alkyl chain length increases, the molecules pack more efficiently in a solid lattice, leading to a higher melting point. Heptadecyl chloroformate is predicted to be a low-melting waxy solid at room temperature, similar to octadecyl chloroformate[1].
-
Solubility: The principle of "like dissolves like" governs the solubility of these esters[7]. The long hydrophobic heptadecyl chain dictates a high affinity for non-polar organic solvents and practical insolubility in water[7][8]. The presence of the polar chloroformate group provides some limited solubility in moderately polar aprotic solvents[7][8].
Reactivity Profile: The Dominance of the Chloroformate Group
The chemistry of heptadecyl chloroformate is dominated by the highly electrophilic carbonyl carbon of the chloroformate moiety. This makes the molecule susceptible to nucleophilic attack, with hydrolysis being the most significant reaction in many contexts.
Hydrolysis
In the presence of water or moisture, heptadecyl chloroformate will readily hydrolyze to form heptadecanol, hydrochloric acid (HCl), and carbon dioxide (CO₂)[6]. This reaction is typically rapid, with the hydrolysis half-life of long-chain chloroformates being short[6][9]. The rate of hydrolysis is generally slower for higher molecular weight chloroformates compared to their shorter-chain counterparts[9].
The rapid generation of corrosive HCl upon contact with moisture is a critical consideration for the handling, storage, and application of this compound[10].
Reactions with Nucleophiles
Heptadecyl chloroformate is a versatile reagent for introducing the heptadecyloxycarbonyl group onto various nucleophiles. Key reactions include:
-
Reaction with Amines: Forms stable carbamates. This reaction is fundamental in the derivatization of amino acids and other primary and secondary amines for analytical purposes or as a protecting group strategy in organic synthesis.
-
Reaction with Alcohols: Yields carbonates. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
-
Reaction with Carboxylic Acids: Produces mixed anhydrides, which are highly reactive intermediates themselves, often used in peptide synthesis.
Experimental Protocols for Physicochemical Characterization
To obtain definitive data for heptadecyl chloroformate, the following experimental protocols are recommended.
Determination of Boiling Point by Thermogravimetric Analysis (TGA)
Rationale: For high molecular weight compounds that may decompose at their atmospheric boiling point, TGA provides a reliable method to determine the boiling point by measuring weight loss as a function of temperature under controlled conditions.
Methodology:
-
Instrument Setup: Calibrate a thermogravimetric analyzer (TGA) according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of heptadecyl chloroformate into a tared TGA pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to a temperature expected to be above the boiling point (e.g., 450 °C).
-
-
Data Analysis: The onset temperature of the major weight loss step in the TGA curve corresponds to the boiling point at the ambient pressure of the experiment.
Diagram of Boiling Point Determination Workflow using TGA
Caption: A systematic workflow for determining the solubility of heptadecyl chloroformate.
Safety, Handling, and Storage
As a member of the chloroformate class, heptadecyl chloroformate must be handled with significant care.
-
Hazards: Chloroformates are corrosive, toxic, and moisture-sensitive.[10][11] Inhalation of vapors can be fatal, and skin contact can cause severe burns.[11] The primary hazard stems from its high reactivity, particularly with water, which generates corrosive hydrochloric acid.[2][10]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as bases, amines, and alcohols.[12] The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis.
-
Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material for containment and dispose of it as hazardous waste. Do not use water to clean up spills.[13]
Analytical Characterization
The identity and purity of heptadecyl chloroformate can be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of the compound and confirming its molecular weight.[14][15][16] Derivatization of other molecules with heptadecyl chloroformate makes them amenable to GC-MS analysis.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure, showing characteristic signals for the long alkyl chain and the carbonyl carbon of the chloroformate group.
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the carbonyl (C=O) group of the chloroformate will be present, typically in the region of 1770-1780 cm⁻¹.
Conclusion
Carbonochloridic acid, heptadecyl ester, is a long-chain alkyl chloroformate with physicochemical properties largely dictated by its C17 alkyl chain and its highly reactive chloroformate functional group. While specific experimental data for this molecule is sparse, a robust understanding of its characteristics can be derived from the established trends within the homologous series of long-chain chloroformates. It is a moisture-sensitive, reactive compound with good solubility in non-polar organic solvents. The provided experimental protocols offer a clear pathway for researchers to determine its precise properties, ensuring safe and effective utilization in drug development and organic synthesis.
References
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heptadecyl chloroformate CAS number and safety data sheet
An In-depth Technical Guide to Heptadecyl Chloroformate for Researchers and Drug Development Professionals
Introduction
Heptadecyl chloroformate is a long-chain alkyl chloroformate, a class of highly reactive organic compounds that serve as versatile reagents in a multitude of organic transformations.[1] Formally esters of chloroformic acid, they are characterized by the general structure ROC(O)Cl.[1] Their reactivity, which is similar to that of acyl chlorides, allows for the efficient introduction of alkoxycarbonyl groups onto nucleophilic molecules.[1] This guide provides a comprehensive overview of the chemical properties, safety, handling, and applications of heptadecyl chloroformate, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.
While a specific CAS number for heptadecyl chloroformate is not readily found in major chemical databases, its properties and reactivity can be accurately inferred from its close homolog, hexadecyl chloroformate (CAS No. 26272-90-2).[2][3] This guide will utilize data from hexadecyl chloroformate and other long-chain alkyl chloroformates to provide a robust and reliable technical resource.
Chemical Identification and Properties
Structure and Nomenclature:
-
Chemical Name: Heptadecyl chloroformate
-
Synonyms: Heptadecyl carbonochloridate, Chloroformic acid heptadecyl ester
-
Molecular Formula: C₁₈H₃₅ClO₂
-
Molecular Weight: 334.92 g/mol
CAS Number:
-
Hexadecyl chloroformate (C16): 26272-90-2[2]
-
Octadecyl chloroformate (C18): 51637-93-5[4]
-
Heptyl chloroformate (C7): 33758-34-8
Physicochemical Properties:
The properties of heptadecyl chloroformate are expected to be similar to those of other long-chain alkyl chloroformates. The following table summarizes key data, with values for hexadecyl chloroformate provided for comparison.
| Property | Heptadecyl Chloroformate (Estimated) | Hexadecyl Chloroformate |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | > 370 °C at 760 mmHg | 367.1 ± 11.0 °C at 760 mmHg[2] |
| Density | ~0.9 g/cm³ | 0.9 ± 0.1 g/cm³[2] |
| Flash Point | > 110 °C | > 230 °F[2] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, THF, chloroform) | Insoluble in water |
Comprehensive Safety Data Sheet (SDS) Analysis
The following safety information is synthesized from data for analogous long-chain alkyl chloroformates and reflects the anticipated hazards of heptadecyl chloroformate.
Hazards Identification
Heptadecyl chloroformate is expected to be classified as a corrosive and toxic substance.
-
GHS Classification (Anticipated):
-
Signal Word: Danger[7]
-
Hazard Statements (Anticipated):
-
Precautionary Statements (Anticipated):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
First-Aid Measures
-
General Advice: Immediate medical attention is required. Show this safety data sheet to the doctor in attendance.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediate medical attention is required.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride and phosgene.[9]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[8]
-
Environmental Precautions: Do not let product enter drains.[8]
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. Do not expose spill to water.[9]
Handling and Storage
-
Safe Handling: Handle under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Use only in a chemical fume hood.[9]
-
Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place (refrigeration is recommended). Moisture sensitive.[7][9]
Exposure Controls/Personal Protection
-
Engineering Controls: Use only under a chemical fume hood. Ensure adequate ventilation, especially in confined areas.
-
Personal Protective Equipment:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield.
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber, neoprene). Wear appropriate protective clothing.
-
Respiratory Protection: If the exposure limit is exceeded, a full-face respirator with an appropriate cartridge is recommended.
-
Stability and Reactivity
-
Reactivity: Reacts violently with water, alcohols, amines, and strong bases.
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere). Moisture sensitive.
-
Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, amines, water.[9]
-
Hazardous Decomposition Products: Hydrogen chloride, phosgene, carbon oxides.
Synthesis and Experimental Protocols
General Synthesis of Heptadecyl Chloroformate
Aliphatic chloroformates are typically synthesized by the reaction of the corresponding alcohol with phosgene.[10][11] For heptadecyl chloroformate, the reaction would involve heptadecan-1-ol and phosgene, often in an inert solvent.
Caption: Synthesis of heptadecyl chloroformate.
Protocol: Synthesis of a Heptadecyl Carbamate
This protocol details the synthesis of a carbamate, a common application of chloroformates. The reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the chloroformate.[1]
Materials:
-
Primary or secondary amine (1.0 eq)
-
Heptadecyl chloroformate (1.05 eq)
-
Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.1 eq)
-
Stir bar, round-bottom flask, dropping funnel, inert gas supply (N₂ or Ar)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent in the round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Slowly add the heptadecyl chloroformate dropwise to the stirred amine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure to yield the crude carbamate.
-
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Caption: Workflow for carbamate synthesis.
Applications in Research and Drug Development
Long-chain alkyl chloroformates like heptadecyl chloroformate are valuable tools in organic synthesis and drug development for several reasons:
-
Derivatization for Analysis: In analytical chemistry, particularly gas chromatography (GC), polar compounds such as amino acids and carboxylic acids often require derivatization to increase their volatility. Alkyl chloroformates are used to rapidly convert these polar functional groups into their less polar, more volatile ester or carbamate derivatives, enabling easier analysis.[12]
-
Introduction of Lipophilicity: The long heptadecyl chain can be used to introduce significant lipophilicity to a molecule. This is a key strategy in drug development for:
-
Improving Membrane Permeability: Increasing the lipid solubility of a drug can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Modulating Pharmacokinetics: The lipophilic tail can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Formulating Prodrugs: A hydrophilic drug can be temporarily masked with a lipophilic group to improve its delivery, which is then cleaved in vivo to release the active compound.
-
-
Synthesis of Surfactants and Amphiphiles: The reaction of heptadecyl chloroformate with polar head groups can be used to synthesize novel surfactants and amphiphilic molecules. These compounds have applications in drug delivery systems, such as forming micelles or liposomes to encapsulate and deliver poorly soluble drugs.[13]
References
- Google Patents. (n.d.). US3720718A - Conversion of chloroformates to an aldehyde.
-
PubChem. (n.d.). Carbonochloridic acid, heptyl ester. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Hexadecyl carbonochloridate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carbamates 3 starting from hexadecyl chloroformate 1 and amines 2. Retrieved from [Link]
-
ResearchGate. (2017, June 14). Are there any safety issues in using alkyl chloroformates? Retrieved from [Link]
-
ResearchGate. (2005, August 2). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Photo-on-Demand Synthesis of Chloroformates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved from [Link]
- Google Patents. (n.d.). WO2006044575A1 - Method for the preparation of aliphatic chloroformates.
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solubility of heptadecyl chloroformate in organic solvents
Topic: Solvation, Handling, and Reactivity of Heptadecyl Chloroformate Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
Heptadecyl chloroformate (C
This guide provides a definitive technical analysis of its solubility profile, solvent compatibility, and handling protocols. Unlike short-chain chloroformates (e.g., ethyl chloroformate), the solubility of heptadecyl chloroformate is dominated by its lipophilic alkyl chain, necessitating specific solvent choices to prevent precipitation and ensure efficient reactivity.
Physicochemical Profile & Structural Logic
To predict solubility and reactivity behaviors accurately, we must analyze the molecule's competing structural domains.
-
Lipophilic Domain (
-): A long, non-polar alkyl chain. This domain dictates high solubility in aliphatic and aromatic hydrocarbons. It is responsible for the compound's waxy, viscous nature and high partition coefficient ( ). -
Reactive Domain (-OCOCl): An electrophilic center susceptible to nucleophilic attack. This domain requires aprotic conditions to prevent decomposition.[1]
Physical State Prediction:
Based on the properties of its nearest homologues—Cetyl chloroformate (
Solubility & Solvent Compatibility Matrix
The solubility of heptadecyl chloroformate follows the principle of hydrophobic dominance. While the chloroformate group is polar, the massive
Table 1: Solvent Compatibility Guide
| Solvent Class | Representative Solvents | Solubility Status | Technical Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (Miscible) | Primary Choice. Dissolves both the lipid tail and the polar head group. Ideal for synthesis. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Excellent (Miscible) | The |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent (Miscible) | Good for reactions requiring higher temperatures (reflux). |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good | Soluble, but ensure solvents are strictly anhydrous to prevent hydrolysis. |
| Polar Aprotic (High Polarity) | Acetonitrile, DMF, DMSO | Moderate to Low | Solubility decreases as water content increases. Phase separation may occur in cold acetonitrile due to the lipophilic tail. |
| Protic (Reactive) | Water, Methanol, Ethanol | Incompatible | DO NOT USE. Reacts violently or rapidly to decompose the reagent. |
Critical Insight: The "Lipophilic Drift"
Unlike methyl or ethyl chloroformate, which are soluble in polar organic solvents like acetonitrile, heptadecyl chloroformate may exhibit phase separation or cloudiness in pure acetonitrile at low temperatures due to the dominant van der Waals forces of the alkyl chain. For reactions in acetonitrile, a co-solvent like DCM or THF (10–20% v/v) is recommended to maintain homogeneity.
Reactivity & Decomposition Pathways
Understanding the decomposition mechanism is vital for storage and handling. Heptadecyl chloroformate undergoes hydrolysis upon contact with moisture, releasing corrosive HCl gas and CO
Decomposition Mechanism
The reaction proceeds via a nucleophilic attack of water on the carbonyl carbon, forming an unstable carbonic acid intermediate which decarboxylates.
Figure 1: Hydrolytic decomposition pathway of heptadecyl chloroformate.
Experimental Protocols
These protocols are designed to minimize decomposition and maximize yield.
Protocol A: Preparation of Anhydrous Stock Solution (100 mM)
-
Objective: Create a stable stock for derivatization or synthesis.
-
Solvent Choice: Dichloromethane (DCM) is preferred over hexane for stock solutions because it solvates the reactive head group effectively and is easily removed.
-
Dry Equipment: Flame-dry a 10 mL volumetric flask and purge with Nitrogen (
) or Argon. -
Weighing: Rapidly weigh 318 mg (approx., based on MW ~318.9 g/mol ) of heptadecyl chloroformate into the flask.
-
Note: If the compound is solid, warm slightly to melt for easier transfer, or weigh as a solid.
-
-
Solvation: Add ~5 mL of anhydrous DCM. Swirl gently until fully dissolved.
-
Make up to Volume: Fill to the mark with anhydrous DCM.
-
Storage: Seal with a PTFE-lined septum. Store at 4°C. Shelf life: <1 week (susceptible to trace moisture).
Protocol B: N-Acylation of an Amine (Derivatization)
-
Context: Attaching the
chain to an amine to increase lipophilicity (e.g., for membrane anchoring studies).
-
Dissolution: Dissolve 1.0 equiv of the target amine in anhydrous DCM.
-
Base Addition: Add 1.2 equiv of Triethylamine (TEA) or Pyridine .
-
Why? To scavenge the HCl byproduct. Without base, the amine will protonate and become unreactive.
-
-
Addition: Dropwise add 1.1 equiv of Heptadecyl Chloroformate stock solution at 0°C.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours.
-
Quench: Add water to quench unreacted chloroformate (hydrolyzes to alcohol).
-
Extraction: The product will be highly lipophilic. Extract with Hexane or Ethyl Acetate .
Figure 2: Standard N-acylation workflow using heptadecyl chloroformate.
Safety & Handling (E-E-A-T)
-
Corrosivity: Like all chloroformates, this compound releases HCl upon contact with skin or mucosal membranes. It causes severe burns.[1][2][3][4][5]
-
Inhalation Hazard: While the high molecular weight reduces volatility compared to methyl chloroformate, aerosols or heated vapors are extremely toxic. Always handle in a fume hood.
-
Pressure Buildup: Old bottles may build up pressure due to CO
release from slow hydrolysis. Open carefully. -
PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
References
-
Solubility and Reactivity of Chloroformates
-
Structural Analogues (Cetyl/Stearyl Chloroformate Data)
-
PubChem Compound Summary for Cetyl Chloroformate (CID 97633). National Center for Biotechnology Information.
-
ChemicalBook: Stearyl Chloroformate Properties.
-
-
General Handling of Acyl Chlorides
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Sources
- 1. Heptyl Chloroformate | 33758-34-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Heptyl Chloroformate | 33758-34-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. keyorganics.net [keyorganics.net]
- 5. 2-Heptyl chloroformate | C8H15ClO2 | CID 21487843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trc.nist.gov [trc.nist.gov]
- 7. Cetyl chloroformate | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chloroformate - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Carbonochloridic Acid Heptadecyl Ester: Physicochemical Profiling and Synthetic Methodologies
Executive Summary
Carbonochloridic acid heptadecyl ester (CAS: 81691-94-3), commonly referred to in the pharmaceutical industry as heptadecyl chloroformate , is a highly reactive, long-chain aliphatic chloroformate. In modern drug development, it serves as a critical electrophilic reagent. By conjugating this C17 lipid tail to active pharmaceutical ingredients (APIs), researchers can synthesize highly lipophilic prodrugs, modify peptide pharmacokinetics to extend half-life, and engineer advanced lipid nanoparticles (LNPs) for targeted drug delivery.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind its thermodynamic properties—specifically its boiling point and density—and establish self-validating experimental protocols for its handling, measurement, and application.
Physicochemical Profiling: Boiling Point & Density
Understanding the thermodynamic properties of heptadecyl chloroformate is paramount for safe handling, purification, and downstream synthesis. Due to the inherent instability of the chloroformate group at high temperatures, theoretical predictions must be coupled with strict empirical handling rules.
Table 1: Physicochemical Properties of Heptadecyl Chloroformate
| Property | Value | Causality / Mechanistic Note |
| Molecular Formula | C18H35ClO2 | The 17-carbon aliphatic chain confers extreme lipophilicity, ideal for membrane-permeable prodrugs. |
| Molecular Weight | 318.92 g/mol | High molecular weight limits volatility at standard room temperatures[1]. |
| Boiling Point (760 mmHg) | ~382 °C (Predicted) | Driven by the extensive London dispersion forces of the C17 aliphatic chain interacting with the polar headgroup[2]. |
| Boiling Point (2.0 mmHg) | ~175 - 185 °C | Vacuum distillation is strictly required. Atmospheric distillation is physically impossible without degrading the compound[3]. |
| Density (@ 25 °C) | ~0.92 g/cm³ | The dense packing of the highly polarized chloroformate headgroup (containing a heavy chlorine atom) is counterbalanced by the expansive, low-density aliphatic tail[2]. |
The Causality of Thermodynamic Behavior
The boiling point of aliphatic chloroformates increases predictably by approximately 12–15 °C per methylene (-CH2-) unit. Given that the C16 homologue (cetyl chloroformate) boils at 367.1 °C[2], the C17 derivative is projected to boil at approximately 382 °C under atmospheric pressure.
However, at temperatures exceeding 60 °C, thermal decomposition pathways become highly significant. The decomposition follows unimolecular kinetics, overcoming an activation energy of ~251 kJ/mol to yield heptadecyl chloride and carbon dioxide[3]. Therefore, measuring or utilizing the boiling point at 760 mmHg is purely theoretical; high-vacuum distillation must be employed to lower the vaporization threshold below the thermal degradation limit.
Chemical Reactivity and Mechanistic Pathways
Heptadecyl chloroformate features a highly electrophilic carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. The primary reaction pathway involves the displacement of the chloride leaving group by amines (yielding carbamates) or alcohols (yielding carbonates).
Because the rate of hydrolysis follows first-order kinetics with respect to water concentration, rigorous anhydrous conditions are not just recommended—they are a fundamental requirement to prevent the generation of heptadecanol, CO2, and corrosive HCl[3].
Reaction pathway of heptadecyl chloroformate synthesis and API conjugation.
Experimental Methodologies
To ensure scientific integrity, the following protocols integrate synthesis, physical measurement, and analytical verification into a self-validating system.
Protocol A: Synthesis of Heptadecyl Chloroformate
-
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 10 mmol of heptadecanol in 50 mL of anhydrous toluene. Toluene is selected over dichloromethane due to its higher boiling point, which accommodates the thermal requirements of the reaction while maintaining excellent solubility for long-chain alcohols[3].
-
Reagent Addition: Cool the system to 0 °C using an ice bath. Slowly add 12 mmol of triphosgene (or a standardized phosgene solution) dropwise to control the exothermic nucleophilic substitution.
-
Catalysis: Introduce a catalytic amount of anhydrous pyridine. The base facilitates immediate hydrogen chloride removal, preventing acid-catalyzed side reactions and shifting the equilibrium forward[3].
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction via GC-MS (quench aliquots in anhydrous methanol to form the stable methyl carbonate derivative for accurate analysis).
-
Purification: Remove the toluene solvent and any unreacted phosgene under reduced pressure using a rotary evaporator housed within a proper fume hood.
Protocol B: Self-Validating Density and Boiling Point Determination
To empirically validate the predicted density and boiling point without destroying the sample, the following workflow is employed.
Self-validating analytical workflow for density and boiling point determination.
Step-by-Step Measurement:
-
Density via Pycnometry:
-
Calibrate a 10 mL glass pycnometer with ultra-pure water at exactly 25.0 °C.
-
Flush the pycnometer with dry nitrogen to eliminate ambient moisture that could trigger hydrolysis.
-
Introduce the synthesized heptadecyl chloroformate into the pycnometer inside a controlled glovebox environment.
-
Weigh the filled pycnometer on an analytical balance (0.1 mg precision) and calculate the density (
).
-
-
Boiling Point via Vacuum Distillation:
-
Transfer the liquid to a micro-distillation apparatus equipped with a highly sensitive digital vacuum gauge and a calibrated thermocouple.
-
Lower the system pressure to exactly 2.0 mmHg.
-
Heat the oil bath gradually (2 °C/min). Record the vapor temperature the exact moment steady reflux and condensation occur on the cold finger.
-
Causality Note: Operating at 2.0 mmHg suppresses the activation energy required for vaporization, ensuring the compound boils (~175 °C) well before it reaches its thermal decomposition threshold[3].
-
Analytical Characterization
To ensure trustworthiness before deploying heptadecyl chloroformate in API conjugation, the material must be analytically validated:
-
FT-IR Spectroscopy: Confirm the presence of the strong, characteristic carbonyl stretch (
) of the chloroformate at ~1775 , and verify the complete absence of the broad hydroxyl (-OH) stretch at 3300 (which would indicate unreacted heptadecanol or hydrolyzed product). -
1H NMR (CDCl3): The methylene protons adjacent to the oxygen (
) will shift significantly downfield to ~4.3 ppm, confirming the successful attachment of the electron-withdrawing chloroformate group.
References
-
[1] 81691-94-3_Carbonochloridic Acid Heptadecyl EsterCAS号:81691 ..., ChemSrc. Available at:
-
[2] 26272-90-2(Cetyl chloroformate) Product Description, ChemicalBook. Available at:
-
[3] Buy Octadecyl chloroformate | 51637-93-5, Smolecule. Available at:
Sources
- 1. 81691-94-3_Carbonochloridic Acid Heptadecyl EsterCAS号:81691-94-3_Carbonochloridic Acid Heptadecyl Ester【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 26272-90-2 CAS MSDS (Cetyl chloroformate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Buy Octadecyl chloroformate | 51637-93-5 [smolecule.com]
An In-depth Technical Guide to the Reactivity Profile of C17 Carbonochloridic Acid Esters
Abstract
This technical guide provides a comprehensive analysis of the synthesis, stability, and reactivity of C17 carbonochloridic acid esters, commonly known as heptadecyl chloroformate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles governing the utility of these long-chain reagents. We will explore their role as versatile intermediates in the synthesis of high molecular weight carbamates, carbonates, and other derivatives of interest in medicinal chemistry and materials science. The narrative emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights to ensure both technical accuracy and practical applicability.
Introduction: The Significance of Long-Chain Chloroformates
Carbonochloridic acid esters, or chloroformates (R-O(CO)Cl), are highly reactive chemical intermediates indispensable in modern organic synthesis.[1] Their reactivity, which is comparable to that of acyl chlorides, allows for the efficient introduction of alkoxycarbonyl groups onto a wide range of nucleophiles.[1][2] This guide focuses specifically on C17 carbonochloridic acid esters, such as heptadecyl chloroformate, which possess a long lipophilic alkyl chain. This structural feature makes them particularly valuable in the synthesis of amphiphilic molecules, which are critical components in drug delivery systems, nanocarriers, and biocompatible materials.[3][4] The carbamate functional group, readily formed from the reaction of a chloroformate with an amine, is a stable and crucial structural motif in numerous approved therapeutic agents and prodrugs.[5][6]
The C17 alkyl chain imparts unique physicochemical properties, influencing solubility, stability, and the steric environment of the reactive carbonyl center. Understanding the nuanced reactivity profile of these long-chain chloroformates is paramount for their effective and strategic application in complex synthetic pathways.
Synthesis and Physicochemical Properties
Synthesis of C17 Carbonochloridic Acid Esters
The primary industrial and laboratory method for synthesizing chloroformates involves the reaction of the corresponding alcohol with a phosgene equivalent.[7] Due to the extreme toxicity of phosgene gas, safer liquid alternatives like diphosgene (trichloromethyl chloroformate) or solid triphosgene (bis(trichloromethyl) carbonate) are now standard.[7]
A robust laboratory-scale synthesis of heptadecyl chloroformate involves the reaction of 1-heptadecanol with triphosgene in an inert solvent, such as petroleum ether, in the presence of a base like pyridine to act as an acid scavenger.[7] The reaction is typically conducted at low temperatures (5-10°C) to control the exothermic reaction and minimize side products.[7]
Key Causality in Synthesis:
-
Choice of Phosgene Equivalent: Triphosgene is preferred for its solid state, which simplifies handling and reduces the risk of exposure compared to phosgene gas or liquid diphosgene.[7]
-
Role of Pyridine: Pyridine neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing acid-catalyzed degradation of the product and driving the reaction to completion.[7]
-
Temperature Control: Maintaining a low temperature is crucial to prevent the thermal decomposition of triphosgene and the chloroformate product, ensuring high yield and purity.[7]
Physicochemical Properties and Stability
C17 chloroformates are typically oily liquids or low-melting solids at room temperature. Their long alkyl chain renders them soluble in most organic solvents but poorly soluble in water.[8]
Table 1: Physicochemical Properties of Representative Chloroformates
| Chloroformate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|---|
| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 70-72 | Highly volatile, rapid hydrolysis[8] |
| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 93 | Commonly used reagent, moderate stability[1] |
| Benzyl Chloroformate | C₇H₇O(CO)Cl | 170.59 | 103 (at 20 mmHg) | Used for Cbz amine protection[2] |
| Heptadecyl Chloroformate | C₁₇H₃₅O(CO)Cl | 318.91 | Decomposes | Low volatility, slower hydrolysis than short-chain analogs[8] |
Stability and Handling Considerations: Chloroformates are inherently moisture-sensitive and will hydrolyze in the presence of water or moist air to the parent alcohol (heptadecanol), carbon dioxide, and corrosive HCl gas.[8] The rate of hydrolysis is generally slower for long-chain chloroformates compared to their lower molecular weight counterparts due to reduced water solubility.[8] They should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) and handled in a well-ventilated fume hood.[9]
Core Reactivity Profile: A Mechanistic Perspective
The synthetic utility of C17 chloroformates stems from the high electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. The primary reaction pathway is a nucleophilic acyl substitution. The mechanism can proceed through either a concerted (SN2-like) pathway or a stepwise addition-elimination pathway involving a tetrahedral intermediate.[10] For most reactions with common nucleophiles like amines and alcohols, the mechanism is often considered to be a highly associative, concerted displacement.[10][11]
General Mechanism of Nucleophilic Acyl Substitution
The reaction begins with the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a transient, high-energy tetrahedral intermediate (or a transition state resembling it). The intermediate then collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group, to form the final product.[1]
Caption: General mechanism of nucleophilic acyl substitution on a C17 chloroformate.
Reactions with N-Nucleophiles: Carbamate Formation
The reaction with primary and secondary amines is one of the most robust and widely utilized transformations of chloroformates, yielding stable carbamates (urethanes).[1][2] This reaction is fundamental in peptide synthesis and for installing amine protecting groups.[1]
R-NH₂ + C₁₇H₃₅O(CO)Cl → R-NH(CO)OC₁₇H₃₅ + HCl
A base, such as pyridine or a tertiary amine, is typically added to the reaction mixture to neutralize the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.[1]
Reactions with O-Nucleophiles: Carbonate Formation
C17 chloroformates react with alcohols and phenols to form carbonate esters.[1][2] This reaction also requires a base (e.g., pyridine) to scavenge the generated HCl.[1]
R-OH + C₁₇H₃₅O(CO)Cl → R-O(CO)OC₁₇H₃₅ + HCl
The reaction with water (hydrolysis) follows the same pathway and is a common decomposition route for these reagents.
Factors Influencing Reactivity
-
Nucleophile Strength: Reactivity generally follows the basicity and nucleophilicity of the attacking species. Amines are typically more reactive than alcohols.
-
Steric Hindrance: The long C17 chain can introduce some steric bulk, potentially slowing the reaction rate compared to smaller chloroformates, especially with sterically hindered nucleophiles. However, for most primary amines and alcohols, the reaction remains efficient.
-
Solvent: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used to prevent solvolysis of the chloroformate.[5]
-
Temperature: Most reactions are initiated at low temperatures (e.g., 0°C) to control the initial exothermic process and then allowed to warm to room temperature to ensure completion.[5]
Applications in Drug Development
The unique amphiphilic nature of molecules derived from C17 chloroformate makes them highly relevant in drug development, particularly in the field of drug delivery.
-
Lipid Nanoparticles (LNPs): Carbamate-containing lipids can be synthesized using C17 chloroformate. These lipids are essential components of LNPs used for the delivery of nucleic acid-based therapeutics (e.g., siRNA, mRNA). The C17 tail provides the necessary lipophilicity to form the lipid core of the nanoparticle.
-
Prodrugs: A drug molecule containing a free amine or hydroxyl group can be covalently linked to the C17-alkoxycarbonyl moiety. The resulting long-chain prodrug can exhibit modified solubility, improved membrane permeability, and altered pharmacokinetic profiles.
-
Bioconjugation: C17 chloroformate can be used to introduce a long, lipophilic tether onto biomolecules, facilitating their association with cell membranes or lipid-based carrier systems.
Experimental Protocols
Protocol: Synthesis of a C17-Alkyl Carbamate
This protocol describes a general procedure for the reaction of heptadecyl chloroformate with a primary amine to form a long-chain N-alkyl carbamate.
Materials:
-
Primary Amine (1.0 equiv)
-
Heptadecyl Chloroformate (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Cool the stirred solution to 0°C using an ice bath.
-
Dissolve heptadecyl chloroformate (1.1 equiv) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the chloroformate solution dropwise to the cooled amine solution over 15-30 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure C17-alkyl carbamate.
Caption: A typical experimental workflow for C17-alkyl carbamate synthesis.
Safety and Handling
As a class of compounds, chloroformates are corrosive, toxic, and moisture-sensitive.
-
Inhalation/Contact: They are direct-acting irritants and can be destructive to the eyes, skin, and respiratory tract.[8] Inhalation may cause irritation, coughing, and potentially delayed pulmonary edema.[8]
-
Personal Protective Equipment (PPE): Always handle C17 chloroformates in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents.[9] The container should be tightly closed and stored under an inert atmosphere.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Ensure the area is well-ventilated.[9]
Conclusion
C17 carbonochloridic acid esters are powerful synthetic intermediates whose reactivity profile makes them exceptionally useful for introducing long, lipophilic alkyl chains onto various molecules. Their primary reactions with amines and alcohols to form stable carbamates and carbonates are efficient and predictable, following a nucleophilic acyl substitution mechanism. While their handling requires care due to their reactivity and moisture sensitivity, their utility in creating amphiphilic compounds for drug delivery and advanced materials development is significant. A thorough understanding of their synthesis, stability, and reaction mechanisms, as outlined in this guide, is essential for any scientist seeking to leverage these versatile reagents in their research and development endeavors.
References
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Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
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Lee, I., et al. (1996). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Lee, I., et al. (1996). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (7), 1479-1483. Retrieved from [Link]
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Pace, V., & Holzer, W. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 18(11), 14168–14187. Retrieved from [Link]
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ResearchGate. (2001). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]
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Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. Retrieved from [Link]
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Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. Retrieved from [Link]
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Hratko, R., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Metabolomics, 10(3), 444-454. Retrieved from [Link]
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Husek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 57-91. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carbamates 3 starting from hexadecyl chloroformate 1 and amines 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link]
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Bentham Science Publishers. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Retrieved from [Link]
-
Zhang, Z., et al. (2016). Stereoselective alkoxycarbonylation of unactivated C(sp3)–H bonds with alkyl chloroformates via Pd(II)/Pd(IV) catalysis. Nature Communications, 7, 12803. Retrieved from [Link]
- Google Patents. (1973). US3720718A - Conversion of chloroformates to an aldehyde.
-
Taylor & Francis. (n.d.). Chloroformate – Knowledge and References. Retrieved from [Link]
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Fang, C., & Xiao, X. (2021). The Synthesis of Long Chain Alkyl Chloroformate. Advances in Materials Chemistry, 9(3), 86-91. Retrieved from [Link]
-
J-Stage. (1995). Enantiomer Separation of Amino Acids after Derivatization with Alkyl Chloroformates by Chiral Phase Capillary Gas Chromatography. Retrieved from [Link]
-
Buck, K. W., & Foster, A. B. (1963). Reactions of some alkyl chloroformates. Journal of the Chemical Society (Resumed), 2217. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2020). The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. International Journal of Molecular Sciences, 21(12), 4381. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]
-
Kometani, T., Shiotani, S., & Mitsuhashi, K. (1974). On the cleavage of tertiary amines with ethyl chloroformate. Journal of the Pharmaceutical Society of Japan, 94(6), 754-758. Retrieved from [Link]
- Google Patents. (2006). WO2006044575A1 - Method for the preparation of aliphatic chloroformates.
-
Ludwig-Maximilians-Universität München. (n.d.). Biocompatible Nanocarriers for Drug Delivery Applications. Retrieved from [Link]
-
De la Calle, I., et al. (2003). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. Journal of Chromatography A, 1016(2), 185-197. Retrieved from [Link]
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Heptadecyl Chloroformate in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Heptadecyl chloroformate, a long-chain alkyl chloroformate, is a versatile and highly reactive reagent with significant, yet often under-explored, potential in modern organic synthesis. Its unique combination of a reactive chloroformate group and a long lipophilic heptadecyl chain makes it an invaluable tool for the synthesis of complex molecules with tailored properties. This technical guide provides an in-depth exploration of the core applications of heptadecyl chloroformate, focusing on its utility in the synthesis of specialized carbonates and carbamates, the development of functional polymers, and the modification of surfaces to impart desired hydrophobicity. Drawing upon established principles of chloroformate chemistry, this document offers field-proven insights, detailed experimental protocols, and a thorough analysis of the causality behind experimental choices, aimed at empowering researchers, scientists, and drug development professionals to leverage this reagent in their synthetic endeavors.
Introduction: The Chemistry and Reactivity of Heptadecyl Chloroformate
Heptadecyl chloroformate (C₁₇H₃₅OCOCl) belongs to the class of chloroformate esters, which are formally esters of chloroformic acid.[1] The reactivity of heptadecyl chloroformate is analogous to that of other acyl chlorides and is primarily dictated by the electrophilic nature of the carbonyl carbon. The presence of both a highly electronegative chlorine atom and an oxygen atom creates a strong partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[2] This inherent reactivity allows for efficient reactions with a wide range of nucleophiles, most notably amines and alcohols, to form stable carbamate and carbonate linkages, respectively.[1][3]
The long heptadecyl (C17) alkyl chain is a defining feature of this reagent, imparting significant lipophilicity to the resulting molecules. This property is of particular interest in applications requiring the modulation of solubility, the creation of amphiphilic structures, or the introduction of hydrophobic surface modifications.
A common and practical method for the synthesis of long-chain alkyl chloroformates like heptadecyl chloroformate involves the reaction of the corresponding long-chain fatty alcohol with triphosgene in the presence of a base, such as pyridine, to act as an acid scavenger.[4] This method offers a safer alternative to the use of phosgene gas.[5]
Synthesis of Carbamates and Carbonates: Building Blocks for Complex Molecules
The most fundamental application of heptadecyl chloroformate lies in its reaction with amines and alcohols to form heptadecyl-containing carbamates and carbonates. These reactions proceed via a nucleophilic acyl substitution mechanism.[2]
Carbamate Formation
Heptadecyl chloroformate reacts readily with primary and secondary amines to yield N-heptadecyloxycarbonyl derivatives (carbamates).[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
The resulting long-chain carbamates are of significant interest in various fields. The carbamate linkage can act as a bioisostere for amide bonds in peptidomimetics, enhancing metabolic stability.[6] Furthermore, the long alkyl chain can be exploited to create amphiphilic molecules with potential applications as surfactants or in drug delivery systems.[7]
dot graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, mindist=1.5, maxiter=5000, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Reactants Heptadecyl_Chloroformate [label="Heptadecyl Chloroformate\n(C₁₇H₃₅OCOCl)"]; Amine [label="Primary or Secondary Amine\n(R₂NH)"]; Base [label="Base (e.g., Pyridine)"];
// Products Carbamate [label="N-Heptadecyl Carbamate\n(C₁₇H₃₅OCONR₂)"]; HCl_Salt [label="Base•HCl"];
// Reaction Heptadecyl_Chloroformate -> Carbamate [label="Nucleophilic Attack"]; Amine -> Carbamate; Base -> HCl_Salt [label="HCl Scavenger"]; } Caption: General workflow for the synthesis of N-heptadecyl carbamates.
Experimental Protocol: General Procedure for the Synthesis of N-Heptadecyl Carbamates
This protocol is adapted from established methods for the synthesis of carbamates from chloroformates.[6][8]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary or secondary amine (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition of Heptadecyl Chloroformate: Dissolve heptadecyl chloroformate (1.05 eq.) in the same anhydrous solvent and add it dropwise to the amine solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-heptadecyl carbamate.
| Reactant Amine | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | Pyridine | Dichloromethane | 3 | >85 |
| Diethylamine | Triethylamine | Tetrahydrofuran | 2 | >90 |
| Glycine ethyl ester | Sodium Bicarbonate | Dichloromethane/Water | 4 | >80 |
Note: Reaction conditions and yields are illustrative and may require optimization for specific substrates.
Carbonate Formation
In a similar fashion, heptadecyl chloroformate reacts with alcohols and phenols to produce heptadecyl carbonate esters.[3] These reactions are also typically performed in the presence of a base.
Long-chain dialkyl carbonates have applications as specialty solvents and intermediates in the synthesis of other organic compounds.[9][10] The introduction of a heptadecyl group can also be used to create precursors for the synthesis of polycarbonates with long alkyl side chains.
dot graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, mindist=1.5, maxiter=5000, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Reactants Heptadecyl_Chloroformate [label="Heptadecyl Chloroformate\n(C₁₇H₃₅OCOCl)"]; Alcohol [label="Alcohol or Phenol\n(ROH)"]; Base [label="Base (e.g., Pyridine)"];
// Products Carbonate [label="Heptadecyl Carbonate\n(C₁₇H₃₅OCOOR)"]; HCl_Salt [label="Base•HCl"];
// Reaction Heptadecyl_Chloroformate -> Carbonate [label="Nucleophilic Attack"]; Alcohol -> Carbonate; Base -> HCl_Salt [label="HCl Scavenger"]; } Caption: General workflow for the synthesis of heptadecyl carbonates.
Experimental Protocol: General Procedure for the Synthesis of Heptadecyl Carbonates
-
Reaction Setup: In a manner analogous to the carbamate synthesis, combine the alcohol or phenol (1.0 eq.) and a base (e.g., pyridine, 1.1 eq.) in an anhydrous solvent in a three-necked flask under a nitrogen atmosphere.
-
Addition of Heptadecyl Chloroformate: Cool the mixture to 0 °C and add a solution of heptadecyl chloroformate (1.05 eq.) in the same solvent dropwise.
-
Reaction and Work-up: Allow the reaction to proceed at room temperature until completion, followed by an aqueous work-up as described for the carbamate synthesis.
-
Purification: Purify the resulting heptadecyl carbonate by column chromatography or distillation under reduced pressure.
| Reactant Alcohol/Phenol | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Ethanol | Pyridine | Dichloromethane | 4 | >80 |
| Phenol | Triethylamine | Tetrahydrofuran | 6 | >75 |
| Benzyl Alcohol | Pyridine | Dichloromethane | 5 | >80 |
Note: Reaction conditions and yields are illustrative and may require optimization for specific substrates.
Polymer Synthesis and Modification
The bifunctional nature of the chloroformate group allows heptadecyl chloroformate to be used in the synthesis of polymers, particularly polyurethanes and polycarbonates. The long heptadecyl chain can be incorporated into the polymer backbone or as a pendant group, significantly influencing the polymer's properties, such as its thermal characteristics, solubility, and hydrophobicity.
Polyurethane Synthesis
Heptadecyl chloroformate can be used to synthesize diols or diamines with long alkyl chains, which can then be used as monomers in the production of polyurethanes. For example, reaction of heptadecyl chloroformate with a diamine followed by reduction can yield a diamine with a heptadecyl carbamate linkage. These monomers can then be polymerized with diisocyanates to produce polyurethanes with unique properties.[11][12] The incorporation of the long alkyl chain can lead to materials with improved flexibility and hydrophobicity, suitable for applications in coatings and elastomers.
Polymer Modification
Heptadecyl chloroformate can also be used to modify existing polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. This post-polymerization modification allows for the introduction of long alkyl chains onto the polymer backbone, thereby altering its surface properties and solubility. For instance, the surface of a hydrophilic polymer can be rendered more hydrophobic by reacting it with heptadecyl chloroformate.
Surface Modification and Surfactant Synthesis
The pronounced amphiphilic character that can be imparted by the heptadecyl group makes heptadecyl chloroformate a valuable reagent for surface modification and the synthesis of surfactants.
Surface Functionalization of Nanoparticles
Silica nanoparticles and other inorganic materials with surface hydroxyl groups can be functionalized with heptadecyl chloroformate.[13] This surface modification replaces the hydrophilic silanol groups with a dense layer of hydrophobic heptadecyl chains, dramatically altering the surface properties of the nanoparticles.[14][15] Such modified nanoparticles can exhibit enhanced dispersibility in nonpolar solvents and can be used in the formulation of nanocomposites and coatings.
Experimental Protocol: Surface Functionalization of Silica Nanoparticles
-
Activation of Silica: Suspend dried silica nanoparticles in an anhydrous solvent such as toluene.
-
Reaction: Add a base (e.g., pyridine) followed by the dropwise addition of heptadecyl chloroformate.
-
Washing: After the reaction is complete, collect the functionalized nanoparticles by centrifugation, and wash them repeatedly with the solvent to remove any unreacted reagents.
-
Drying: Dry the modified nanoparticles under vacuum.
Synthesis of Cationic Surfactants
Cationic surfactants, particularly quaternary ammonium salts, are widely used as antimicrobial agents, fabric softeners, and phase-transfer catalysts.[16][17] Heptadecyl chloroformate can be used as a key building block in the synthesis of novel cationic surfactants. The reaction of heptadecyl chloroformate with a tertiary amine containing a hydroxyl group, followed by quaternization, can lead to the formation of a quaternary ammonium salt with a long heptadecyl tail.[18] The long alkyl chain provides the necessary hydrophobicity for surfactant activity.
dot graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, mindist=1.5, maxiter=5000, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Reactants Heptadecyl_Chloroformate [label="Heptadecyl Chloroformate"]; Tertiary_Amine_Alcohol [label="Tertiary Amine with\nHydroxyl Group"]; Alkyl_Halide [label="Alkyl Halide (for Quaternization)"];
// Intermediates Carbamate_Intermediate [label="Carbamate Intermediate"];
// Product Cationic_Surfactant [label="Cationic Surfactant\n(Quaternary Ammonium Salt)"];
// Reaction Heptadecyl_Chloroformate -> Carbamate_Intermediate; Tertiary_Amine_Alcohol -> Carbamate_Intermediate; Carbamate_Intermediate -> Cationic_Surfactant [label="Quaternization"]; Alkyl_Halide -> Cationic_Surfactant; } Caption: Synthetic route to cationic surfactants via heptadecyl chloroformate.
Derivatizing Agent in Chromatography
Alkyl chloroformates are well-established derivatizing agents for gas chromatography (GC) and high-performance liquid chromatography (HPLC).[19] They react with polar functional groups, such as amines and carboxylic acids, to form less polar and more volatile derivatives that are more amenable to chromatographic analysis.[1] Heptadecyl chloroformate, with its long alkyl chain, can be particularly useful for increasing the retention time of small, polar analytes in reversed-phase HPLC, allowing for better separation from the solvent front and other early-eluting components.
Safety and Handling
Heptadecyl chloroformate is a reactive and corrosive compound and should be handled with appropriate safety precautions. It is sensitive to moisture and will hydrolyze to heptadecanol, hydrochloric acid, and carbon dioxide. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store heptadecyl chloroformate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
Heptadecyl chloroformate is a powerful and versatile reagent in organic synthesis, offering a unique combination of reactivity and lipophilicity. Its applications span from the fundamental synthesis of long-chain carbamates and carbonates to the more advanced creation of functional polymers, surface-modified nanoparticles, and specialized surfactants. The ability to introduce a long heptadecyl chain provides chemists with a valuable tool for tailoring the physical and chemical properties of molecules and materials. As the demand for complex, functional molecules continues to grow across various scientific disciplines, the strategic application of reagents like heptadecyl chloroformate will undoubtedly play a crucial role in enabling new discoveries and technological advancements.
References
- Amphiphilic Compounds Containing a Carbamate Fragment: Synthesis, Aggregation, and Solubilizing Effect. Russian Journal of Bioorganic Chemistry.
- Synthesis and surface functionalization of silica nanoparticles for nanomedicine.
- Synthesis of novel quaternary ammonium surfactants containing adamantane.
- Designed Mesoporous Materials toward Multifunctional Organic Silica Nanocomposites. IntechOpen.
- Synthesis and Properties of a New Sulfonated Quaternary Ammonium Salt Amphoteric Surfactant. Francis Academic Press.
- Synthesis of carbamates 3 starting from hexadecyl chloroformate 1 and amines 2.
- The Synthesis of Long Chain Alkyl Chloroformate.
- Fast esterification of fatty acids with alkyl chloroformates.
- Scalable Synthesis of Salt-free Quaternary Ammonium Carboxylate C
- Chloroform
- Surface Functionalization of Silica Materials for Enhanced Selectivity in Dye Adsorption. A Review of Chemical Modification Strategies.
- Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbam
- Preparation and properties of carbamates, nitrocarbamates and their deriv
- Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Benchchem.
- Understanding Silane Functionaliz
- Synthesis of carbamates by carbamoyl
- The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human p
- Surface functionalization of silica particles for their efficient fluorescence and stereo selective modific
- Reactivity of octyl chloroform
- Synthesis and Characterization of Long-Chain Dialkyl Carbon
- Surfactant - Quaternary Ammonium Compounds. Alfa Chemistry.
- Conversion of chloroformates to an aldehyde.
- Precisely synthesized segmented polyurethanes toward block sequence-controlled drug delivery. PMC.
- Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroform
- Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. The Royal Society of Chemistry.
- Sustainable and Scalable Synthesis of Acetal‐Containing Polyols as a Pl
- Efficient carbamate synthesis.
- Structure–reactivity correlations in the aminolysis of aryl chloroformates.
- Poly(vinyl chloroformate) and derivatives: Preparation and properties.
- Process for preparing alkyl/aryl chloroformates.
- Synthesis and characterization of dialkyl carbonates prepared from mid-, long-chain, and Guerbet alcohols.
- Process for the polymerization of vinyl chloride.
- Synthesis and Characterization of Polyurethanes from Residual Palm Oil with High Poly-Unsaturated F
- Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate. International Journal of Advanced Biotechnology and Research.
- Acid-triggered radical polymerization of vinyl monomers. Research Collection.
- A process for the preparation of dialkyl carbonate.
- The influence of lipophilicity on the pharmacokinetics of aliphatic carbamates in the r
- Chiral Polymers Based on Vinyl[2.
- Synthesis and characterization of metal‐containing polyurethanes with antibacterial activity.
- Chemical formulas of carbamate-containing amphiphiles bearing ammonium (a) and imidazolium (b) moieties.
- Synthesis and Evaluation as Prodrugs of Hydrophilic Carbamate Ester Analogues of Resver
- Method for preparing dialkyl carbonate by urea alcoholysis.
- Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester.
- Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers.
- A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate.
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Storage Requirements and Handling Protocols for Moisture-Sensitive Heptadecyl Chloroformate: A Mechanistic Guide
Executive Summary
Heptadecyl chloroformate (CAS 81691-94-3)[1] is a long-chain alkyl chloroformate utilized in advanced organic synthesis, lipid nanoparticle formulation, and surface functionalization. As a highly reactive electrophile, its stability is intrinsically compromised by ambient moisture and thermal stress. For researchers and drug development professionals, maintaining the integrity of this reagent is not merely a matter of yield, but of safety and reproducibility. This whitepaper dissects the mechanistic causality behind its degradation and provides field-proven, self-validating protocols for its storage and handling.
Mechanistic Causality of Instability
Alkyl chloroformates possess a highly electrophilic carbonyl carbon flanked by a good leaving group (chloride) and an electronegative oxygen atom. This structural motif makes them exquisitely sensitive to nucleophilic attack and thermal breakdown.
Hydrolysis (Bimolecular Addition-Elimination) In the presence of atmospheric water, heptadecyl chloroformate undergoes rapid hydrolysis. As detailed in , the water nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate[2]. Collapse of this intermediate expels the chloride ion, generating an unstable carbonic acid monoester that spontaneously decarboxylates. This highly exothermic reaction yields heptadecanol, carbon dioxide (CO₂), and hydrochloric acid (HCl)[2],[3].
Thermal Decomposition At elevated temperatures (>15 °C), heptadecyl chloroformate can undergo an ion-pair mechanism where the carbon-oxygen bond cleaves, releasing CO₂ and forming heptadecyl chloride[2]. According to the , this decomposition is notoriously catalyzed by trace metal ions (e.g., iron from degraded spatulas or needles)[3]. The continuous generation of CO₂ and HCl gases poses a severe risk of over-pressurization in sealed storage vessels[3].
Degradation pathways of heptadecyl chloroformate via hydrolysis and thermal decomposition.
Environmental Control & Storage Parameters
To arrest these degradation pathways, stringent environmental controls must be enforced. The following table summarizes the quantitative storage parameters and the causality behind each requirement.
| Parameter | Optimal Condition | Mechanistic Causality | Consequence of Deviation |
| Temperature | 2–8 °C | Minimizes kinetic energy available for the ion-pair thermal decomposition pathway[2]. | Formation of heptadecyl chloride and CO₂; dangerous pressure buildup[3]. |
| Atmosphere | Argon (preferred) or Nitrogen | Displaces atmospheric moisture. Argon is denser than air, forming a protective blanket over the liquid[4]. | Bimolecular addition-elimination hydrolysis yielding heptadecanol, HCl, and CO₂[2]. |
| Container | Amber glass with PTFE-lined septum | PTFE is chemically inert to electrophilic attack. Amber glass prevents potential photolytic degradation[2]. | Rubber septa degrade rapidly, introducing organic contaminants and allowing moisture ingress. |
| Headspace | < 10% of total volume | Minimizes the total volume of potentially moisture-bearing gas trapped in the vial. | Increased hydrolysis rate due to residual humidity trapped in the headspace. |
Self-Validating Experimental Protocol: Inert Aliquoting
Opening a bulk bottle of heptadecyl chloroformate on the open bench guarantees moisture contamination. The following Schlenk line protocol ensures anhydrous transfer while providing built-in validation checks to verify systemic integrity.
Step 1: Apparatus Preparation
-
Connect a flame-dried receiving flask to a Schlenk line.
-
Cycle the flask between high vacuum and dry Argon three times.
-
Validation Check: The vacuum gauge must read < 0.1 Torr before backfilling with Argon. This confirms the complete evacuation of atmospheric moisture.
Step 2: Reagent Transfer
-
Insert a dry Argon line into the septum of the bulk heptadecyl chloroformate bottle to maintain positive pressure.
-
Use a flame-dried, stainless-steel cannula (or a gas-tight syringe purged with Argon) to transfer the required volume to the receiving flask.
-
Validation Check: The liquid should transfer smoothly without bubbling. Bubbling in the syringe indicates the presence of dissolved CO₂, a sign of prior thermal degradation[3].
Step 3: Sealing and Storage
-
Seal the receiving flask and the bulk bottle with new PTFE-lined septa.
-
Wrap the septa tightly with Parafilm to prevent atmospheric diffusion.
-
Store immediately in an explosion-proof refrigerator at 2–8 °C[2],[5].
-
Validation Check: After sealing and warming slightly to room temperature during handling, observe the septum. A slight outward bulge indicates positive Argon pressure, validating the seal integrity against inward ambient air leaks.
Inert atmosphere Schlenk line workflow for aliquoting moisture-sensitive chloroformates.
Quality Control & Stability Assessment
Before deploying stored heptadecyl chloroformate in critical syntheses, its integrity must be analytically verified to prevent downstream reaction failures.
-
FTIR Spectroscopy: Analyze a neat film of the reagent. The appearance of a broad O-H stretching band (~3300 cm⁻¹) is a direct indicator of heptadecanol formation, confirming that hydrolysis has occurred[4].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Assess the purity of the sample. The emergence of a peak corresponding to heptadecyl chloride indicates that thermal decomposition has taken place during storage[2].
References
-
Title: Carbonochloridic Acid Heptadecyl Ester_81691-94-3 Source: MDFCW Chemical Data URL: [Link]
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An In-Depth Technical Guide to the Toxicity and Safe Handling of Carbonochloridic Acid Heptadecyl Ester
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Note on Nomenclature and Scope
Carbonochloridic acid heptadecyl ester, also known as heptadecyl chloroformate, is a long-chain alkyl chloroformate. For clarity and consistency with common chemical nomenclature, this guide will primarily use the name "heptadecyl chloroformate." While specific toxicological data for the C17 alkyl chain is limited in publicly available literature, the toxicological profile and handling precautions are largely dictated by the highly reactive chloroformate functional group. Therefore, this guide synthesizes data from closely related long-chain alkyl chloroformates (such as hexadecyl and octadecyl chloroformate) and the broader category of alkyl chloroformates to provide a comprehensive and conservative safety and handling framework. All recommendations are grounded in the principle of minimizing exposure and mitigating risk in a research and development setting.
Section 1: The Chemical and Its Applications - A Dual Nature
Heptadecyl chloroformate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the heptadecyloxycarbonyl group. This functional group can be used as a protecting group for amines, alcohols, and thiols, or to introduce a long lipophilic chain into a molecule, a common strategy in drug development to modulate solubility, membrane permeability, and pharmacokinetic profiles. Its utility stems from the high electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity, however, is also the root of its significant toxicity.
Key Applications:
-
Protecting Group Chemistry: Used to protect primary and secondary amines as carbamates, which are stable under a variety of reaction conditions but can be cleaved when necessary.
-
Derivatization Agent: In analytical chemistry, it can be used to derivatize polar molecules to increase their volatility for analysis by gas chromatography (GC)[1].
-
Synthesis of Carbamates, Carbonates, and Ureas: Serves as a key building block in the synthesis of a wide range of organic compounds, including those with potential pharmaceutical applications[2][3].
Section 2: Toxicological Profile - Understanding the Hazard
The toxicity of heptadecyl chloroformate is intrinsically linked to its chemical reactivity. As with other chloroformates, its primary hazard lies in its corrosive nature and its ability to react with biological nucleophiles.
Mechanism of Toxicity
The primary mechanism of toxicity for chloroformates is their rapid hydrolysis upon contact with water or moisture to produce the corresponding alcohol (heptadecanol), hydrochloric acid (HCl), and carbon dioxide[4]. The generated HCl is a strong acid and is responsible for the severe corrosive effects on skin, eyes, and the respiratory tract. Furthermore, the parent chloroformate can react directly with biological macromolecules containing nucleophilic groups (e.g., -NH2, -OH, -SH) on proteins and enzymes, leading to cellular damage and disruption of biological function. Systemic absorption is generally considered to be low, with the most pronounced effects occurring at the site of contact[5].
Acute Toxicity
| Exposure Route | Hazard Classification & Effects | Rationale and Causality |
| Oral | Fatal if swallowed. Causes severe burns to the mouth, throat, and stomach. | Ingestion leads to rapid hydrolysis, generating hydrochloric acid, which causes immediate and severe corrosion of the gastrointestinal tract. |
| Dermal | Fatal in contact with skin. Causes severe skin burns and irritation. | The compound readily penetrates the skin and reacts with moisture, leading to deep and painful burns. Prolonged or extensive contact can lead to systemic effects. |
| Inhalation | Fatal if inhaled. Causes severe irritation and burns to the respiratory tract, which can lead to pulmonary edema. | Vapors are highly corrosive. Inhalation can cause immediate burning of the nose, throat, and lungs. A critical danger is the potential for delayed onset of pulmonary edema (fluid in the lungs), which can be fatal. Stinging of the eyes and nose is a key warning sign of overexposure. |
| Eye Contact | Causes serious eye damage. | Direct contact with the liquid or vapors will cause severe burns to the cornea, potentially leading to permanent eye damage or blindness. |
Note: The toxicological properties of long-chain chloroformates have not been as extensively studied as their short-chain counterparts. Therefore, a conservative approach assuming high toxicity is essential.
Chronic Toxicity
There is limited data available on the chronic toxicity of heptadecyl chloroformate. Due to its high reactivity, it is not expected to persist in the body. However, repeated exposure to low levels of vapors could lead to chronic respiratory irritation and other long-term health effects. There is no evidence to suggest that heptadecyl chloroformate is carcinogenic or mutagenic.
Section 3: Safe Handling and Storage - A System of Self-Validation
A robust safety protocol for handling heptadecyl chloroformate is not merely a list of rules but a self-validating system designed to prevent exposure at every step. The causality behind these procedures is rooted in the chemical's reactivity and toxicity.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work with heptadecyl chloroformate, including weighing, transferring, and conducting reactions, must be performed in a properly functioning chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of the highly toxic and corrosive vapors.
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the laboratory where the chemical is handled. Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE is critical and should be based on a thorough risk assessment.
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may offer splash protection for short-term use, but for extended handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton™ are recommended. Always consult the glove manufacturer's compatibility chart. Double-gloving is a prudent practice.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.
-
Respiratory Protection: For situations where the concentration of vapors may exceed the occupational exposure limit, or in the event of a spill, a full-face respirator with an appropriate cartridge (e.g., organic vapor/acid gas) is required.
Storage and Stability
-
Storage Conditions: Store heptadecyl chloroformate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.
-
Moisture Sensitivity: The compound is highly sensitive to moisture. Use of a desiccator for storage is recommended. Ensure that all glassware and solvents used in reactions are scrupulously dried.
-
Thermal Decomposition: While more stable than their shorter-chain counterparts, long-chain chloroformates can decompose upon heating to produce the corresponding alkyl chloride and carbon dioxide. Avoid excessive heating.
Spill and Emergency Procedures
-
Minor Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Section 4: Experimental Workflow - A Practical Application
The following is a representative, detailed protocol for the synthesis of a carbamate using a long-chain alkyl chloroformate. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and scales.
Synthesis of a Heptadecyl Carbamate from a Primary Amine
This workflow demonstrates the use of heptadecyl chloroformate to protect a primary amine. The causality behind the procedural steps is explained to provide a deeper understanding of the experimental design.
Caption: Workflow for the synthesis of a heptadecyl carbamate.
Detailed Step-by-Step Methodology:
-
Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Causality: The use of anhydrous conditions is critical to prevent hydrolysis of the heptadecyl chloroformate. The base is necessary to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
-
In a separate dry flask, prepare a solution of heptadecyl chloroformate (1.05 equivalents) in the same anhydrous solvent. A slight excess of the chloroformate ensures complete consumption of the starting amine.
-
-
Reaction:
-
Cool the amine solution to 0°C in an ice bath.
-
Causality: The reaction is often exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of byproducts.
-
Slowly add the heptadecyl chloroformate solution to the stirred amine mixture via the dropping funnel over a period of 15-30 minutes.
-
Causality: Slow addition helps to maintain a low temperature and prevents a rapid, uncontrolled reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure heptadecyl carbamate.
-
Section 5: Disposal and Environmental Considerations
-
Waste Disposal: All waste containing heptadecyl chloroformate or its residues must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Environmental Fate: Due to its rapid hydrolysis, heptadecyl chloroformate is not expected to persist in the environment. However, the hydrolysis products (heptadecanol and hydrochloric acid) can have environmental impacts. The hydrochloric acid will be neutralized in the environment, but the long-chain alcohol may have some aquatic toxicity.
References
-
Organisation for Economic Co-operation and Development (OECD). (2010). SIDS Initial Assessment Profile for Chloroformates. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 17. National Academies Press (US). [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. (2023). PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Ethyl chloroformate - Registration Dossier. [Link]
-
MDPI. (2025). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. [Link]
-
ResearchGate. (2005). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chloroform. [Link]
Sources
Methodological & Application
synthesis of heptadecyl carbamates using carbonochloridic acid heptadecyl ester
An In-Depth Guide to the Synthesis of Heptadecyl Carbamates Using Heptadecyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide for the synthesis of heptadecyl carbamates from carbonochloridic acid heptadecyl ester, commonly known as heptadecyl chloroformate. This protocol is designed for professionals in research and development who require a robust and well-understood method for creating long-chain alkyl carbamates, a chemical motif of increasing importance in medicinal chemistry and material science.
Long-chain alkyl carbamates are pivotal in modern drug design. Their lipophilic nature enhances the ability of molecules to permeate cell membranes, a crucial attribute for drug efficacy.[1][2] The carbamate group itself is a stable bioisostere for the more labile amide bond, offering improved metabolic stability against enzymatic degradation.[1][3] This makes them ideal for use in prodrugs, where they can mask polar functional groups to improve bioavailability, and as structural components in novel therapeutic agents, including anticancer drugs.[2][4][5][6] The synthesis via heptadecyl chloroformate is a direct and efficient method for incorporating the C17 alkyl chain into a wide variety of molecules containing primary or secondary amine functionalities.
Pillar 1: The Underlying Chemistry - A Mechanistic Perspective
The formation of a carbamate from a chloroformate and an amine is a classic example of a nucleophilic acyl substitution reaction.[7] The process is highly efficient due to the strong electrophilicity of the carbonyl carbon in the chloroformate, which is activated by the electron-withdrawing nature of both the chlorine atom and the ester oxygen.
The reaction proceeds in two principal steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the heptadecyl chloroformate. This leads to the formation of a transient tetrahedral intermediate.[7]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.
A non-nucleophilic organic base, such as triethylamine or pyridine, is typically added to the reaction mixture. Its crucial role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: Reaction mechanism for heptadecyl carbamate synthesis.
Pillar 2: A Self-Validating Experimental Protocol
This protocol provides a generalized yet detailed procedure. Researchers should optimize reaction times and purification methods based on the specific amine substrate being used.
Materials & Equipment
-
Reagents:
-
Carbonochloridic acid heptadecyl ester (Heptadecyl chloroformate)
-
Primary or secondary amine of interest
-
Anhydrous non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)
-
Reagents for workup: 1M HCl(aq), saturated NaHCO₃(aq), saturated NaCl(aq) (brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Septa and needles for inert atmosphere
-
Nitrogen or Argon gas line with bubbler
-
Magnetic stirrer with cooling bath (ice-water or dry ice-acetone)
-
Standard glassware for extraction (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography setup
-
Step-by-Step Synthesis Protocol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.) to a flame-dried round-bottom flask. Dissolve it in the chosen anhydrous solvent (e.g., DCM). Add the non-nucleophilic base (1.2 equiv.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Causality: The reaction is exothermic. Cooling maintains control over the reaction rate, preventing potential side reactions and degradation of reactants.
-
-
Addition of Chloroformate: Dissolve heptadecyl chloroformate (1.1 equiv.) in a small amount of anhydrous solvent. Add this solution dropwise to the stirred amine solution via a dropping funnel over 15-30 minutes.
-
Causality: Slow, dropwise addition prevents a rapid temperature increase and ensures a homogeneous reaction, maximizing yield and minimizing byproduct formation.[3]
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Trustworthiness: The reaction progress should be monitored by TLC. A spot for the starting amine should disappear and a new, typically less polar spot for the carbamate product should appear. This provides a real-time check on reaction completion.
-
-
Workup (Quenching & Extraction):
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, add a water-immiscible solvent like ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl(aq) (to remove excess base), saturated NaHCO₃(aq) (to remove any remaining acid), and finally with brine (to reduce the amount of dissolved water in the organic layer).
-
Causality: This aqueous workup is a self-validating purification step, systematically removing ionic impurities and unreacted starting materials from the desired nonpolar product.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to obtain the pure heptadecyl carbamate.
-
Causality: The choice of purification depends on the physical properties of the product. Chromatography is versatile for oils and solids, while recrystallization is highly effective for obtaining crystalline, high-purity solids.
-
Caption: Experimental workflow for heptadecyl carbamate synthesis.
Data Summary: Illustrative Reaction Parameters
The following table provides typical parameters for this synthesis. Optimization may be required for specific substrates.
| Parameter | Recommended Value | Rationale |
| Stoichiometry | Amine : Chloroformate : Base = 1.0 : 1.1 : 1.2 | A slight excess of chloroformate and base ensures complete consumption of the amine. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic and unreactive towards the reagents. |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity, then allows the reaction to proceed to completion. |
| Reaction Time | 2 - 12 hours | Substrate-dependent; must be monitored by TLC for validation. |
| Typical Yield | 70 - 95% | The reaction is generally high-yielding with proper technique and purification. |
Pillar 3: Authoritative Grounding & Product Validation
Confirmation of the product's identity and purity is paramount. A combination of standard analytical techniques provides a self-validating system for characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the heptadecyl chain (a triplet for the terminal CH₃ around 0.9 ppm, a large multiplet for the (CH₂)₁₅ between 1.2-1.6 ppm, and a triplet for the O-CH₂ group around 4.0 ppm). Protons on the carbons adjacent to the carbamate nitrogen will also show characteristic shifts.
-
¹³C NMR: A key signal for the carbamate carbonyl carbon will appear around 155-157 ppm. The numerous carbons of the alkyl chain will appear in the 14-70 ppm range.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized carbamate, confirming the successful conjugation of the amine and the heptadecyl chloroformate moiety. The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be observed.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbamate group will be visible in the range of 1680-1730 cm⁻¹. The N-H stretch (for carbamates from primary amines) appears around 3300 cm⁻¹.
Caption: Logical workflow for product characterization.
Mandatory Safety Protocols
Working with chloroformates requires strict adherence to safety procedures due to their hazardous nature.
-
Heptadecyl Chloroformate: This reagent is corrosive, toxic if inhaled, and moisture-sensitive.[7][8][9] Contact with water or moisture can liberate toxic hydrogen chloride gas.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.[9][10][11]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][11] Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Handling: Use only under anhydrous, inert atmosphere conditions. Avoid contact with skin, eyes, and clothing.[8][9]
-
Waste Disposal: Dispose of all chemical waste, including chlorinated solvents and reaction residues, according to institutional and local environmental regulations. Do not pour into drains.[10]
References
- Efficient carbam
-
A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. [Link]
-
SAFETY DATA SHEET - Gujarat Fluorochemicals Limited. [Link]
-
Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. [Link]
-
A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. [Link]
-
Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. [Link]
-
Chloroformate - Wikipedia. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. [Link]
- Method for the preparation of aliphatic chloroform
-
Synthesis of carbamates 3 starting from hexadecyl chloroformate 1 and amines 2. [Link]
-
Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. [Link]
- Process for the preparation of carbam
-
Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. [Link]
-
N-Dealkylation of Amines - PMC. [Link]
-
Synthetic methods of carbamate synthesis. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Heptyl chloroformate - Safety Data Sheet [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. gfl.co.in [gfl.co.in]
Application Note: Protocol for Acylation of Amines with Heptadecyl Chloroformate
Introduction & Application Scope
The acylation of amines using Heptadecyl Chloroformate (C17-CF) is a specialized transformation used to attach a long-chain aliphatic tail (C17H35) to a substrate. Unlike common protecting groups (e.g., Boc, Fmoc), the C17-tail is rarely removed; instead, it is introduced to fundamentally alter the physicochemical properties of the amine.
Key Applications:
-
Lipophilicity Enhancement: Converting hydrophilic drugs into lipophilic prodrugs to facilitate passive diffusion across the blood-brain barrier (BBB) or cell membranes.
-
Lipidomics & Analytical Standards: Synthesis of "odd-chain" internal standards (pseudo-ceramides or fatty carbamates) for mass spectrometry, distinguishing them from biological even-chain lipids (C16/C18).
-
Surface Modification: Anchoring biomolecules onto hydrophobic surfaces or lipid bilayers.
This guide provides two validated protocols: Method A (Anhydrous) for sensitive organic substrates and Method B (Schotten-Baumann) for aqueous-soluble amines or amino acids.
Chemical Basis & Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution . The amine nucleophile attacks the electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. The chloride ion, being a good leaving group, is eliminated, yielding the carbamate (urethane) and HCl.
Critical Mechanistic Insight
Heptadecyl chloroformate is highly hydrophobic.
-
Solubility Mismatch: In aqueous buffers, the reagent will form micelles or precipitate, slowing the reaction. High-shear stirring or cosolvents (THF/Dioxane) are required in biphasic systems.
-
Hydrolysis Competition: While long-chain chloroformates hydrolyze slower than short-chain analogs (due to the "greasy" shield), water will eventually convert the reagent to heptadecanol and CO₂, contaminating the product. Method A avoids this entirely.
Reaction Mechanism Diagram[1]
Figure 1: Mechanism of carbamate formation. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.
Reagent Handling & Preparation
Heptadecyl Chloroformate (C17-CF)
-
CAS: [Generic for long chain chloroformates, specific C17 CAS may vary by isomer]
-
MW: ~318.9 g/mol
-
Physical State: Waxy white solid or semi-solid at room temperature.
-
Storage: -20°C, under Argon/Nitrogen. Moisture sensitive.[1]
Preparation Step: Since C17-CF is waxy, accurate volumetric transfer is difficult.
-
Warm the reagent bottle slightly (30-40°C) until it liquefies.
-
Prepare a Stock Solution (e.g., 1.0 M in dry Dichloromethane or THF).
-
Use this solution for all stoichiometric additions.
Experimental Protocols
Method A: Anhydrous Acylation (Standard)
Best for: Drug intermediates, hydrophobic amines, moisture-sensitive substrates.
Reagents:
-
Substrate (Amine): 1.0 equiv
-
Heptadecyl Chloroformate (C17-CF): 1.1 – 1.2 equiv
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 1.5 – 2.0 equiv
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with N₂/Ar.
-
Dissolution: Dissolve the amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5–10 mL).
-
Cooling: Cool the mixture to 0°C (ice bath). Note: While C17-CF is less reactive than methyl chloroformate, cooling prevents uncontrolled exotherms and side reactions.
-
Addition: Dropwise add the C17-CF stock solution (1.1 mmol) over 5–10 minutes.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check via TLC (stain with Phosphomolybdic Acid or Ninhydrin). The amine spot should disappear.
-
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (removes unreacted amine and TEA).
-
Wash with Saturated NaHCO₃ (removes any hydrolyzed acid/CO₂).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
Method B: Schotten-Baumann (Biphasic)
Best for: Amino acids, water-soluble peptides, inorganic salts.
Reagents:
-
Substrate (Amine/Amino Acid): 1.0 equiv
-
Heptadecyl Chloroformate: 1.2 equiv
-
Base: Na₂CO₃ (Sodium Carbonate) or NaOH (1M).
-
Solvent: 1:1 mixture of THF (or Dioxane) and Water.
Protocol:
-
Dissolution: Dissolve the amine in Water (or 1M NaOH if acidic). Adjust pH to ~9–10 using Na₂CO₃.
-
Biphasic Setup: Add an equal volume of THF. The mixture need not be homogeneous but must be stirrable.
-
Addition: Add C17-CF (dissolved in minimal THF) dropwise while vigorously stirring.
-
pH Control: Monitor pH. As HCl is generated, pH will drop. Add 1M NaOH dropwise to maintain pH > 9. Critical: If pH drops below 8, amine becomes protonated (ammonium) and reaction stops.
-
Reaction: Stir vigorously for 3–6 hours at RT.
-
Workup:
-
Evaporate the THF under reduced pressure.
-
Acidify the remaining aqueous layer (to pH ~2) carefully with 1M HCl.
-
Extract the product into Ethyl Acetate or DCM (3x).
-
Dry and concentrate.
-
Purification & Analysis
The resulting N-heptadecyl carbamate is a "fatty" molecule. Standard flash chromatography often fails because the long tail causes "streaking" on silica.
Recommended Purification: Recrystallization
-
Dissolve crude solid in minimal hot Ethanol or Acetone .
-
Cool slowly to 4°C or -20°C.
-
The fatty carbamate typically precipitates as white crystals/flakes.
-
Filter and wash with cold Hexane.
Analytical Validation:
-
1H NMR (CDCl₃): Look for the diagnostic triplet at ~4.05 ppm (2H, -O-CH 2-C16H33) and the broad singlet at ~4.7-5.0 ppm (-NH -). The long alkyl chain appears as a massive multiplet at 1.25 ppm.
-
Mass Spec: ESI+ usually shows [M+H]+ or [M+Na]+.
Troubleshooting & Decision Logic
Use the following workflow to determine the optimal path and solve common issues.
Figure 2: Operational workflow for protocol selection and troubleshooting common pitfalls in fatty acylation.
References
-
BenchChem. (2025).[2][3] Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Retrieved from
-
Interchim. (n.d.).[4] Protocol: NHS Ester Labeling of Amino-Biomolecules (Analogous biphasic labeling conditions). Retrieved from
-
National Institutes of Health (NIH). (2023). Methyl carbamates of phosphatidylethanolamines... reveal bacterial contamination. (Discusses lipid carbamate artifacts and purification). Retrieved from
-
PubChem. (2025).[5] Heptyl Chloroformate Data Sheet (Used for physicochemical property extrapolation). Retrieved from
-
Organic Chemistry Portal. (2023). Carbamate Synthesis Methodologies. Retrieved from
Sources
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Heptyl chloroformate | C8H15ClO2 | CID 21487843 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Advanced Surface Modification Techniques Using Long-Chain Chloroformates
Introduction & Mechanistic Causality
Surface functionalization is a foundational process in materials science, biosensor engineering, and drug delivery, enabling the precise tuning of interfacial properties. Long-chain chloroformates (e.g., octadecyl chloroformate) and aromatic chloroformates (e.g., p-nitrophenyl chloroformate, benzyl chloroformate) serve as highly reactive electrophilic reagents. They undergo rapid nucleophilic acyl substitution with surface-bound hydroxyl (-OH) or amine (-NH2) groups to form highly stable carbonate or carbamate linkages.
The Causality of Chloroformate Selection: Unlike standard silanization, which can be prone to hydrolytic degradation and polymerization inconsistencies, chloroformate-driven acylation provides robust, covalent passivation.
-
Hydrophobicity & Passivation: Modifying surfaces with long-chain variants like octadecyl chloroformate introduces profound hydrophobicity, which is critical in biosensor design to control non-specific biomolecule binding and reduce interfacial tension[1]. For silica nanoparticles (Si NPs), surface modification with benzyl chloroformate passivates surface defects, reduces nonradiative recombination, and significantly increases luminescent efficiency[2].
-
Bioconjugation: In orthopedic biomaterials, p-nitrophenyl chloroformate (p-NPC) is extensively utilized to activate Co-Cr-Mo and Ti-6Al-4V alloys. This enables the covalent immobilization of bioactive proteins (like trypsin) with significantly greater enzymatic activity than simple physical adsorption[3]. In fact, p-NPC activation on Co-Cr-Mo surfaces yields enzymatic activity four to five times greater than optimal aqueous silanization methods[4].
-
Material Compatibility: For biopolymers like cellulose, acylation with long-chain chloroformates tailors surface energy and compatibility with nonpolar systems, yielding a highly tunable degree of substitution[5].
Reaction Pathway & Workflow
Workflow of chloroformate-mediated surface functionalization via nucleophilic substitution.
Experimental Protocols: Self-Validating Workflows
Protocol A: Hydrophobic Passivation of Silica Nanoparticles
This protocol adapts the one-step hydrothermal synthesis and functionalization of silica nanoparticles (Si NPs) to enhance photoluminescence and stability[2].
-
Substrate Preparation: Disperse 50 mg of bare Si NPs in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical because chloroformates rapidly hydrolyze into alcohols and CO₂ in the presence of moisture, destroying the reagent before surface grafting can occur.
-
-
Base Catalysis: Add 2.0 equivalents (relative to estimated surface -OH density) of anhydrous triethylamine (TEA) or pyridine.
-
Causality: The base acts as an acid scavenger for the HCl byproduct generated during substitution. Removing HCl drives the reaction forward (Le Chatelier's principle) and prevents acid-catalyzed degradation of the silica substrate.
-
-
Chloroformate Addition: Dropwise add 1.5 equivalents of the selected chloroformate (e.g., octadecyl chloroformate or benzyl chloroformate) at 0 °C.
-
Causality: Low temperature minimizes exothermic side reactions and homocoupling, ensuring a uniform monolayer formation.
-
-
Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Washing & Recovery: Centrifuge the suspension at 10,000 rpm for 10 minutes. Wash the pellet sequentially with DCM, ethanol, and deionized water to remove unreacted reagents and TEA-HCl salts.
-
Validation (Self-Validating Step): Lyophilize the functionalized NPs. Confirm modification via FTIR. A successful reaction is validated by the appearance of a C=O stretching peak at ~1702 cm⁻¹ and C-O stretching at ~1197 cm⁻¹, confirming carbonate formation[2].
Protocol B: Biomaterial Activation for Protein Immobilization
Used for functionalizing metal alloys (Co-Cr-Mo) for drug development and implants[3],[4].
-
Surface Hydroxylation: Treat the Co-Cr-Mo substrate with oxidative plasma (O₂) or chemical etchants (e.g., Piranha solution, if alloy permits) for 10 minutes to maximize surface -OH group density.
-
p-NPC Activation: Immerse the substrate in a 0.65 mg/mL solution of p-nitrophenyl chloroformate (p-NPC) in anhydrous acetonitrile containing 1% pyridine for 2 hours at room temperature.
-
Rinsing: Rinse extensively with anhydrous acetonitrile to remove unbound p-NPC.
-
Causality: Thorough rinsing prevents unreacted p-NPC from cross-linking proteins in the bulk solution during the next step, ensuring proteins only bind to the surface.
-
-
Protein Conjugation: Incubate the activated substrate in a buffered protein solution (e.g., Trypsin, pH 8.0) for 4 hours.
-
Causality: The primary amines (lysine residues) of the protein nucleophilically attack the activated carbonate, displacing the p-nitrophenol leaving group and forming a highly stable carbamate linkage.
-
-
Validation (Self-Validating Step): Perform a colorimetric or fluorogenic assay using a specific substrate (e.g., BAEE for trypsin). The detection of enzymatic cleavage validates not only the successful covalent attachment of the protein but also the preservation of its 3D conformational activity post-conjugation[3].
Quantitative Data Summaries
The following table summarizes the empirical effects of chloroformate modification across various substrates, highlighting the versatility of this chemistry.
| Substrate | Chloroformate Reagent | Target Application | Key Quantitative Outcome | Reference |
| Silica Nanoparticles | Benzyl Chloroformate | Fluorescent Nanosensors | Increased absolute photoluminescence quantum yield from 1.80% to 4.57%. | [2] |
| Co-Cr-Mo Alloy | p-Nitrophenyl Chloroformate | Orthopedic Implants | Enzymatic activity increased 4–5x compared to physical adsorption; 8x greater than tresylation. | [3],[4] |
| Cellulose Nanocrystals | Long-chain Acyl Chlorides / Chloroformates | Hydrophobic Composites | Achieved a tunable Degree of Substitution (DS) ranging from 0.2 to 0.8. | [5] |
| Biosensor Surfaces | Octadecyl Chloroformate | Microfluidics / Assays | Measurable reduction in interfacial tension at chlorobenzene-water interfaces; enhanced hydrophobicity. | [1] |
Trustworthiness and Analytical Validation
To ensure the integrity of the surface modification, researchers must employ orthogonal validation techniques:
-
X-ray Photoelectron Spectroscopy (XPS): Essential for quantifying the elemental composition of the top 1-10 nm of the surface. The appearance of a distinct N 1s peak (for carbamates) or shifts in the C 1s spectra confirms covalent attachment.
-
Contact Angle Goniometry: A rapid, non-destructive method. Bare hydrophilic surfaces (contact angle < 30°) will exhibit a dramatic shift to hydrophobicity (contact angle > 90°) following long-chain (e.g., octadecyl) chloroformate treatment.
-
Fluorescence/Enzymatic Assays: For protein immobilization, functional assays validate that the bio-conjugation did not sterically hinder the active site of the immobilized molecule.
References
-
Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials - PubMed Source: nih.gov URL:[Link]
-
Benzyl Chloroformate-Functionalized Fluorescent Silica Nanoparticles for Detection of Norepinephrine Source: acs.org URL:[Link]
-
Green Approaches to the Surface Modification of Cellulose: Methods and Mechanisms Source: mdpi.com URL:[Link]
-
Biochemical surface modification of Co-Cr-Mo - PubMed Source: nih.gov URL:[Link]
Sources
- 1. Buy Octadecyl chloroformate | 51637-93-5 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical surface modification of Co-Cr-Mo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Mastering Esterification with Heptadecyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Heptadecyl Chloroformate in Molecular Design
Heptadecyl chloroformate (C₁₈H₃₅ClO₂) is a highly reactive chemical intermediate prized for its ability to introduce a long, lipophilic heptadecyloxycarbonyl moiety onto a variety of nucleophilic substrates. This 17-carbon alkyl chain significantly enhances the lipophilicity of parent molecules. In drug development, this modification is a key strategy for creating prodrugs with improved membrane permeability, oral bioavailability, and favorable pharmacokinetic profiles. The ester linkage formed is often designed for in vivo cleavage by endogenous esterases, facilitating the controlled release of the active pharmaceutical ingredient (API).
Beyond pharmaceuticals, this esterification is crucial in materials science for synthesizing specialized polymers, surfactants, and lubricants where long alkyl chains are required to tailor physical properties. This guide provides a comprehensive overview of the reaction conditions, a detailed, field-tested protocol, and the underlying chemical principles for successful and safe esterification using heptadecyl chloroformate.
Reaction Mechanism and Core Principles
The esterification reaction with heptadecyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. The high electrophilicity of the carbonyl carbon in the chloroformate group makes it an excellent target for nucleophiles, such as the oxygen atom of an alcohol or phenol.
The foundational reaction is as follows:
R-OH + C₁₇H₃₅OCOCl → R-O-CO-OC₁₇H₃₅ + HCl
A critical component of this reaction is the inclusion of a non-nucleophilic organic base, such as pyridine or triethylamine (TEA). The base serves two primary functions:
-
Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This is essential because HCl can protonate the starting alcohol or the amine catalyst, rendering them non-nucleophilic, and can also promote undesirable side reactions. By removing HCl from the equilibrium, the base drives the reaction toward product formation.[1]
-
Nucleophilic Catalyst (in the case of Pyridine): Pyridine can act as a nucleophilic catalyst. It attacks the chloroformate to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more readily attacked by the alcohol nucleophile. This catalytic pathway can significantly accelerate the rate of esterification.[2][3]
Diagram: Catalytic Role of Pyridine
Caption: Catalytic cycle showing pyridine's role in forming a reactive intermediate.
Key Experimental Considerations
The success of the esterification hinges on meticulous control over reagents and conditions.
-
Reagent Quality and Handling: Heptadecyl chloroformate is highly sensitive to moisture, which can hydrolyze it to the corresponding alcohol and HCl, reducing yield and purity.[4] All reagents, especially the solvent and the alcohol substrate, must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: The ideal solvent must be aprotic and inert to the reaction conditions. It should also fully dissolve the long-chain heptadecyl chloroformate and the substrate.
-
Dichloromethane (DCM): An excellent general-purpose solvent for this reaction.[1]
-
Tetrahydrofuran (THF): Another suitable choice, particularly for less polar substrates.[1]
-
Toluene or Hexane: Can be considered, especially for highly nonpolar substrates, though solubility of the base's hydrochloride salt may be lower.[5][6]
-
-
Base Selection:
-
Pyridine: Often the preferred choice due to its dual role as an acid scavenger and catalyst.[1][7] It is a weaker base than triethylamine.
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is an effective acid scavenger. It is generally more volatile and can be easier to remove during workup.[1]
-
-
Temperature Control: The reaction is highly exothermic. The initial addition of heptadecyl chloroformate should be performed at a reduced temperature (0 °C) to control the reaction rate, prevent side reactions, and ensure safety.[1][6] After the initial addition, the reaction is typically allowed to warm to room temperature to proceed to completion.
Detailed Experimental Protocol
This protocol describes a general procedure for the esterification of a primary or secondary alcohol with heptadecyl chloroformate.
Safety Warning: Heptadecyl chloroformate is a corrosive and moisture-sensitive compound. It is toxic if inhaled or absorbed through the skin.[4][8] All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][9][10]
Materials and Reagents:
-
Alcohol Substrate (1.0 eq)
-
Heptadecyl Chloroformate (1.1 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate (1.0 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.2 - 1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Chloroformate Addition: Slowly add heptadecyl chloroformate (1.1 - 1.2 eq), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-30 minutes. Maintain the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.[11]
-
Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1 M HCl (to remove excess base)
-
Water
-
Saturated NaHCO₃ solution (to remove residual acid)
-
Brine (to break emulsions and initiate drying)
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure heptadecyl carbonate ester.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for heptadecyl chloroformate esterification.
Summary of Reaction Parameters
For successful synthesis, careful selection of reaction parameters is crucial. The following table provides a summary of typical conditions.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Stoichiometry | ||
| Heptadecyl Chloroformate | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the limiting alcohol substrate. |
| Base (Pyridine/TEA) | 1.2 - 1.5 equivalents | Must be in excess to neutralize all generated HCl and, if applicable, to act catalytically.[1] |
| Temperature | ||
| Initial Addition | 0 °C | Controls the exothermic reaction, minimizing side product formation.[1] |
| Reaction | Room Temperature (20-25 °C) | Allows the reaction to proceed to completion at a reasonable rate. |
| Solvent | Anhydrous DCM, THF | Aprotic, inert solvents that provide good solubility for long-chain reactants. |
| Reaction Time | 2 - 16 hours | Substrate-dependent; should be monitored by TLC for completion.[1] |
Troubleshooting and Field Insights
-
Low Yield: Often caused by moisture contamination. Ensure all glassware is flame-dried and reagents are anhydrous. Incomplete reaction due to steric hindrance on the alcohol substrate may require longer reaction times or gentle heating.
-
Formation of Symmetric Carbonate: If water is present, heptadecyl chloroformate can hydrolyze to heptadecanol, which can then react with another molecule of the chloroformate to form di(heptadecyl) carbonate.
-
Difficult Purification: The long alkyl chain makes the product very nonpolar. A nonpolar mobile phase (e.g., hexane/ethyl acetate mixtures) is typically required for silica gel chromatography. The hydrochloride salt of the base can sometimes complicate extraction; ensure thorough aqueous washes.
References
- Application Notes and Protocols: Octyl Chloroformate as a Reagent for Carbon
- Fang, C., & Xiao, X. (2021). The Synthesis of Long Chain Alkyl Chloroformate.
- Opekar, S., Kvíčala, J., Moos, M., Pejchal, V., & Šimek, P. (2021). Mechanism of the Alkyl Chloroformate Mediated Esterification of Carboxylic Acids in Aqueous Media. The Journal of Organic Chemistry, 86(21), 15353–15363.
- Opekar, S., et al. (2021). Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. PubMed.
- HuSek, P., Rijks, J. A., Leclercq, P. A., & Cramers, C. A. (1990). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography.
- Which solvent is best for dissolving long chain fatty acids?.
- Process for preparing alkyl/aryl chloroformates.
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical.
- SAFETY DATA SHEET - Gujarat Fluorochemicals Limited.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. INSTITUTE OF ENTOMOLOGY | Mechanism of the Alkyl Chloroformate Mediated Esterification of Carboxylic Acids in Aqueous Media was elucidated [entu.cas.cz]
- 3. Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. patents.justia.com [patents.justia.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. merckmillipore.com [merckmillipore.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. gfl.co.in [gfl.co.in]
- 11. researchgate.net [researchgate.net]
Application Note: Synthesis, Characterization, and Formulation of Heptadecyl Ester Prodrugs for Lymphatic Drug Delivery
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Nanomedicine Formulation
Executive Summary & Mechanistic Rationale
The oral delivery of highly potent but metabolically susceptible small molecules is frequently bottlenecked by poor aqueous solubility and extensive hepatic first-pass metabolism. To circumvent these barriers, the conjugation of active pharmaceutical ingredients (APIs) to long-chain lipids via ester linkages has emerged as a transformative prodrug strategy.
While even-chain fatty acids (e.g., stearic acid, C18:0) are common, heptadecyl (C17) ester prodrugs offer a unique physicochemical and metabolic profile. Molecules with a LogP ≥ 5 and high triglyceride solubility are efficiently packaged into chylomicrons within intestinal epithelial cells, bypassing the portal venous system and circumventing hepatic first-pass metabolism 1[1]. Lipid prodrugs with long-chain fatty acids (>C14) generally show increased lymphatic absorption and stability in circulation compared to shorter chains2[2].
Furthermore, odd-chain fatty acids like heptadecanoic acid (C17:0) yield propionyl-CoA during β-oxidation, which replenishes the tricarboxylic acid cycle, offering unique metabolic advantages over even-chain lipids3[3]. Once synthesized, these lipid prodrugs can be stably incorporated into lipid nanoparticles (LNPs) or liposomes, significantly enhancing drug loading into the hydrophobic lipid bilayer and preventing premature systemic leakage 4[4].
Experimental & Formulation Workflow
Caption: Workflow of heptadecyl ester prodrug synthesis, LNP formulation, and targeted delivery.
Physicochemical Dynamics of Lipid Chain Length
The enzymatic conversion rate of lipid prodrugs to parent drugs is negatively correlated with the chain length of the conjugated fatty acid; therefore, a heptadecyl (C17) chain offers a highly stable, slow-release profile suitable for sustained delivery5[5]. An activated ester prodrug approach can also be highly efficient for promoting conversion and delivery to the intestinal lymphatic system 6[6].
Table 1: Impact of Fatty Acid Chain Length on Prodrug Properties
| Lipid Conjugate | Carbon Chain | Relative LogP Increase | Chylomicron Association | Enzymatic Cleavage Rate | Primary Application |
| Laurate | C12:0 | + 2.5 | Low (<20%) | Rapid | Fast-release micelles |
| Myristate | C14:0 | + 3.5 | Moderate (~40%) | Moderate | Standard liposomes |
| Heptadecanoate | C17:0 | + 5.0 | High (>80%) | Slow / Sustained | LNP anchoring, Lymphatic delivery |
| Stearate | C18:0 | + 5.5 | Very High (>85%) | Very Slow | Long-acting injectables |
Protocol A: Synthesis of Heptadecyl Ester Prodrugs
This self-validating protocol utilizes a modified Steglich esterification to conjugate a hydroxyl-bearing API to heptadecanoic acid.
Reagents & Materials
-
API (Hydroxyl-containing): 1.0 equivalent
-
Heptadecanoic Acid (C17:0): 1.2 equivalents
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.5 equivalents
-
DMAP (4-Dimethylaminopyridine): 0.2 equivalents
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation of the Reaction Mixture: Dissolve the API and Heptadecanoic Acid in anhydrous DCM under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical. The presence of water will hydrolyze the highly reactive O-acylisourea intermediate back to the carboxylic acid, drastically reducing yield.
-
-
Addition of Coupling Agents: Cool the mixture to 0°C using an ice bath. Add EDC·HCl sequentially, followed by DMAP.
-
Causality: EDC is specifically chosen over DCC (N,N'-Dicyclohexylcarbodiimide). While DCC produces an insoluble urea byproduct that is notoriously difficult to separate from highly lipophilic prodrugs, EDC produces a water-soluble urea byproduct that is easily washed away during aqueous workup.
-
Causality: DMAP acts as a nucleophilic acyl transfer catalyst. It attacks the O-acylisourea intermediate to form a reactive N-acylpyridinium species, which is highly susceptible to attack by sterically hindered API hydroxyl groups.
-
-
Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–18 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2). The reaction is complete when the API spot disappears and a new, high-Rf (highly lipophilic) spot emerges.
-
Quenching and Workup: Dilute the reaction with additional DCM. Wash sequentially with 0.1 M HCl (to remove DMAP and unreacted EDC), saturated NaHCO3 (to remove unreacted heptadecanoic acid), and brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.
-
Post-Process Validation: Confirm the structure via
H NMR (CDCl ). Look for the diagnostic terminal methyl triplet of the heptadecyl chain at ~0.88 ppm and the massive aliphatic methylene envelope at ~1.25 ppm.
Protocol B: Formulation into Lipid Nanoparticles (LNPs)
Once synthesized, the heptadecyl prodrug must be formulated into a nanocarrier for systemic administration.
Step-by-Step Methodology
-
Lipid Phase Preparation: In anhydrous ethanol, dissolve the Ionizable Cationic Lipid, DSPC, Cholesterol, PEG-Lipid, and the Heptadecyl Prodrug at a predetermined molar ratio (e.g., 50:10:38.5:1.5 + 5 mol% Prodrug).
-
Causality: The C17 hydrocarbon tail spontaneously intercalates into the hydrophobic core of the LNP. This deep anchoring prevents the "burst release" phenomenon commonly observed when encapsulating unmodified, moderately hydrophilic drugs.
-
-
Aqueous Phase Preparation: Prepare a 50 mM Citrate Buffer at pH 4.0.
-
Microfluidic Mixing: Inject the lipid phase and aqueous phase into a microfluidic mixer at a 1:3 volume ratio (Ethanol:Aqueous) with a total flow rate of 12 mL/min.
-
Causality: The rapid shift in solvent polarity triggers instantaneous supersaturation. The ionizable lipids become protonated and self-assemble around the hydrophobic components, trapping the prodrug within the solid lipid core.
-
-
Dialysis & Buffer Exchange: Dialyze the resulting LNP suspension against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove residual ethanol and neutralize the pH.
-
Validation & Quality Control: Measure the Z-average diameter and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful formulation will yield particles <100 nm with a PDI < 0.2.
Biological Pathway: Chylomicron-Mediated Lymphatic Transport
Caption: Mechanism of enterocyte uptake and chylomicron-mediated lymphatic transport of lipid prodrugs.
References
-
Title: Lipid–Drug Conjugate for Enhancing Drug Delivery Source: nih.gov URL: [Link]
-
Title: Next-Generation Lipid Prodrugs Orally Deliver Tenofovir via Enhanced Chylomicron Incorporation Source: acs.org URL: [Link]
-
Title: Paclitaxel-lipid prodrug liposomes for improved drug delivery and breast carcinoma therapy Source: rhhz.net URL: [Link]
-
Title: Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery Source: nih.gov URL: [Link]
-
Title: Molecular and cellular mechanisms of pentadecanoic acid Source: nih.gov URL: [Link]
-
Title: Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system Source: nih.gov URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel-lipid prodrug liposomes for improved drug delivery and breast carcinoma therapy [html.rhhz.net]
- 6. Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Solvent Selection for Carbonochloridic Acid Heptadecyl Ester Reactions
Introduction: The Synthetic Utility of Heptadecyl Chloroformate
Carbonochloridic acid heptadecyl ester, also known as heptadecyl chloroformate (C₁₈H₃₅ClO₂), is a highly reactive chemical intermediate prized for its ability to introduce a long, lipophilic C17 alkyl chain onto various molecules. As an ester of chloroformic acid, its reactivity is analogous to that of acyl chlorides, making it a potent electrophile.[1] This property is extensively utilized by researchers, particularly in the fields of drug development and material science, for the synthesis of specialized carbonates and carbamates.[2] The addition of the heptadecyl moiety can significantly alter the physicochemical properties of a parent molecule, enhancing lipophilicity, modifying solubility, and influencing biological activity.
The success of these synthetic transformations hinges critically on the selection of an appropriate reaction solvent. The solvent not only dictates the solubility of the highly nonpolar heptadecyl chloroformate and the nucleophile but also profoundly influences the reaction mechanism, rate, and overall yield. This guide provides a detailed examination of the principles governing solvent selection for reactions involving this long-chain chloroformate, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Principles of Solvent Selection: A Mechanistic Perspective
Reactions of heptadecyl chloroformate with nucleophiles, such as amines (forming carbamates) or alcohols (forming carbonates), predominantly proceed through a bimolecular nucleophilic addition-elimination mechanism.[2] The choice of solvent is paramount as it must facilitate this pathway while minimizing side reactions, such as solvolysis or decomposition of the chloroformate.
The Case for Anhydrous Aprotic Solvents
For reactions involving the highly moisture-sensitive heptadecyl chloroformate, the use of anhydrous aprotic solvents is non-negotiable. Chloroformates readily hydrolyze in the presence of water to produce the corresponding alcohol, carbon dioxide, and corrosive hydrochloric acid, which would consume the reagent and contaminate the product.[3]
Aprotic solvents lack acidic protons and therefore cannot act as hydrogen bond donors.[4] This is a crucial feature for enhancing the reactivity of the nucleophile. Polar aprotic solvents, in particular, are ideal for these SN2-type reactions.[5] They possess sufficient polarity to dissolve the chloroformate and the nucleophilic species (often a salt), but they do not form strong hydrogen-bonding "cages" around the anionic nucleophile. This leaves the nucleophile "naked" and more readily available to attack the electrophilic carbonyl carbon of the chloroformate, significantly accelerating the reaction rate.[5][6]
The logical workflow for selecting an optimal solvent is outlined below:
Sources
Catalytic Coupling of Heptadecyl Chloroformate with Nucleophiles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The conjugation of long alkyl chains to molecules of interest is a cornerstone of modern drug delivery and material science. Heptadecyl chloroformate, with its C17 lipophilic tail, serves as a critical reagent for introducing this hydrophobicity, thereby influencing the pharmacokinetic and physicochemical properties of bioactive compounds. This guide provides an in-depth exploration of catalytic methods for the efficient coupling of heptadecyl chloroformate with a range of nucleophiles, including amines, alcohols, and thiols. The focus is on providing not just protocols, but also the underlying chemical principles to empower researchers to adapt and troubleshoot these reactions effectively.
The Strategic Importance of Heptadecyl Conjugation
The introduction of a heptadecyl moiety can significantly impact a molecule's properties:
-
Enhanced Lipophilicity: Crucial for traversing cellular membranes and improving oral bioavailability of drug candidates.
-
Drug Delivery Systems: Forms the basis for liposomes, nanoparticles, and other lipid-based drug carriers.
-
Prodrug Design: The long alkyl chain can be used to mask polar functional groups, which are later cleaved in vivo to release the active drug.
-
Biomolecule Modification: Enables the targeted delivery and cellular uptake of peptides, oligonucleotides, and other biologics.
Heptadecyl chloroformate is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. However, to achieve high yields, minimize side reactions, and ensure broad substrate scope, the use of catalysts is often indispensable.
Catalytic Coupling with Amines: Synthesis of Carbamates
The formation of a carbamate linkage between heptadecyl chloroformate and an amine is a widely used reaction in pharmaceutical and medicinal chemistry. Organocatalysts, particularly 4-(dimethylamino)pyridine (DMAP), are highly effective for this transformation.
The Role of DMAP in Nucleophilic Catalysis
4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst.[1][2][3] Its efficacy stems from its ability to react with the chloroformate to form a highly reactive N-acylpyridinium salt.[2][3] This intermediate is significantly more electrophilic than the parent chloroformate, rendering it susceptible to attack by even weakly nucleophilic amines. The catalytic cycle is completed by the regeneration of DMAP and the formation of the desired carbamate. An auxiliary, non-nucleophilic base like triethylamine (TEA) is often required to scavenge the HCl generated during the reaction.[2]
Caption: DMAP-catalyzed carbamate formation workflow.
Experimental Protocol: DMAP-Catalyzed Synthesis of a Heptadecyl Carbamate
Materials:
-
Heptadecyl chloroformate
-
Primary or secondary amine
-
4-(Dimethylamino)pyridine (DMAP), catalyst grade
-
Triethylamine (TEA), freshly distilled
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equiv) and dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Addition of Base and Catalyst: Add triethylamine (1.2 equiv) followed by a catalytic amount of DMAP (0.05-0.1 equiv). Stir the solution at room temperature for 5 minutes.
-
Addition of Chloroformate: Slowly add a solution of heptadecyl chloroformate (1.1 equiv) in anhydrous DCM (or THF) to the reaction mixture dropwise over 10-15 minutes. The long alkyl chain of heptadecyl chloroformate may require gentle warming to ensure it is fully dissolved before addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and DMAP), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure heptadecyl carbamate.
Table 1: Representative Reaction Parameters for DMAP-Catalyzed Carbamate Synthesis
| Parameter | Value | Rationale |
| Amine:Chloroformate Ratio | 1.0 : 1.1 | A slight excess of the chloroformate ensures complete consumption of the often more valuable amine. |
| Triethylamine (equiv) | 1.2 | Acts as a scavenger for the HCl byproduct.[2] |
| DMAP (equiv) | 0.05 - 0.1 | A catalytic amount is sufficient to accelerate the reaction significantly.[1] |
| Solvent | Anhydrous DCM or THF | Aprotic solvents are essential to prevent hydrolysis of the chloroformate. |
| Temperature | Room Temperature | The high reactivity of the acylpyridinium intermediate allows for mild reaction conditions.[2] |
Catalytic Coupling with Alcohols: Synthesis of Carbonates
The synthesis of carbonates from alcohols and chloroformates is another crucial transformation, with applications in protecting group chemistry and materials science.[4] Similar to carbamate synthesis, DMAP is an effective catalyst for this reaction.
Mechanistic Considerations for Alcohol Acylation
The mechanism for the DMAP-catalyzed acylation of alcohols mirrors that of amines.[2] The formation of the N-acylpyridinium intermediate is the key activating step.[2] However, alcohols are generally less nucleophilic than amines, so the reaction may require slightly longer reaction times or gentle heating to proceed to completion.
Experimental Protocol: DMAP-Catalyzed Synthesis of a Heptadecyl Carbonate
Materials:
-
Heptadecyl chloroformate
-
Primary or secondary alcohol
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine or triethylamine (as a base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM.
-
Addition of Base: Add pyridine or triethylamine (1.5 equiv).
-
Addition of Chloroformate: Slowly add a solution of heptadecyl chloroformate (1.2 equiv) in anhydrous DCM.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction may require stirring at room temperature for 2-12 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure heptadecyl carbonate.
Catalytic Coupling with Thiols: Synthesis of Thiocarbonates
The formation of thiocarbonates from thiols and chloroformates is a valuable method for introducing sulfur-containing functionalities into molecules.[5] While less common than their oxygen and nitrogen analogues, thiocarbonates have applications in agrochemicals and polymer chemistry.
N-Heterocyclic Carbenes (NHCs) as Catalysts for Thiol Acylation
N-Heterocyclic carbenes (NHCs) have emerged as powerful nucleophilic catalysts for a variety of acylation reactions.[6][7] They react with chloroformates to form an acyl-azolium intermediate, which is a highly effective acyl transfer agent. This approach can be particularly useful for less reactive nucleophiles.
Caption: NHC-catalyzed thiocarbonate formation workflow.
Experimental Protocol: NHC-Catalyzed Synthesis of a Heptadecyl Thiocarbonate
Materials:
-
Heptadecyl chloroformate
-
Thiol
-
NHC precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide or DBU)
-
Anhydrous THF or toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Generation: In a flame-dried Schlenk flask under an inert atmosphere, suspend the NHC precatalyst (0.1 equiv) in anhydrous THF. Add the base (1.1 equiv) and stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.
-
Addition of Reactants: Cool the mixture to 0 °C and add a solution of the thiol (1.0 equiv) in anhydrous THF. Then, add a solution of heptadecyl chloroformate (1.1 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure heptadecyl thiocarbonate.
Alternative and Greener Approaches
While chloroformates are effective, their synthesis often involves the use of highly toxic phosgene or its derivatives.[8] Modern synthetic chemistry is increasingly focused on developing safer and more sustainable alternatives.
-
In Situ Generation of Chloroformates: A photo-on-demand method allows for the in situ synthesis of chloroformates from the corresponding alcohol and chloroform, which can then be directly coupled with a nucleophile in a one-pot process.[8][9][10][11] This avoids the isolation and handling of the chloroformate.
-
Carbon Dioxide as a C1 Source: For the synthesis of carbamates, direct carboxylation of amines using carbon dioxide and an alkylating agent offers a phosgene-free route.[12][13][14][15]
Troubleshooting and Considerations
-
Hydrolysis of Chloroformate: Heptadecyl chloroformate is sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere.
-
Solubility: The long alkyl chain of heptadecyl chloroformate can lead to solubility issues in some polar solvents. A co-solvent system or gentle warming may be necessary.
-
Steric Hindrance: For sterically hindered nucleophiles, longer reaction times, elevated temperatures, or the use of more active catalysts like NHCs may be required.
-
Purification: The lipophilic nature of the products may necessitate the use of less polar eluent systems during column chromatography.
Conclusion
The catalytic coupling of heptadecyl chloroformate with nucleophiles is a versatile and powerful tool for the synthesis of a wide range of lipophilic molecules. By understanding the underlying catalytic mechanisms and employing the appropriate reaction conditions, researchers can efficiently access valuable carbamates, carbonates, and thiocarbonates for applications in drug development, materials science, and beyond. The protocols and insights provided in this guide serve as a foundation for the successful implementation of these important synthetic transformations.
References
-
Boppisetti, J. K. (2003). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Masters Theses. 1487. [Link]
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Organic Chemistry Portal. (n.d.). Carbonate synthesis. [Link]
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Sema, I. T., & Kass, S. R. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). The Journal of Organic Chemistry, 70(16), 4751–4757. [Link]
-
Alvarez Castro, T. V. (2018). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
-
Nagy, T., Toth, F., Sipos, G., & Kollar, L. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(48), 45893–45900. [Link]
-
Ye, Z., et al. (2022). N-Heterocyclic carbene catalytic 1,2-boron migrative acylation accelerated by photocatalysis. Science Advances, 8(42), eadd3107. [Link]
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. ResearchGate. [Link]
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Semantic Scholar. [Link]
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. PubMed. [Link]
-
Vedejs, E., & Diver, S. T. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. [Link]
-
Nagy, T., Toth, F., Sipos, G., & Kollar, L. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(48), 45893–45900. [Link]
-
Nanda, S., & Suresh, S. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(32), 4233–4236. [Link]
-
Zhang, Y., & Wu, J. (2012). Advances in the synthesis of thiocarbamates. ResearchGate. [Link]
-
Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606–5655. [Link]
-
Wang, D., et al. (2022). Nickel-Catalyzed Enantioselective Coupling of Acid Chlorides with α-Bromobenzoates: An Asymmetric Acyloin Synthesis. Journal of the American Chemical Society, 144(50), 22923–22933. [Link]
-
Grasa, G. A., & Viciu, M. S. (2004). N-Heterocyclic Carbenes as Versatile Nucleophilic Catalysts for Transesterification/Acylation Reactions. Scilit. [Link]
-
Kumar, A., et al. (2022). Switching between P-acylation and O-acylation of H-phosphonates with chloroformates by changing acyl pyridinium and acyl ammonium ions in a microflow reactor. Chemical Communications, 58(84), 11823-11826. [Link]
-
Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. [Link]
-
Aresta, M., Dibenedetto, A., & Pastore, C. (2005). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Journal of Organic Chemistry, 70(16), 6331-6336. [Link]
-
Das, A., et al. (2021). Direct α-Acylation of Alkenes via N-Heterocyclic Carbene, Sulfinate, and Photoredox Cooperative Triple Catalysis. Journal of the American Chemical Society, 143(10), 3747–3753. [Link]
-
Chan, A., & Scheidt, K. A. (2005). ChemInform Abstract: N-Heterocyclic Carbene-Catalyzed Hydroacylation of Unactivated Double Bonds. ResearchGate. [Link]
-
Azizi, N., & Saeedi, M. (2011). ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. ResearchGate. [Link]
-
Zheng, M., Xue, W., Xue, T., & Gong, H. (2016). Ester Formation via Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Chloroformates. Organic Letters, 18(23), 6152–6155. [Link]
-
Smith, A. G., & Nichols, P. L. (2025). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
-
Thomson, J. E. (2009). The Conjugate Addition of Novel Nucleophiles and Electrophiles to Alkylidene Meldrum's Acid Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
Morita, H., Takeda, K., & Kamijo, S. (2012). Acylative Coupling of Amine and Indole Using Chloroform as a Carbonyl Group. Angewandte Chemie International Edition, 51(23), 5692-5695. [Link]
-
Smith, C. J., et al. (2024). A Stoichiometric Haloform Coupling for Ester Synthesis with Secondary Alcohols. Angewandte Chemie International Edition, 63(17), e202319223. [Link]
-
Cotarca, L., & Geller, T. (2006). The Chemistry of Chloroformates. Chemical Reviews, 106(5), 1755-1798. [Link]
-
Anderson, E. R., & Krishnamurthy, R. (2024). Prebiotic thiol-catalyzed thioamide bond formation. Scientific Reports, 14(1), 18349. [Link]
- US3720718A - Conversion of chloroformates to an aldehyde - Google P
-
Organic Chemistry Tutor. (2021, April 9). Nucleophilic Acyl Substitution Mechanisms: All Three. YouTube. [Link]
-
Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60(34), 7397–7403. [Link]
-
Haro, D. A., Chipoco, C. C., & Rodriguez-Reyes, J. C. F. (2022). The reaction of thiols on a model gold catalyst leads to the formation of thiolates capable of self-coupling and of displacing carboxylic acids. Surface Science, 722, 122079. [Link]
-
Kim, D., & Hong, S. (2024). Organocatalysis for Enantioselective Decarboxylative Nucleophilic Addition Reactions. European Journal of Organic Chemistry, 27(35), e202400571. [Link]
-
Organic Chemistry Portal. (n.d.). Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. [Link]
-
Singh, A., et al. (2023). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. The Journal of Organic Chemistry, 88(10), 6543–6552. [Link]
-
Peng, Q., & Scheidt, K. (2023). Visible light-Induced coupling of carboxylic acids with alcohols/amines via a phosphorous linchpin strategy. American Chemical Society. [Link]
-
Embrey, M. W., & E-FI, T. (2022). N-Dealkylation of Amines. Molecules, 27(15), 4980. [Link]
-
Corcoran, E. B., & Macmillan, D. W. C. (2016). Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3−sp2 Cross-Coupling of Oxalates with Aryl Halides. Journal of the American Chemical Society, 138(40), 13149–13152. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2016_Corcoran_JACS.pdf]([Link] Macmillan/files/publications/2016_Corcoran_JACS.pdf)
Sources
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- 3. researchgate.net [researchgate.net]
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- 10. semanticscholar.org [semanticscholar.org]
- 11. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of Heptadecyl Chloroformate During Synthesis
Welcome to the Technical Support Center for lipid synthesis and derivatization workflows. Heptadecyl chloroformate is a highly reactive, long-chain alkyl chloroformate utilized extensively in drug development for synthesizing liposomes, prodrugs, and specialized carbamates/carbonates. Due to its extreme electrophilicity, the primary mode of reagent failure is ambient hydrolysis.
This guide provides authoritative troubleshooting, mechanistic insights, and field-proven protocols to ensure strict anhydrous conditions and maximize your synthetic yields.
Section 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does heptadecyl chloroformate degrade so rapidly, and what are the chemical consequences? A1: Chloroformates feature a highly electrophilic carbonyl carbon flanked by two strongly electron-withdrawing groups (a chlorine atom and an alkoxy group)[1]. When exposed to trace water, water acts as a nucleophile, attacking the carbonyl to form an unstable intermediate. This intermediate rapidly collapses to yield heptadecanol, carbon dioxide (CO2), and hydrogen chloride (HCl) gas[2][3]. Causality: The generation of HCl is highly problematic as it can catalyze further side reactions, while the release of CO2 gas can dangerously pressurize sealed storage containers and reaction vessels[4].
Q2: Does the 17-carbon alkyl chain provide steric shielding against hydrolysis compared to methyl chloroformate? A2: Yes, but it is practically insufficient for open-air handling. Higher alkyl chloroformates hydrolyze more slowly at room temperature than lower homologues like methyl or ethyl chloroformate[2]. The increased steric bulk and hydrophobicity shift the hydrolysis mechanism from a purely bimolecular (SN2) water addition to a unimolecular (SN1-like) ionization of the acyl-halogen bond[5]. However, in the polar aprotic solvents required for synthesis (e.g., THF, DCM), trace moisture will still rapidly consume the reagent.
Q3: My reaction yielded a high percentage of heptadecanol instead of my target carbamate. What went wrong? A3: This is the hallmark of moisture contamination. If your target nucleophile (e.g., an amine) is sterically hindered or present in low concentrations, trace water will outcompete it for the chloroformate. Causality: Some tertiary amine bases (used as acid scavengers) can form an acyl ammonium salt intermediate with the chloroformate. If water is present, this highly reactive intermediate is instantly hydrolyzed, accelerating the degradation pathway[6].
Reaction pathways: Heptadecyl chloroformate hydrolysis vs. desired nucleophilic derivatization.
Section 2: Storage, Handling, and Setup (FAQs)
Q4: How should I store and transfer heptadecyl chloroformate to maintain its integrity? A4: Store the reagent at 2–8 °C under a strict blanket of inert gas (argon or nitrogen)[7]. Before use, allow the container to fully equilibrate to room temperature to prevent atmospheric condensation on the cold liquid[8]. Transfer Protocol: Never open the bottle in ambient air. Use a dry syringe or cannula transfer technique under a positive pressure of inert gas via a Schlenk line[1][9].
Q5: How dry must my solvents be, and how do I validate this? A5: Solvents must be rigorously anhydrous, ideally containing <10 ppm water. Self-Validation Check: Do not assume commercial "anhydrous" solvents are dry once opened. Validate solvent dryness using Karl Fischer (KF) titration immediately prior to the reaction. Additionally, store solvents over activated 3Å or 4Å molecular sieves for at least 24 hours before use.
Section 3: Quantitative Data on Moisture Sensitivity
To understand the urgency of anhydrous conditions, consider the general kinetic behavior of alkyl chloroformates. While exact kinetic constants for heptadecyl chloroformate are proprietary to specific drug formulations, its behavior extrapolates from established lower homologues[2].
| Property / Parameter | Lower Homologues (Methyl/Ethyl) | Higher Homologues (Heptadecyl) | Impact on Experimental Design |
| Hydrolysis Half-Life (in water, 25°C) | 1.4 to 53.2 minutes | > 2 hours (estimated due to hydrophobicity) | Cannot be handled in aqueous media; requires organic solvents. |
| Dominant Hydrolysis Mechanism | Bimolecular (SN2)[5] | Unimolecular (SN1-like) ionization[5] | Steric bulk slows water attack, but ionization still allows rapid degradation in polar solvents. |
| Moisture Tolerance Threshold | < 50 ppm | < 20 ppm | Rigorous Schlenk line techniques are mandatory[9]. |
| Temperature Sensitivity | Highly sensitive | Highly sensitive | Reactions must be initiated at 0 °C to suppress background hydrolysis[10]. |
Section 4: Step-by-Step Methodology: Self-Validating Anhydrous Synthesis
This protocol outlines the synthesis of a lipid-conjugate using heptadecyl chloroformate, incorporating built-in validation checks to ensure the absence of hydrolysis.
Phase 1: Preparation & Purging
-
Glassware Drying: Bake all reaction flasks, stir bars, and syringes in an oven at >120 °C for a minimum of 4 hours[10]. Cool in a desiccator or under active vacuum.
-
Schlenk Line Setup: Assemble the reaction flask hot, seal with a rubber septum, and connect to a Schlenk line. Perform three consecutive vacuum/argon cycles (evacuate to <1 mbar for 5 mins, backfill with argon)[9].
-
Solvent Validation: Titrate the reaction solvent (e.g., DCM or THF) via Karl Fischer titration. Proceed only if H2O < 10 ppm.
Phase 2: Reaction Execution
-
Substrate Dissolution: Inject the anhydrous solvent and the target nucleophile (e.g., primary amine) into the reaction flask.
-
Base Addition: Add 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to act as an HCl scavenger.
-
Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C[10].
-
Causality: Lowering the temperature exponentially reduces the rate of competing hydrolysis while maintaining sufficient kinetics for the desired derivatization.
-
-
Reagent Addition: Slowly inject heptadecyl chloroformate dropwise over 15–30 minutes.
-
Self-Validation Check: Observe the reaction mixture closely during addition. If vigorous bubbling (CO2 evolution) occurs, the system is contaminated with moisture. A successful, dry reaction will show minimal to no gas evolution.
-
Phase 3: Monitoring & Workup
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via Thin Layer Chromatography (TLC).
-
Self-Validation Check: The appearance of a highly non-polar spot (heptadecanol) indicates partial hydrolysis.
-
-
Quenching: Once complete, quench the reaction with saturated aqueous ammonium chloride (NH4Cl) to neutralize the base and safely consume any unreacted chloroformate[10].
Step-by-step Schlenk line workflow for moisture-sensitive chloroformate reactions.
References[2] Chloroformates Acute Exposure Guideline Levels - NCBI - NIH.Link[3] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - MDPI. Link[5] Kinetics of the hydrolysis of acyl chlorides in pure water - Canadian Science Publishing. Link[1] Ethyl Chloroformate | Reagent for Organic Synthesis - Benchchem. Link[8] An In-depth Technical Guide to the Safe Handling of Chloroformates - Benchchem. Link[4] Acid Chlorides and Chloroformates - Safety and Handling - BASF. Link[9] Ethyl Cyanoformate - Benchchem. Link[6] Polycarbonates - Encyclopedia of Polymer Science and Technology. Link[7] ETHYL CHLOROFORMATE MATERIAL SAFETY DATA SHEET - CDH Fine Chemical. Link[10] 1,2-Bis(chlorodimethylsilyl)ethane - Benchchem. Link
Sources
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- 2. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. download.basf.com [download.basf.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
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- 9. Ethyl Cyanoformate|Research Grade|CNCOOEt [benchchem.com]
- 10. 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 | Benchchem [benchchem.com]
removing excess carbonochloridic acid heptadecyl ester from reaction mixtures
Technical Support Center: Carbonochloridic Acid Heptadecyl Ester
Welcome to the technical support resource for managing and . This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common purification challenges. The inherent reactivity and physical properties of this long-chain chloroformate demand specific strategies to ensure product purity and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What is carbonochloridic acid heptadecyl ester and what are its primary reactivity concerns?
Carbonochloridic acid heptadecyl ester, also known as heptadecyl chloroformate, is a reactive organic compound with the formula C₁₇H₃₅OC(O)Cl. It is an ester of chloroformic acid. Its reactivity is similar to that of an acyl chloride and is dominated by the electrophilic carbonyl carbon.[1][2][3] This makes it highly susceptible to attack by nucleophiles. The primary reactivity concerns are:
-
Hydrolysis: It reacts readily with water or moisture to decompose into heptadecanol, carbon dioxide (CO₂), and hydrochloric acid (HCl).[4][5] This is a critical consideration for aqueous workups.
-
Reaction with Nucleophiles: It will react with any nucleophilic species in the reaction mixture, including amines (to form carbamates), alcohols (to form carbonates), and carboxylic acids (to form mixed anhydrides).[1][3]
-
Thermal Decomposition: Like many chloroformates, it can decompose upon heating.[5]
Q2: Why is removing excess heptadecyl chloroformate so challenging?
The difficulty in removing this reagent stems from a combination of its physical and chemical properties:
-
High Lipophilicity: The long C17 alkyl chain makes the molecule highly non-polar and "greasy."[6] This causes it to have high solubility in most organic solvents, leading to co-elution with other non-polar products during column chromatography.[6]
-
Similar Polarity to Products: It often has a polarity very similar to that of the desired long-chain products, making chromatographic separation inefficient.[6]
-
Reactivity During Workup: Standard aqueous workups can be problematic. The hydrolysis of the chloroformate generates HCl, which can be detrimental to acid-sensitive products.[4][7]
Q3: What are the primary strategies for removing excess heptadecyl chloroformate?
There are three main strategies, often used in combination:
-
Chemical Quenching/Scavenging: The most effective approach is to convert the excess chloroformate into a chemically different species that is easier to remove. This is done by adding a "scavenger" reagent.
-
Liquid-Liquid Extraction: This technique exploits solubility differences between the desired product and the quenched chloroformate byproduct.[8]
-
Chromatography: While challenging, specific chromatographic techniques can be optimized for separating long-chain, non-polar compounds.[9][10]
Q4: How can I be certain all the heptadecyl chloroformate has been removed?
Complete removal must be confirmed analytically. Common methods include:
-
Thin-Layer Chromatography (TLC): While the chloroformate may not be UV-active, it can often be visualized by staining with potassium permanganate (KMnO₄) solution. The spot corresponding to the chloroformate will disappear upon complete reaction or removal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities.[9][11][12][13] A sample of the purified product can be analyzed to confirm the absence of the chloroformate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect characteristic signals of the chloroformate. Its absence in the final product spectrum is a strong indicator of purity.[9]
Troubleshooting Guide: Common Scenarios & Solutions
| Problem Encountered | Potential Cause | Recommended Solution(s) | Safety Precautions |
| Product is degrading during aqueous workup. | The hydrolysis of excess heptadecyl chloroformate generates HCl, which is decomposing your acid-sensitive product.[7] | Option 1 (Quench & Basic Wash): Quench the reaction with a primary or secondary amine (see Protocol 1) to form a stable carbamate. Then, perform the aqueous workup using a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any generated acid.[7] Option 2 (Non-Aqueous): Use a solid-phase scavenger resin (see Protocol 3). This avoids an aqueous workup altogether. The resin is simply filtered off.[14] | Quenching can be exothermic. Add quenching agents slowly at 0 °C.[7] Always work in a well-ventilated fume hood.[4][15] |
| A persistent non-polar impurity is co-eluting with my product on a silica gel column. | This is likely unreacted heptadecyl chloroformate or a byproduct of similar polarity. The long alkyl chain dominates its chromatographic behavior.[6] | Option 1 (Modify Polarity): Convert the chloroformate into a more polar byproduct before chromatography. Quenching with a di-amine like piperazine will create a much more polar species that will stick to the silica baseline. Option 2 (Reverse-Phase): If your product is sufficiently polar, consider using reverse-phase (e.g., C18) chromatography, where non-polar compounds are retained more strongly.[10][16][17] | Ensure solvents are properly dried for chromatography to prevent on-column reactions.[18] |
| Low product recovery after purification. | The "stickiness" of your long-chain product and the chloroformate can lead to adsorption on glassware and silica gel.[6] | Option 1 (Scavenger Resin): This is often the best method to maximize recovery as it involves fewer steps.[14] Option 2 (Crystallization): If your product is a solid, crystallization can be a highly effective method for purification and recovery, leaving the oily chloroformate derivatives in the mother liquor.[19] | Handle all solvents and reagents with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][20] |
Detailed Experimental Protocols
Protocol 1: Chemical Quenching with an Amine
This protocol converts the reactive chloroformate into a stable, and often more easily separable, carbamate.
-
Rationale: Amines are potent nucleophiles that react rapidly and irreversibly with chloroformates to form carbamates.[1][3] Using a simple, volatile amine like propylamine results in a carbamate that can sometimes be removed under high vacuum. Using a more polar amine can make the resulting carbamate easier to remove via extraction or chromatography.
-
Procedure:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add a suitable amine (e.g., propylamine, benzylamine, 1.5-2.0 equivalents relative to the excess chloroformate) to the stirred reaction mixture.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Monitor the disappearance of the chloroformate by TLC (staining with KMnO₄).
-
Proceed with a standard aqueous workup, typically washing with dilute acid (to remove excess amine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Protocol 2: Purification via Solid-Phase Scavenging
This is an elegant and highly efficient method that avoids aqueous workups entirely, which is ideal for water-sensitive compounds.
-
Rationale: Scavenger resins are polymers functionalized with reactive groups (e.g., amine groups) that covalently bind to and remove excess reagents from solution.[14] After the reaction is complete, the resin-bound byproducts are simply removed by filtration.[21][22] Trisamine-functionalized resins are particularly effective for scavenging acyl chlorides and chloroformates.[21][23]
-
Procedure:
-
Once the primary reaction is complete, add an aminomethylated polystyrene resin or a similar scavenger resin (e.g., PS-Trisamine, typically 2-3 equivalents relative to the excess chloroformate) to the reaction mixture.[21]
-
Stir the suspension at room temperature. The reaction time can vary from 1 to 24 hours depending on the resin and substrate.
-
Monitor the reaction for the disappearance of the chloroformate by TLC or GC-MS.
-
Once complete, filter the reaction mixture to remove the resin.
-
Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Diagrams and Visualizations
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for choosing the most appropriate method to remove excess heptadecyl chloroformate based on the properties of the desired product.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Strategies to Improve Alkyl Compound Purity [eureka.patsnap.com]
- 10. Khan Academy [khanacademy.org]
- 11. Analytical Method [keikaventures.com]
- 12. A method for the determination of the residual chloroform in defatted cancellous bone transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hakon-art.com [hakon-art.com]
- 14. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
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- 23. suprasciences.com [suprasciences.com]
troubleshooting low reactivity of heptadecyl chloroformate in cold conditions
Technical Support Center: Advanced Troubleshooting for Aliphatic Chloroformate Reactivity
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the acylation of sensitive substrates under cold conditions (0°C to 4°C). When working with heptadecyl chloroformate —a highly hydrophobic, 17-carbon long-chain alkyl chloroformate—researchers often report stalled reactions, poor yields, or unexpected gelation.
This guide is designed to deconstruct the physical chemistry behind these failures and provide field-proven, self-validating methodologies to restore reactivity.
Part 1: Diagnostic Overview – The Physics and Chemistry of the Problem
To troubleshoot heptadecyl chloroformate, we must first understand the causality of its behavior in cold environments. The failure to react is rarely a degradation issue; it is a collision of thermodynamics, kinetics, and solubility.
-
The "Lipophilic Tail" Problem (Solubility & Aggregation): Heptadecyl chloroformate possesses a massive hydrophobic C17 aliphatic chain. In moderately polar solvents (like acetonitrile or DMF) at low temperatures, the thermodynamic penalty of solvating this long hydrocarbon chain becomes too high[1]. The reagent undergoes hydrophobic folding or forms micelle-like aggregates, effectively hiding the electrophilic chloroformate headgroup from your nucleophile.
-
Kinetic Starvation at Low Temperatures: Chloroformates are inherently less reactive than acid chlorides due to the resonance donation from the adjacent oxygen atom. When you drop the temperature to 0°C to control side reactions or preserve a fragile substrate, you drastically reduce the kinetic energy of the system[2]. Without a catalyst, the molecules simply lack the activation energy required to achieve the transition state for nucleophilic acyl substitution[3].
Part 2: Mechanistic Deep-Dive & Catalytic Solutions
To overcome the kinetic barrier at low temperatures, we must alter the reaction pathway. The gold standard for this is nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP) [4].
When DMAP is introduced, its highly nucleophilic pyridine nitrogen attacks the chloroformate. This rapidly generates an N-acylpyridinium intermediate [5]. Because the positively charged pyridinium ring is an exceptional leaving group, this intermediate is orders of magnitude more electrophilic than the parent chloroformate[4][6]. This allows the acylation of your target alcohol or amine to proceed instantaneously, even at 0°C.
Fig 1: DMAP catalytic cycle forming the highly reactive N-acylpyridinium intermediate.
Part 3: Actionable Q&A
Q: My reaction mixture turns cloudy or gel-like shortly after adding heptadecyl chloroformate at 0°C. What is happening? A: This is a classic phase-separation issue. The C17 chain is crashing out of solution. If you are using polar aprotic solvents like Acetonitrile or THF, switch immediately to Dichloromethane (DCM) or Toluene . These non-polar/halogenated solvents possess the necessary dispersive forces to keep long aliphatic chains fully solvated at low temperatures.
Q: I am using Triethylamine (TEA) as my base, but the reaction is still stalling. Why? A: TEA hydrochloride (the byproduct of the reaction) is notoriously insoluble in cold DCM and can coat your reagents, creating localized mass-transfer issues. Furthermore, TEA is not a strong enough nucleophile to act as a catalyst, but it is nucleophilic enough to cause unwanted side reactions over long periods. Switch to Diisopropylethylamine (DIPEA) . DIPEA is highly sterically hindered (preventing side reactions) and its hydrochloride salt remains highly soluble in cold DCM, maintaining a homogeneous reaction environment[3].
Q: How much DMAP should I use? A: For cold-condition acylations with long-chain chloroformates, DMAP should be used in catalytic amounts (0.1 to 0.2 equivalents relative to the substrate) alongside 1.5 to 2.0 equivalents of your auxiliary base (DIPEA)[6]. The auxiliary base acts as the stoichiometric sponge for the generated HCl, continuously regenerating the DMAP[5][6].
Part 4: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between solvent, catalyst, and base selection on the relative reaction rate of long-chain alkyl chloroformates at 0°C.
| Solvent System | Catalyst | Auxiliary Base | Physical State at 0°C | Relative Reaction Rate | Diagnostic Outcome |
| Acetonitrile | None | TEA | Cloudy / Precipitate | < 1x (Baseline) | Fails due to insolubility of the C17 chain. |
| DCM | None | TEA | Clear | ~5x | Soluble, but kinetically starved. |
| DCM | DMAP (0.1 eq) | TEA | Slushy (TEA·HCl crashes) | ~200x | Fast, but mass-transfer issues arise over time. |
| DCM | DMAP (0.1 eq) | DIPEA (1.5 eq) | Perfectly Clear | >800x | Optimal. Soluble, kinetically activated, homogeneous. |
Part 5: Validated Experimental Protocol
This protocol is designed as a self-validating system. Visual cues are built into the steps to ensure the physical chemistry of the reaction is proceeding as intended.
Objective: Acylation of a primary alcohol/amine with heptadecyl chloroformate at 0°C.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask under inert gas (Argon or N₂). Moisture must be strictly excluded to prevent the competing hydrolysis of the chloroformate.
-
Substrate Dissolution: Dissolve your target nucleophile (1.0 eq) in anhydrous Dichloromethane (DCM). Validation Check: The solution must be completely transparent. If not, increase solvent volume.
-
Base & Catalyst Addition: Add Diisopropylethylamine (DIPEA, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the stirring solution.
-
Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the system to equilibrate to 0°C for 10 minutes.
-
Electrophile Preparation: In a separate dry vial, dilute heptadecyl chloroformate (1.1 eq) in a small volume of anhydrous DCM (e.g., 1 mL per mmol). Causality: Pre-diluting the viscous chloroformate prevents localized freezing or concentration spikes upon addition.
-
Dropwise Addition: Add the diluted heptadecyl chloroformate dropwise over 5–10 minutes. Validation Check: The reaction must remain clear. A slight yellow tint is normal due to the acylpyridinium complex, but any white precipitate indicates moisture contamination or incorrect base selection.
-
Monitoring: Stir at 0°C. Monitor via TLC or LC-MS. Complete conversion is typically observed within 30 to 60 minutes due to the DMAP acceleration.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃. The biphasic mixture allows the organic DCM layer to retain the highly lipophilic product while washing away the DMAP and DIPEA salts.
Part 6: Troubleshooting Decision Matrix
Use the following logical workflow to diagnose and resolve ongoing issues in real-time.
Fig 2: Decision matrix for troubleshooting cold-condition aliphatic chloroformate acylations.
References
-
Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Thieme E-Books. Available at:[Link]
-
Rapid Dual Activation Approach in a Micro-flow Reactor for the Synthesis of Urethane-Protected α-Amino Acid N. RSC. Available at: [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]
Sources
- 1. CAS 26272-90-2: Hexadecyl carbonochloridate | CymitQuimica [cymitquimica.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Quenching Protocols for Heptadecyl Chloroformate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with handling and quenching long-chain alkyl chloroformates.
Heptadecyl chloroformate is a highly reactive, C17-aliphatic electrophile used extensively in lipid nanoparticle (LNP) synthesis, prodrug derivatization, and hydrophobic surface modifications. While chloroformates are generally quenched with aqueous base or water, the extreme lipophilicity of the heptadecyl chain renders standard aqueous quenching highly inefficient due to biphasic mass transfer limitations[1]. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the carbamate and the release of hydrochloric acid[2].
Below, you will find troubleshooting guides, decision matrices, and self-validating experimental protocols to ensure your workflows remain robust and reproducible.
Part 1: Troubleshooting Guide & FAQs
Q1: I added saturated aqueous sodium bicarbonate to quench my reaction, but TLC shows unreacted heptadecyl chloroformate even after 2 hours. Why? A: Heptadecyl chloroformate is exceptionally hydrophobic. In a biphasic system (e.g., Dichloromethane/Water), the reagent remains entirely sequestered in the organic phase. Hydrolysis at the solvent interface is extremely slow without a phase-transfer catalyst. You must use a homogeneous quenching agent, such as an organic-soluble amine or an alcohol/base mixture, to ensure rapid nucleophilic acyl substitution.
Q2: I tried quenching with methanol, but I cannot separate the resulting byproduct from my target compound during chromatography. What should I do? A: Quenching with methanol yields methyl heptadecyl carbonate, a highly lipophilic and neutral byproduct[3]. If your target compound is also lipophilic and neutral, they will co-elute during standard silica gel chromatography. To resolve this, switch to an amine quench using a highly polar or ionizable amine (e.g., ethanolamine or N,N-dimethylethylenediamine). This converts the unreacted chloroformate into a polar or basic carbamate, which can be easily washed away into an acidic aqueous layer[4].
Q3: My desired product is highly acid-sensitive. I cannot use an acidic wash to remove the amine-quenched byproduct. What are my options? A: If an acidic wash (e.g., 1M HCl) will degrade your product, you cannot use the ionizable amine quench. Instead, use the methanol/base quench to form the neutral methyl carbonate, and rely on reverse-phase chromatography (HPLC) or crystallization for purification. Alternatively, utilize a solid-supported amine scavenger (e.g., aminomethyl polystyrene resin) which quenches the chloroformate and can be removed via simple vacuum filtration without any aqueous workup.
Part 2: Quenching Agent Decision Matrix
Selecting the correct quenching agent is a balance between reaction kinetics and downstream purification requirements. The table below summarizes the quantitative and qualitative properties of common quenching strategies.
| Quenching Agent | Byproduct Formed | Byproduct Lipophilicity (Est. LogP) | Recommended Removal Method | Quench Time |
| Water / NaHCO₃ | Heptadecyl alcohol | Very High (> 6.0) | Chromatography | > 12 hours (Biphasic) |
| Methanol / TEA | Methyl heptadecyl carbonate | High (~ 7.5) | Chromatography | < 30 mins |
| Ethanolamine | Hydroxyethyl heptadecyl carbamate | Moderate (~ 4.5) | Mild Acid Wash | < 15 mins |
| N,N-Dimethylethylenediamine | Basic heptadecyl carbamate | Low (Protonated) | 1M HCl Wash | < 5 mins |
Part 3: Logical Workflows and Reaction Pathways
Decision tree for selecting the optimal quenching protocol based on product acid sensitivity.
Nucleophilic acyl substitution pathway for the amine-mediated quenching of chloroformates.
Part 4: Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system. By incorporating in-process analytical checks (e.g., TLC monitoring), you can definitively confirm the success of the quench before proceeding to workup, preventing downstream contamination.
Protocol A: The Ionizable Amine Quench (Recommended)
Use this protocol if your target product is stable to mild aqueous acid (1M HCl).
-
Reaction Completion Check: Before quenching, confirm that your primary reaction is complete via TLC or LC-MS. Identify the Rf value of the unreacted heptadecyl chloroformate (typically runs very high, near the solvent front in non-polar eluents).
-
Quenching: To the stirring reaction mixture (typically in Dichloromethane or THF), add 2.0 equivalents (relative to the initial chloroformate load) of N,N-dimethylethylenediamine.
-
Validation (Self-Check): Allow the mixture to stir vigorously at room temperature for 15 minutes. Spot the mixture on a TLC plate. Validation criteria: The high-Rf chloroformate spot must completely disappear, replaced by a baseline spot (the highly polar, basic carbamate byproduct). If the high-Rf spot persists, add an additional 0.5 equivalents of amine and stir for 10 more minutes.
-
Workup: Transfer the reaction mixture to a separatory funnel. Dilute with additional organic solvent if necessary.
-
Acid Wash: Wash the organic layer twice with an equal volume of 1M HCl. Causality: The basic tertiary amine of the quenched byproduct becomes protonated, forcing it entirely into the aqueous phase, leaving your neutral target product in the organic phase.
-
Final Polish: Wash the organic layer once with saturated aqueous NaHCO₃, once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: The Methanol/Base Quench
Use this protocol if your target product degrades under acidic conditions.
-
Reaction Completion Check: Confirm consumption of your starting material via TLC.
-
Quenching: To the stirring reaction mixture, add 5.0 equivalents of anhydrous Methanol and 2.0 equivalents of Triethylamine (TEA).
-
Validation (Self-Check): Stir for 30 minutes at room temperature. Monitor via TLC. Validation criteria: The reactive chloroformate spot should shift slightly to form the stable, neutral methyl heptadecyl carbonate.
-
Workup: Transfer to a separatory funnel and wash the organic layer three times with deionized water. Causality: This removes the TEA-HCl salts and excess methanol, but leaves the lipophilic methyl carbonate in the organic phase alongside your product.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude mixture via reverse-phase chromatography or recrystallization to separate your target compound from the methyl carbonate byproduct.
References
- BenchChem. "Application Notes and Protocols: Reaction of Octyl Chloroformate with Primary Amines." BenchChem Technical Resources.
- BenchChem. "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors." BenchChem Technical Resources.
- Eindhoven University of Technology (Pure). "Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography.
- American Chemical Society (ACS). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
Sources
Technical Support Center: Heptadecyl Chloroformate Degradation & Purification
Welcome to the Technical Support Center for long-chain alkyl chloroformates. Heptadecyl chloroformate is a highly reactive derivatization and synthesis reagent. Due to its electrophilic carbonyl center, it is inherently unstable and susceptible to environmental degradation [1]. This guide provides researchers and drug development professionals with the mechanistic insights and field-proven protocols necessary to identify, troubleshoot, and purify degraded batches of this critical reagent.
Frequently Asked Questions (Mechanisms & Detection)
Q: What are the primary mechanisms by which heptadecyl chloroformate degrades? A: The reagent degrades via two distinct mechanistic pathways depending on the environmental stressor:
-
Hydrolysis (Moisture Exposure): The electrophilic acyl carbon undergoes nucleophilic attack by water. This forms an unstable carbonic acid intermediate that rapidly decarboxylates, yielding 1-heptadecanol , hydrogen chloride (HCl), and carbon dioxide (CO₂) [1].
-
Thermal Decarboxylation (Heat Stress): When exposed to elevated temperatures (typically >90 °C), the molecule undergoes a substitution nucleophilic internal (
) mechanism. The molecule collapses, releasing CO₂ and forming 1-chloroheptadecane with retention of configuration[4].
Q: How can I detect if my reagent has degraded before starting an experiment? A: Do not rely solely on visual inspection, as both the intact reagent and its degradants can appear as clear liquids or low-melting waxy solids. Use Infrared (IR) Spectroscopy . Pure heptadecyl chloroformate exhibits a sharp, characteristic C=O stretch at ~1770 cm⁻¹. If the reagent has hydrolyzed, you will observe a broad O-H stretching band at ~3300 cm⁻¹ (indicating 1-heptadecanol) and a diminished C=O peak.
Caption: Degradation pathways of heptadecyl chloroformate via hydrolysis and thermal stress.
Physical Properties for Separation Strategy
To successfully purify the reagent, you must exploit the physical differences between the intact chloroformate and its degradation products. The following table summarizes the quantitative data required to design your purification workflow [2][3].
| Compound | Molecular Weight | Boiling Point | Melting Point | Polarity / TLC Behavior (9:1 Hex:EtOAc) |
| Heptadecyl Chloroformate | 318.92 g/mol | ~140 °C (at 0.1 mmHg) | ~15–20 °C | Non-polar (R_f ~ 0.9) |
| 1-Heptadecanol | 256.47 g/mol | 309 °C (at 760 mmHg) | 51–56 °C | Polar (R_f ~ 0.2) |
| 1-Chloroheptadecane | 274.91 g/mol | ~192 °C (at 10 mmHg) | 24 °C | Non-polar (R_f ~ 0.95) |
| Hydrogen Chloride | 36.46 g/mol | -85.1 °C | -114.2 °C | Highly Acidic (Water Soluble) |
Troubleshooting Guide: Identifying the Issue
Caption: Decision tree for isolating and purifying degraded heptadecyl chloroformate.
Issue 1: Acidic Impurities (HCl) Lowering Reaction pH
-
Cause: Moisture contamination during storage has initiated hydrolysis, generating HCl gas which dissolves into the liquid reagent.
-
Solution: Perform a cold aqueous bicarbonate workup (Protocol A ).
Issue 2: High Levels of 1-Heptadecanol Detected
-
Cause: Advanced hydrolysis has converted a significant portion of the reagent into the primary alcohol [2].
-
Solution: Separate via silica gel column chromatography (Protocol B ). Distillation is not recommended here, as the boiling points of the alcohol and the chloroformate are too similar, and the heat required will cause further degradation.
Issue 3: Contamination with 1-Chloroheptadecane
-
Cause: The reagent was exposed to excessive heat (e.g., left on a hot plate, or improperly distilled at atmospheric pressure), triggering thermal decarboxylation [4].
-
Solution: Isolate the intact reagent via high-vacuum fractional distillation (Protocol C ).
Experimental Protocols (Self-Validating Workflows)
Protocol A: Cold Aqueous Workup (HCl Removal)
-
Step 1: Dissolve the impure heptadecyl chloroformate in an inert, non-water-miscible solvent (e.g., anhydrous diethyl ether or dichloromethane).
-
Step 2: Transfer to a separatory funnel and wash with ice-cold saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: The low temperature (<5 °C) kinetically traps the chloroformate, preventing base-catalyzed hydrolysis while rapidly neutralizing the dissolved HCl byproduct.
-
-
Step 3: Separate the phases and retain the organic layer.
-
Self-Validation Check: Test the pH of the discarded aqueous layer using indicator paper. If the pH is <7, repeat Step 2 until the aqueous layer remains mildly basic (pH ~8), confirming the complete neutralization and removal of HCl.
-
-
Step 4: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at room temperature.
Protocol B: Silica Gel Column Chromatography (Separating 1-Heptadecanol)
-
Step 1: Pack a column with silica gel using 100% anhydrous hexanes. Load the concentrated mixture from Protocol A onto the column.
-
Step 2: Elute with 100% hexanes, then gradually increase the gradient to 9:1 hexanes:ethyl acetate.
-
Causality: Heptadecyl chloroformate and 1-chloroheptadecane are highly non-polar and will elute rapidly in hexanes. The degraded 1-heptadecanol contains a polar hydroxyl group that strongly hydrogen-bonds with the silica stationary phase, retaining it on the column.
-
-
Step 3: Collect the eluent in fractions.
-
Self-Validation Check: Spot the fractions on a TLC plate and stain with phosphomolybdic acid (PMA). The alcohol will appear as a dark blue spot with an R_f of ~0.2 (in 9:1 Hex:EtOAc), whereas the chloroformate will elute near the solvent front (R_f ~0.9). Pool and concentrate only the fractions containing the R_f 0.9 spot.
-
Protocol C: High-Vacuum Fractional Distillation (Separating 1-Chloroheptadecane)
-
Step 1: Transfer the alcohol-free mixture to a short-path distillation apparatus equipped with a fractionating column.
-
Step 2: Apply a high vacuum (<0.1 mmHg) before applying any heat to the system.
-
Causality: Long-chain alkyl chloroformates undergo rapid thermal decarboxylation at their atmospheric boiling points (>300 °C). Reducing the pressure lowers the boiling point to a safe thermal window (~140 °C), preventing the very thermal degradation you are trying to remove [4].
-
-
Step 3: Slowly heat the oil bath. The 1-chloroheptadecane impurity [3] has a lower molecular weight and boiling point, and will distill first as the fore-run.
-
Step 4: Collect the main fraction once the vapor temperature stabilizes at the expected boiling point for heptadecyl chloroformate under your specific vacuum pressure.
-
Self-Validation Check: Perform a rapid IR scan of the collected main fraction. A strong, sharp carbonyl stretch at ~1770 cm⁻¹ confirms the intact chloroformate, while the absence of a broad peak at 3300 cm⁻¹ confirms the absolute purity of the final reagent.
-
References
-
Chloroformate Wikipedia, The Free Encyclopedia URL: [Link]
-
1-Heptadecanol | C17H36O - PubChem National Center for Biotechnology Information (NIH) URL:[Link]
-
Heptadecane, 1-chloro- | C17H35Cl - PubChem National Center for Biotechnology Information (NIH) URL:[Link]
-
The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents Molecules (MDPI) URL:[Link]
handling precipitate formation in heptadecyl chloroformate reactions
As a Senior Application Scientist, I frequently encounter challenges related to long-chain aliphatic derivatization. Heptadecyl chloroformate (
To successfully navigate these syntheses, we must move beyond blindly following recipes and understand the thermodynamic and kinetic causalities driving phase separation. The following technical support guide is designed as a self-validating system to help you diagnose, troubleshoot, and optimize heptadecyl chloroformate reactions.
Diagnostic Logic: Identifying the Precipitate
Precipitation in these reactions is rarely a random error; it is a predictable thermodynamic event. The timing of the precipitation dictates its chemical identity.
Diagnostic workflow for identifying and resolving precipitate formation.
Core Troubleshooting Guides (FAQ)
Q1: Why does a dense white precipitate form immediately upon adding heptadecyl chloroformate to my amine/base mixture in dichloromethane (DCM)? Causality & Solution: This is almost certainly the hydrochloride salt of your auxiliary base (e.g., pyridinium chloride or triethylammonium chloride). The reaction between an amine and a chloroformate inherently produces hydrochloric acid (HCl) as a byproduct[1][2]. To drive the reaction forward, a base is added to scavenge this HCl. However, the resulting salts possess high lattice energies and are highly insoluble in low-dielectric solvents like DCM or toluene[3][4]. Actionable Fix: If you are running a standard batch reaction, you can simply allow the reaction to complete and filter off the salt[4][5]. If you require a homogeneous solution, switch to a biphasic Schotten-Baumann protocol or change your organic base (see Q3).
Q2: My reaction stays clear initially, but after 30 minutes, the mixture turns cloudy and forms a gel-like precipitate. What is happening?
Causality & Solution: You are witnessing the crystallization or gelation of your target product. The heptadecyl group (
Q3: I am trying to scale up this reaction in a continuous flow reactor, but the immediate salt precipitation keeps clogging the fluidic lines. How do I prevent this? Causality & Solution: Flow reactors cannot tolerate slurries. The standard bases (pyridine, triethylamine) form salts that immediately crash out of solution[3][4]. Actionable Fix: Substitute your base with Tributylamine (TBA) . The bulky butyl chains of tributylammonium chloride sterically hinder crystal lattice formation, rendering the byproduct salt highly soluble in organic solvents like toluene and DCM[3]. This ensures the reaction remains optically clear and flow-friendly.
Quantitative Data: Base Selection & Solubility Metrics
Selecting the correct base is the most critical variable in preventing unwanted precipitation. The table below summarizes the causality between base selection, byproduct formation, and precipitation risk.
| Base Used | Conjugate Acid Salt Formed | Relative Solubility in DCM/Toluene | Precipitation Risk | Primary Application / Recommendation |
| Pyridine | Pyridinium Chloride | Very Low | High (Immediate) | Small-scale batch derivatization (salt is easily filtered)[4]. |
| Triethylamine (TEA) | Triethylammonium Chloride | Low | High | Standard batch synthesis; prone to stirring issues on scale. |
| Tributylamine (TBA) | Tributylammonium Chloride | High | Low | Continuous flow reactors / Homogeneous batch scale-up[3]. |
| Aqueous NaOH | Sodium Chloride (NaCl) | Insoluble (Org) / High (Aq) | None (Biphasic) | Schotten-Baumann conditions; completely prevents organic salts[1][6]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must allow the chemist to validate success at intermediate steps. Below are two optimized methodologies for handling heptadecyl chloroformate.
Protocol A: Biphasic Schotten-Baumann Synthesis (Precipitate-Free)
The Schotten-Baumann reaction utilizes a two-phase solvent system (water and an organic solvent) to physically separate the HCl byproduct from the organic product, entirely circumventing organic salt precipitation[1][6].
Biphasic Schotten-Baumann mechanism preventing organic salt precipitation.
Step-by-Step Methodology:
-
Aqueous Preparation: Dissolve your target amine (1.0 eq) in a 10% aqueous NaOH solution.
-
Organic Preparation: Dissolve heptadecyl chloroformate (1.1 eq) in DCM or Toluene.
-
Biphasic Addition: Cool the aqueous amine solution in an ice bath (0°C). Add the organic chloroformate solution dropwise under vigorous stirring.
-
Causality: Vigorous stirring maximizes the surface area of the biphasic interface where the acylation occurs.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Check: Stop stirring and allow the phases to separate. The organic layer should be completely clear (no salt precipitate). Extract a drop of the aqueous layer and add
; a white precipitate ( ) confirms the reaction is proceeding and generating chloride ions.
-
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under vacuum to yield the heptadecyl carbamate.
Protocol B: Homogeneous Anhydrous Synthesis (For Flow or Batch)
When water-sensitive substrates preclude Schotten-Baumann conditions, use this protocol to prevent salt precipitation[3].
Step-by-Step Methodology:
-
Substrate Solvation: In an oven-dried flask flushed with nitrogen, dissolve the target amine (1.0 eq) and Tributylamine (1.5 eq) in anhydrous Toluene.
-
Acylation: Cool the mixture to 0°C. Add heptadecyl chloroformate (1.1 eq) dropwise over 15 minutes.
-
Thermal Adjustment: Remove the ice bath. If gelation of the product begins to occur due to the
chain[5], gently heat the reaction to 35-40°C until homogeneity is restored. -
Quench & Wash: Quench the reaction with a 10% aqueous phosphoric acid solution to protonate and remove the excess tributylamine into the aqueous phase[3]. Separate the organic layer to isolate your product.
References
- Method for producing chloroformate compound (Patent WO2018016377A1)
-
Schotten-Baumann Reaction - Lokey Lab Protocols Source: Wikidot URL:[Link]
-
Schotten–Baumann reaction Source: Grokipedia URL:[Link]
-
Schotten–Baumann reaction Source: Wikipedia URL:[Link]
-
Schotten Baumann Reaction Source: BYJU'S URL: [Link]
-
Chloroformate – Knowledge and References Source: Taylor & Francis URL:[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. byjus.com [byjus.com]
- 3. WO2018016377A1 - Method for producing chloroformate compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Controlling Exothermic Reactions of Carbonochloridic Acid Heptadecyl Ester
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist process chemists, researchers, and drug development professionals in safely handling Carbonochloridic Acid Heptadecyl Ester (commonly known as heptadecyl chloroformate, CAS: 81691-94-3)[1].
Due to its highly reactive chloroformate headgroup and long, lipophilic C17 aliphatic chain, this reagent presents unique thermodynamic and mass-transfer challenges. This guide provides field-proven insights, troubleshooting logic, and self-validating protocols to ensure thermal control and process safety.
Knowledge Base: Thermodynamics & Mechanistic Causality
To control an exothermic reaction, you must first understand its origin. When heptadecyl chloroformate undergoes nucleophilic acyl substitution with an amine or alcohol, the reaction forms a high-energy tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, forming a highly stable carbamate or carbonate bond.
This bond-formation process is strictly feed-controlled and releases significant enthalpy[2]. Simultaneously, the reaction evolves hydrogen chloride (HCl) gas, which causes rapid pressure buildup in closed systems[3]. If the system loses cooling capacity or if the reagent is allowed to pool unreacted, the accumulated chloroformate can undergo an explosive thermal runaway or exothermic decomposition, releasing both HCl and CO2[3],[4].
Reaction mechanism of heptadecyl chloroformate highlighting exothermicity and pressure sources.
Troubleshooting & FAQs
Q1: During a batch addition of heptadecyl chloroformate in an aqueous-organic biphasic system, I observed no initial temperature rise, followed by a sudden, violent exotherm. What caused this? A1: You experienced a dangerous "time lag" caused by mass-transfer limitations[3]. The C17 alkyl chain makes heptadecyl chloroformate extremely lipophilic. In biphasic systems with poor agitation, the reagent fails to mix with the aqueous nucleophile and pools in the organic phase. As trace amounts of the amphiphilic product (carbamate) slowly form, it acts as a surfactant, suddenly emulsifying the mixture. The pooled reagent then reacts instantaneously, overwhelming your cooling capacity. Actionable Fix: Ensure vigorous mechanical stirring (avoid magnetic stir bars at scale) and consider a phase-transfer catalyst. Always validate initiation before adding bulk reagent (see Protocol below).
Q2: How can I safely scale up this acylation without relying on massive, inefficient cryogenic cooling jackets? A2: Transition from a batch reactor to a Continuous Flow Reactor (CFR) or Microreactor[5]. Microreactors possess an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat transfer to a circulating chilled fluid[2]. Because the reactive volume at any given moment is minimal, continuous flow completely neutralizes the risk of a batch-scale thermal runaway[5].
Q3: What emergency steps should I take if the reactor loses cooling capacity during addition? A3: Immediately halt the addition of the chloroformate. Chloroformates can undergo auto-catalytic exothermic decomposition at elevated temperatures, releasing massive volumes of HCl and CO2[3],[4]. Ensure your caustic scrubber system (maintained at pH 9-12) is active to handle the off-gassing[3]. Never "deadhead" (block) centrifugal pumps containing the reagent, as mechanical friction will rapidly heat the stagnant fluid and trigger localized decomposition[3].
Troubleshooting logic tree for mitigating thermal runaway during chloroformate addition.
Quantitative Process Parameters
To ensure reproducibility and safety, adhere to the following validated parameters during process design:
| Parameter | Typical Value / Observation | Mechanistic Causality |
| Reaction Enthalpy (ΔH) | Highly Exothermic | Formation of stable C-N/C-O bonds and precipitation of chloride salts releases significant energy[2]. |
| Target Operating Temp | 0°C to 10°C | Suppresses side reactions (e.g., hydrolysis) and maintains a safe margin below ambient to control kinetics[5]. |
| Scrubber pH | 9.0 – 12.0 | Ensures complete neutralization of evolved HCl/CO2 gases to prevent environmental release and equipment corrosion[3]. |
| Residence Time (Flow) | 1.0 – 2.0 minutes | High surface-to-volume ratio in microreactors allows for near-instantaneous reaction completion and heat removal[2]. |
| Molar Excess (Reagent) | 1.05 – 1.20 eq | Slight excess compensates for trace hydrolysis from ambient moisture without causing severe downstream purification issues[2]. |
Experimental Protocol: Self-Validating Batch Acylation
This methodology utilizes a "feed-controlled" approach. By strictly limiting the reaction rate to the addition rate of the chloroformate, you prevent reagent accumulation and subsequent thermal runaway[2].
Step 1: Reactor Preparation & Purging Equip a jacketed glass reactor with an overhead mechanical stirrer (minimum 300 RPM for biphasic systems), a calibrated dropping funnel, an internal thermocouple, and an exhaust line routed directly to a caustic scrubber (pH 10 NaOH)[3]. Purge the system with dry Nitrogen to prevent premature hydrolysis of the chloroformate[3]. Causality: Mechanical stirring prevents the C17 lipophilic pooling effect, while the nitrogen blanket preserves reagent integrity.
Step 2: Substrate Loading Dissolve the nucleophile (e.g., primary amine) and a non-nucleophilic acid scavenger (e.g., N,N-diisopropylethylamine, DIPEA) in an anhydrous, aprotic solvent (e.g., THF or DCM). Cool the jacketed reactor to a setpoint between 0°C and -5°C[5].
Step 3: Initiation Verification (Critical Self-Validation Step) Add exactly 5% of the total heptadecyl chloroformate volume. Pause the addition. Monitor the internal thermocouple. You must observe a minor temperature spike (ΔT ≈ 2-5°C) followed by a return to baseline within 2 minutes. Causality: This thermal signature confirms the reaction has initiated and the reagent is actively consuming. If no ΔT is observed, the reagent is pooling. Do not proceed. Investigate mixing efficiency or solvent compatibility before continuing.
Step 4: Feed-Controlled Addition Once initiation is validated, resume addition dropwise. Modulate the flow rate to maintain the internal temperature strictly below 10°C. The heat flow should perfectly mirror your addition rate (forming a square heat-flow curve)[2].
Step 5: Quenching & Scrubber Maintenance Upon completion, maintain stirring for 30 minutes at 10°C. Quench any residual unreacted chloroformate by adding a small volume of methanol. Caution: This quench will cause a final minor exotherm and release gaseous HCl[3]. Ensure the scrubber remains active until the system returns to ambient temperature.
References
- BASF Safety Guidelines - Acid Chlorides and Chloroformates - Safety and Handling.
- ACS Publications - Application of Microreactor Technology in Process Development. Available at: Organic Process Research & Development
- QuickCompany Patents - Improved Process For The Preparation Of Chloroformates Using A Continuous Thin Film Reactor (CTFR).
- CAMEO Chemicals (NOAA) - Ethyl Chloroformate Reactive Hazards.
- Biomall - Carbonochloridic Acid Heptadecyl Ester (CAS 81691-94-3) Specifications.
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Validation & Comparative
A Comparative Guide to the NMR Characterization of Heptadecyl Chloroformate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and materials science, the precise characterization of molecular structures is paramount. Heptadecyl chloroformate and its derivatives, such as carbamates and carbonates, are valuable lipophilic building blocks used in the synthesis of prodrugs, drug delivery systems, and functionalized materials. Their long aliphatic chain imparts unique solubility and self-assembly properties, making their accurate structural elucidation essential for ensuring efficacy and safety.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules.[1] This guide provides an in-depth technical comparison of NMR spectroscopy with other analytical methods for the characterization of heptadecyl chloroformate derivatives. It offers insights into experimental design, data interpretation, and the causality behind methodological choices, empowering researchers to confidently characterize these long-chain compounds.
The Power of NMR in Elucidating Long-Chain Structures
NMR spectroscopy provides an unparalleled level of structural detail by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[2] The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) reveal connectivity. For long-chain molecules like heptadecyl chloroformate derivatives, NMR is instrumental in:
-
Confirming the integrity of the long alkyl chain: Verifying the presence and structure of the seventeen-carbon chain.
-
Identifying the functional group: Differentiating between the parent chloroformate and its carbamate or carbonate derivatives.
-
Verifying successful derivatization: Confirming the attachment of the desired moiety to the chloroformate group.
-
Assessing purity: Detecting and quantifying residual starting materials or byproducts.
¹H and ¹³C NMR Spectral Analysis: A Predictive Approach
Heptadecyl Chloroformate: Predicted ¹H and ¹³C NMR Signatures
¹H NMR (Predicted):
-
-CH₂-O- (α-protons): The methylene protons directly attached to the oxygen of the chloroformate group are the most deshielded of the alkyl chain. They are expected to appear as a triplet at approximately 4.3-4.5 ppm . The triplet multiplicity arises from coupling with the adjacent methylene group (β-protons).
-
-CH₂-CH₂-O- (β-protons): These protons will resonate upfield from the α-protons, likely in the range of 1.7-1.9 ppm , appearing as a multiplet due to coupling with both the α-protons and the next methylene group in the chain.
-
-(CH₂)₁₄- (Bulk methylene protons): The long chain of methylene groups will produce a large, broad signal around 1.2-1.4 ppm . The significant overlap of these signals makes individual resolution challenging.[5]
-
-CH₃ (Terminal methyl protons): The terminal methyl group protons will appear as a triplet at approximately 0.8-0.9 ppm , coupled to the adjacent methylene group.
¹³C NMR (Predicted):
-
C=O (Carbonyl carbon): The carbonyl carbon of the chloroformate group is highly deshielded and is expected to have a chemical shift in the range of 150-155 ppm .[6]
-
-CH₂-O- (α-carbon): The carbon directly bonded to the oxygen will be the most downfield of the aliphatic carbons, with an expected chemical shift of ~70-75 ppm .
-
Alkyl Chain Carbons: The remaining carbons of the heptadecyl chain will resonate in the typical aliphatic region of ~14-32 ppm . The terminal methyl carbon will be the most upfield signal at approximately 14 ppm .[5]
Derivative Analysis: Heptadecyl Carbamates and Carbonates
The derivatization of heptadecyl chloroformate into carbamates and carbonates introduces new functional groups with distinct NMR signatures.
Heptadecyl Carbamate (R-NH-C(O)O-C₁₇H₃₅):
-
¹H NMR: The most significant change is the appearance of a new signal for the N-H proton , typically a broad singlet between 5.0 and 8.0 ppm , depending on the solvent and concentration. The chemical shifts of the α- and β-protons of the heptadecyl chain will also shift slightly upfield compared to the parent chloroformate.
-
¹³C NMR: The carbonyl carbon of the carbamate will resonate at a slightly different chemical shift, generally in the range of 153-157 ppm .[7]
Heptadecyl Carbonate (R-O-C(O)O-C₁₇H₃₅):
-
¹H NMR: The chemical shifts of the α- and β-protons of the heptadecyl chain will be similar to those in the parent chloroformate.
-
¹³C NMR: The carbonyl carbon of the carbonate will appear in the range of 154-156 ppm .[8]
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive characterization. The following table compares NMR with other common analytical techniques for the analysis of heptadecyl chloroformate derivatives.
| Technique | Advantages | Disadvantages | Application for Heptadecyl Chloroformate Derivatives |
| NMR Spectroscopy | - Unambiguous structural elucidation- Provides information on connectivity- Non-destructive- Quantitative analysis is possible | - Lower sensitivity compared to MS- Can be expensive- Complex spectra for large molecules | - Gold standard for structural confirmation- Essential for differentiating isomers |
| Mass Spectrometry (MS) | - High sensitivity- Provides accurate molecular weight information- Can be coupled with chromatography (GC-MS, LC-MS) | - Provides limited structural information on its own- Destructive technique | - Confirms molecular weight of the parent compound and its derivatives- Useful for identifying impurities |
| FTIR Spectroscopy | - Provides information about functional groups- Fast and relatively inexpensive- Can be used for solid and liquid samples | - Does not provide detailed structural information- Can be difficult to interpret complex spectra | - Confirms the presence of the carbonyl group (chloroformate, carbamate, carbonate)- Monitors the disappearance of the chloroformate and appearance of the derivative functional group during synthesis |
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A well-defined protocol is crucial for obtaining high-quality NMR data.
Step-by-Step Methodology:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For the non-polar heptadecyl chloroformate and its derivatives, deuterated chloroform (CDCl₃) is an excellent choice.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry 5 mm NMR tube.
-
Add ~0.6 mL of the deuterated solvent.
-
Cap the tube and gently vortex or invert to ensure complete dissolution.
-
-
Internal Standard (for Quantitative NMR): For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with the analyte's signals. Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0 ppm).
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. A standard pulse sequence (e.g., zg30) is typically sufficient.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve the signal-to-noise ratio.[9]
-
Visualization of the NMR Workflow
The following diagram illustrates the general workflow for NMR characterization.
Caption: Workflow for NMR Characterization.
Structural Features and Corresponding NMR Signals
This diagram illustrates the correlation between the structural components of a generic heptadecyl chloroformate derivative and their expected NMR signals.
Caption: Structure-NMR Signal Correlation.
Conclusion
The comprehensive characterization of heptadecyl chloroformate and its derivatives is crucial for their successful application in research and development. While direct experimental NMR data for the parent chloroformate may be elusive, a thorough understanding of NMR principles and the analysis of analogous compounds provide a robust framework for its characterization. NMR spectroscopy, when used in conjunction with complementary techniques such as mass spectrometry and FTIR, offers a powerful and reliable approach to confirming the structure, purity, and identity of these valuable long-chain molecules. This guide serves as a valuable resource for scientists, enabling them to approach the characterization of these compounds with confidence and scientific rigor.
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The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Cyclic Carbonates from CO2 and Epoxides Catalyzed by Low Loadings of Benzyl Bromide/DMF at A. Retrieved from [Link]
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ResearchGate. (n.d.). H-NMR interpretation of a trimer having acid chloride/ chloroformate?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
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Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
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PubMed. (2022, August 3). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Retrieved from [Link]
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A Comparative Guide to the Analytical Characterization of Carbonochloridic Acid Heptadecyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of chemical intermediates is paramount. Carbonochloridic acid heptadecyl ester, a long-chain alkyl chloroformate, serves as a critical reagent in the synthesis of various organic molecules, including carbamates and carbonates, which are integral to drug moieties and polymer structures. Its purity and structural integrity directly impact the yield, efficacy, and safety of the final products. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of carbonochloridic acid heptadecyl ester, alongside a comparative evaluation of alternative analytical techniques.
The Central Role of Vibrational Spectroscopy: An In-Depth Look at FTIR Analysis
FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for the qualitative analysis of organic compounds.[1] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint.[2] For a molecule like carbonochloridic acid heptadecyl ester, with its distinct functional groups, FTIR provides a wealth of structural information.
Predicted FTIR Spectrum of Carbonochloridic Acid Heptadecyl Ester
The primary regions of interest in the FTIR spectrum of carbonochloridic acid heptadecyl ester are:
-
C=O Stretching (Carbonyl): This is the most characteristic and intense absorption for a chloroformate. The electron-withdrawing effect of the chlorine atom and the oxygen atom increases the double-bond character of the C=O bond, shifting its stretching frequency to a higher wavenumber compared to a typical ester or ketone. A strong, sharp absorption band is expected in the region of 1775-1800 cm⁻¹ . The gas-phase IR spectrum of the related phenyl chloroformate shows a strong band in this region.[3]
-
C-H Stretching (Alkyl Chain): The long heptadecyl chain will give rise to strong absorptions corresponding to the stretching vibrations of its C-H bonds. These are typically observed as multiple sharp peaks in the range of 2850-2960 cm⁻¹ . Specifically, asymmetric and symmetric stretching of the CH₂ groups and the terminal CH₃ group will be visible.[4][5]
-
C-O Stretching (Ester Linkage): The spectrum will also feature C-O stretching vibrations from the chloroformate group. These typically appear as strong bands in the fingerprint region, between 1000-1300 cm⁻¹ . For long-chain esters, these bands can be complex.
-
C-Cl Stretching: The carbon-chlorine bond will also have a characteristic stretching vibration. This is expected to be a medium to strong band in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹ .
The following table summarizes the predicted key FTIR absorption bands for carbonochloridic acid heptadecyl ester:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Chloroformate) | Stretching | 1775 - 1800 | Strong, Sharp |
| C-H (Alkyl) | Asymmetric & Symmetric Stretching | 2850 - 2960 | Strong |
| C-O (Ester) | Stretching | 1000 - 1300 | Strong |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
Experimental Protocol: Acquiring an FTIR Spectrum
To ensure the acquisition of a high-quality FTIR spectrum of carbonochloridic acid heptadecyl ester, the following step-by-step methodology is recommended. Given its likely liquid or low-melting solid state at room temperature, the Attenuated Total Reflectance (ATR) technique is often the most convenient.
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: With the ATR crystal clean and uncovered, collect a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.
-
Sample Application: Place a small drop of liquid carbonochloridic acid heptadecyl ester or a small amount of the solid onto the center of the ATR crystal. If solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, yielding the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.
A Comparative Look: Alternative Analytical Techniques
While FTIR is an excellent tool for initial identification and functional group analysis, a comprehensive characterization often requires orthogonal techniques that provide complementary information. The primary alternatives for analyzing a long-chain alkyl chloroformate are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Advantages for Heptadecyl Chloroformate Analysis | Disadvantages for Heptadecyl Chloroformate Analysis |
| FTIR | Vibrational spectroscopy based on the absorption of infrared radiation. | - Fast and non-destructive.- Excellent for identifying functional groups.- Minimal sample preparation required. | - Provides limited information on molecular weight or the length of the alkyl chain.- Not ideal for quantitative analysis without careful calibration. |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | - Provides both retention time and mass spectral data for high-confidence identification.- Excellent for separating impurities.- Can provide quantitative data.[6] | - Requires the compound to be thermally stable and volatile; long-chain esters may require high temperatures.[7]- Destructive technique. |
| HPLC | Separates compounds based on their partitioning between a stationary and a liquid mobile phase. | - Suitable for non-volatile and thermally labile compounds.[8]- Can be coupled with various detectors (UV, MS) for enhanced sensitivity and specificity.- Non-destructive, allowing for sample recovery. | - May have lower resolution for long-chain homologues compared to GC.- Chloroformates lack a strong UV chromophore, potentially limiting sensitivity with UV detection.[9] |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | - Provides unambiguous structural elucidation, including the connectivity of atoms and the length of the alkyl chain.[10]- Can be used for quantitative analysis (qNMR).- Non-destructive. | - Relatively low sensitivity compared to MS.- Requires a larger sample amount.- Higher instrument and operational cost. |
In-depth Comparison:
-
GC-MS stands out for its high resolving power and the definitive identification provided by the mass spectrum. For a relatively volatile compound like heptadecyl chloroformate, GC-MS can effectively separate it from starting materials or byproducts and provide its molecular weight and fragmentation pattern. However, the thermal stability of the chloroformate functionality at high injection port and column temperatures must be considered to avoid degradation.[7]
-
HPLC offers a milder analytical condition, which is advantageous if thermal lability is a concern.[8] When coupled with a mass spectrometer (LC-MS), it can provide similar identification capabilities to GC-MS. However, without a mass spectrometer, a standard UV detector may struggle with sensitivity due to the lack of a strong chromophore in the molecule.
-
NMR Spectroscopy is unparalleled in its ability to provide a complete structural picture. ¹H NMR would clearly show the signals for the protons on the carbon adjacent to the oxygen of the ester, the methylene groups of the long alkyl chain, and the terminal methyl group. ¹³C NMR would provide signals for each unique carbon atom, including the carbonyl carbon of the chloroformate group (expected around 150 ppm for similar compounds).[11][12] This makes NMR the gold standard for absolute structural confirmation.
Conclusion: A Multi-faceted Approach to Characterization
For a comprehensive and reliable analysis of carbonochloridic acid heptadecyl ester, a multi-technique approach is recommended. FTIR spectroscopy serves as an invaluable initial screening tool for rapid confirmation of the key chloroformate and alkyl functional groups. For purity assessment and molecular weight determination, GC-MS is a powerful choice, provided thermal stability is confirmed. In cases of potential thermal degradation, HPLC, particularly LC-MS, offers a robust alternative. Finally, for unambiguous structural elucidation and as a primary characterization method for a new batch or synthesis, NMR spectroscopy is indispensable. The selection of the most appropriate technique or combination of techniques will ultimately depend on the specific analytical question being addressed, from routine quality control to in-depth structural verification.
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A Comparative Guide to the Purity Validation of Carbonochloridic Acid Heptadecyl Ester
In the landscape of pharmaceutical and materials science research, the chemical purity of reagents is a cornerstone of reproducible and reliable outcomes. Carbonochloridic acid heptadecyl ester, also known as heptadecyl chloroformate, is a highly reactive intermediate pivotal for introducing a C17 alkyl chain in the synthesis of complex molecules, including drug candidates and specialized polymers. Given its reactivity, ensuring its purity is not merely a quality control step but a critical determinant of reaction success, yield, and the impurity profile of the final product.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of carbonochloridic acid heptadecyl ester. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers, scientists, and drug development professionals a comprehensive framework for assessing this vital reagent.
Understanding the Impurity Landscape
The primary synthesis route for heptadecyl chloroformate involves the reaction of heptadecanol with phosgene or a phosgene equivalent. This process can lead to several key impurities that can interfere with subsequent reactions:
-
Unreacted Heptadecanol: The primary starting material. Its presence can lead to competitive reactions and the formation of unwanted byproducts.
-
Di(heptadecyl) Carbonate: Formed from the reaction of heptadecyl chloroformate with unreacted heptadecanol. This is often a significant impurity.
-
Heptadecyl Chloride: A potential byproduct from the decomposition of the chloroformate.
-
Hydrolysis Products: Chloroformates are sensitive to moisture and can hydrolyze to the corresponding alcohol (heptadecanol) and hydrochloric acid[1].
-
Related Chloroformates: Impurities originating from isomeric or homologous alcohols present in the heptadecanol starting material.
The choice of an analytical method must be guided by its ability to separate and quantify the active compound from these potential contaminants.
Core Analytical Techniques for Purity Assessment
We will now explore and compare the most effective analytical techniques for the purity validation of heptadecyl chloroformate: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[2] For a long-chain ester like heptadecyl chloroformate, GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is an excellent choice for purity assessment.
Principle of the Technique: The sample is vaporized and injected into a chromatographic column. Separation occurs as the analyte and its impurities travel through the column at different rates depending on their volatility and interaction with the stationary phase. The FID provides a response proportional to the mass of carbon, making it suitable for quantification.
Expertise & Experience: While heptadecyl chloroformate is sufficiently volatile for GC analysis, direct injection can sometimes lead to thermal degradation in the hot injection port. A lower injector temperature and a rapid oven ramp can mitigate this. The choice of a non-polar or mid-polarity column is crucial for resolving the target compound from the less polar di(heptadecyl) carbonate and the more polar heptadecanol.
Experimental Protocol: GC-FID for Purity of Heptadecyl Chloroformate
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the heptadecyl chloroformate sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as hexane or chloroform.
-
If using an internal standard for precise quantification, add a known amount of a high-purity, stable compound with a different retention time (e.g., octadecane).
-
-
Instrumentation and Conditions:
-
System: Gas Chromatograph with FID.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min)[3].
-
Injector Temperature: 250 °C[3].
-
Detector Temperature: 280 °C[3].
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 10 °C/min[3].
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to heptadecyl chloroformate, heptadecanol, and other impurities based on their retention times (determined by running standards, if available).
-
Calculate the purity using the area normalization method, where the purity is the percentage of the main peak area relative to the total area of all peaks.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation and quantification of compounds, especially those that are not sufficiently volatile or are thermally labile.[4]
Principle of the Technique: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation is based on the differential partitioning of the analytes between the two phases. For long-chain esters, Reversed-Phase HPLC (RP-HPLC) is the most common mode.[4]
Expertise & Experience: A key challenge in the HPLC analysis of long-chain esters is their lack of a strong UV chromophore.[5] Therefore, detection is typically achieved using a Universal Detector like an Evaporative Light-Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). A C18 column is well-suited for separating the non-polar heptadecyl chloroformate from potential polar impurities like heptadecanol. The separation is based on hydrophobicity, with more hydrophobic compounds having longer retention times.[4]
Experimental Protocol: RP-HPLC-ELSD for Purity of Heptadecyl Chloroformate
-
Sample Preparation:
-
Prepare a stock solution of the heptadecyl chloroformate sample at approximately 1 mg/mL in acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
-
Instrumentation and Conditions:
-
System: HPLC with a gradient pump and an Evaporative Light-Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 85% B.
-
5-20 min: Linear gradient from 85% to 100% B.
-
20-30 min: Hold at 100% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
ELSD Settings: Nebulizer Temperature: 40 °C; Evaporator Temperature: 60 °C; Gas Flow: 1.5 L/min.
-
-
Data Analysis:
-
Identify the major peak corresponding to heptadecyl chloroformate.
-
Quantify purity based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be a powerful tool for quantitative analysis (qNMR).[6][7] It provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Principle of the Technique: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by atomic nuclei is detected, and the resulting spectrum provides detailed structural information. For quantitative analysis, the area of a signal is directly proportional to the number of nuclei giving rise to that signal.
Expertise & Experience: ¹H NMR is particularly useful for purity assessment. The spectrum of pure heptadecyl chloroformate will show characteristic signals for the long alkyl chain. Impurities like heptadecanol will have a distinct signal for the hydroxyl proton and a different chemical shift for the alpha-methylene protons. By integrating the signals corresponding to the main compound and the impurities, a direct molar ratio can be determined, and thus the purity can be calculated with high accuracy without the need for a reference standard of the impurity itself.[8]
Experimental Protocol: ¹H NMR for Purity of Heptadecyl Chloroformate
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the heptadecyl chloroformate sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Ensure the sample is fully dissolved.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Nucleus: ¹H.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 30 seconds) is crucial for accurate quantification to ensure full relaxation of all protons.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify and integrate the characteristic signals for heptadecyl chloroformate (e.g., the triplet for the -CH₂-O- group) and any impurities (e.g., the -CH₂-OH signal for heptadecanol).
-
Calculate the purity based on the relative integrals of the signals of the main compound and the impurities, corrected for the number of protons contributing to each signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups in a molecule. While not ideal for precise quantification of low-level impurities, it is an excellent tool for quick identity confirmation and for detecting gross impurities.[9]
Principle of the Technique: Infrared radiation is passed through a sample. Molecules absorb specific frequencies of radiation that correspond to the vibrational frequencies of their chemical bonds. The resulting spectrum is a fingerprint of the molecule.
Expertise & Experience: For heptadecyl chloroformate, the most prominent feature in the IR spectrum will be a very strong C=O stretching band for the chloroformate group, typically around 1775-1800 cm⁻¹.[10] The presence of unreacted heptadecanol would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹. The absence of this band is a good indicator of high purity with respect to the starting alcohol.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Place a small drop of the liquid heptadecyl chloroformate sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: FTIR Spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic C=O stretch of the chloroformate group.
-
Examine the region around 3200-3600 cm⁻¹ for the absence of a broad O-H band, which would indicate the presence of heptadecanol.
-
Compare the "fingerprint" region (1500 - 500 cm⁻¹) to a reference spectrum of a high-purity standard to check for conformity.[9]
-
Comparative Summary of Analytical Methods
| Parameter | Gas Chromatography (GC-FID) | HPLC-ELSD | NMR Spectroscopy (¹H qNMR) | FTIR Spectroscopy |
| Specificity | High; good separation of volatile impurities. | High; excellent for separating based on polarity. | Very High; structural information allows for unambiguous identification of impurities. | Low to Moderate; mainly for functional group identification. |
| Sensitivity | High (ppm levels). | Moderate to High (depends on analyte and detector). | Moderate (typically >0.1%). | Low (generally >1-2%). |
| Quantification | Excellent (with internal standard). | Good (requires careful calibration). | Excellent (primary method, highly accurate). | Poor; not suitable for precise quantification. |
| Sample Prep | Simple dilution. | Simple dilution and filtration. | Simple dilution in deuterated solvent. | Minimal (direct application). |
| Throughput | Moderate (20-40 min per run). | Moderate (20-30 min per run). | Low (requires longer acquisition times for quantification). | High (few minutes per sample). |
| Alternatives | GC-MS for definitive impurity identification. | HPLC-CAD or HPLC-MS for improved sensitivity and identification. | ¹³C NMR for structural confirmation. | ATR-FTIR for easier sampling. |
Visualization of Experimental & Logical Workflows
The selection of an appropriate analytical technique is dependent on the specific requirements of the analysis. The following diagrams illustrate a typical experimental workflow and a logical decision-making process.
Caption: General experimental workflow for purity validation.
Caption: Logic diagram for selecting the appropriate analytical method.
Conclusion and Recommendations
Validating the purity of carbonochloridic acid heptadecyl ester is essential for ensuring the quality and consistency of downstream synthetic processes. No single technique is universally superior; the choice depends on the specific analytical objective.
-
For routine quality control where speed and reliability are key, Gas Chromatography (GC-FID) is often the most practical and cost-effective choice, providing excellent quantitative data for known volatile impurities.
-
When dealing with potential thermally labile impurities or when a universal detector is preferred, Reversed-Phase HPLC with ELSD or CAD offers a robust alternative.
-
For the highest level of accuracy in quantification and for unambiguous impurity identification without the need for reference standards, quantitative NMR (qNMR) is the gold standard. It serves as a primary method for certifying reference materials.
-
FTIR Spectroscopy should be used as a rapid, initial identity check and for detecting the presence of significant hydroxyl-containing impurities like the starting alcohol.
A comprehensive purity assessment strategy often employs a combination of these techniques: typically a chromatographic method (GC or HPLC) for separation and quantification of impurities, and a spectroscopic method (NMR or FTIR) for structural confirmation and identity. This orthogonal approach ensures a self-validating system, providing the highest degree of confidence in the quality of this critical synthetic reagent.
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- ResearchGate. (n.d.). ATR-FTIR spectra of (a) chloroform with air background, (b) TMP (0.009 g ml −1 in chloroform) with air background and (c) TMP (0.009 g ml −1 in chloroform) with solvent background.
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A Researcher's Guide to Heptadecyl Chloroformate vs. Heptadecyl Acid Chloride: Functionality-Driven Reagent Selection
In the landscape of organic synthesis, particularly in lipid chemistry and the development of complex drug delivery systems, the precise installation of long-chain alkyl groups is a frequent necessity. Among the activated reagents available for this purpose, heptadecyl chloroformate and heptadecyl acid chloride (also known as heptadecanoyl chloride) are two prominent, yet functionally distinct, choices. While both possess a reactive acyl chloride moiety and a C17 alkyl chain, their synthetic applications diverge significantly due to a subtle, yet critical, structural difference: the presence of a bridging oxygen atom in the chloroformate.
This guide provides an in-depth comparison of these two reagents, moving beyond a simple list of properties to explain the causal relationship between their structure, reactivity, and ultimate application. We will provide supporting experimental frameworks to empower researchers to make informed, functionality-driven decisions for their specific synthetic goals.
The Decisive Structural Difference: An Electronic Perspective
At first glance, the structures of heptadecyl chloroformate and heptadecanoyl chloride appear similar. However, the oxygen atom adjacent to the carbonyl in the chloroformate fundamentally alters the electronic nature, and therefore the reactivity, of the molecule.
-
Heptadecanoyl Chloride (an Acyl Chloride): The carbonyl carbon is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms. It is a classic, highly reactive acylating agent.[1][2][3]
-
Heptadecyl Chloroformate (a Chloroformate): The story is more nuanced here. While the chlorine atom withdraws electron density, the adjacent oxygen atom can donate a lone pair of electrons to the carbonyl carbon via resonance. This resonance donation partially mitigates the electrophilicity of the carbonyl carbon, rendering it less reactive than a standard acyl chloride.[4][5]
This difference in electrophilicity is the cornerstone of their distinct chemical behaviors.
Caption: Core reactivity difference between the two reagents.
Comparative Reactivity and Synthetic Outcomes
The electronic differences translate directly into distinct reaction profiles and products. The choice between the two is not one of "better" or "worse," but rather "what functional group do I intend to synthesize?"
| Parameter | Heptadecanoyl Chloride | Heptadecyl Chloroformate |
| Primary Reaction | Acylation[2] | Introduction of an alkoxycarbonyl group[4] |
| Reaction with Amine | Forms a stable Amide | Forms a Carbamate (Urethane)[6][7] |
| Reaction with Alcohol | Forms a stable Ester [2] | Forms a Carbonate Ester [4][6] |
| Relative Reactivity | Very High, often vigorous and exothermic[8][] | High, but generally more controlled than acyl chlorides[4] |
| Primary Use Case | Permanent attachment of a C17 acyl group[10][11] | Amine protection (e.g., Cbz, Fmoc chemistry) or forming carbonate linkers[6][12] |
| Byproduct | Hydrochloric Acid (HCl)[13] | Hydrochloric Acid (HCl)[4] |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, let us consider the reaction of each reagent with a model primary amine, benzylamine. The goal is not just to form a bond, but to form a specific type of bond.
Workflow Overview
The general laboratory workflow for both reactions is similar, involving the reaction of the amine with the acylating agent in the presence of a base, followed by an aqueous workup and purification. However, the reaction conditions, particularly temperature control, can differ due to the disparity in reactivity.
Caption: Comparative experimental workflows.
Protocol 1: Synthesis of N-Benzylheptadecanamide via Acyl Chloride
This protocol is a standard Schotten-Baumann reaction, designed to manage the high reactivity of the acyl chloride.[14]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction.[8]
-
Addition: Add heptadecanoyl chloride (1.05 equiv.), either neat or as a solution in DCM, dropwise to the cold amine solution over 15-20 minutes. Vigorous HCl gas evolution will be observed, which is neutralized by the base.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl (to remove excess base and amine), saturated aqueous NaHCO₃, and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or silica gel column chromatography.
Protocol 2: Synthesis of Benzyl Heptadecyl Carbamate via Chloroformate
This protocol leverages the more moderate reactivity of the chloroformate, often allowing for the reaction to proceed smoothly at room temperature.
-
Preparation: In a round-bottom flask, dissolve benzylamine (1.0 equiv.) and a base (e.g., TEA, 1.2 equiv.) in an anhydrous solvent (e.g., DCM or THF).
-
Addition: Add heptadecyl chloroformate (1.05 equiv.) dropwise to the stirring solution at room temperature.[7]
-
Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction is typically less exothermic than with the acyl chloride. Monitor for completion by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with the solvent and wash with water, 1 M HCl, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude carbamate by recrystallization or column chromatography.
Decision Framework: Choosing the Right Reagent
Your synthetic goal is the sole determinant for reagent selection. The following decision tree illustrates the logical choice based on the desired final product.
Caption: Reagent selection based on desired functional group.
Safety and Handling: A Shared Responsibility
Both heptadecanoyl chloride and heptadecyl chloroformate are corrosive, moisture-sensitive reagents that must be handled with care in a well-ventilated fume hood.[12][15]
-
Moisture Sensitivity: Both reagents react with water (hydrolyze), often vigorously, to release corrosive HCl gas.[16][17] All glassware must be dry, and anhydrous solvents should be used.
-
Corrosivity: They cause severe skin burns and eye damage.[18] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[19][20]
-
Storage: Store in tightly sealed containers under an inert atmosphere and away from moisture.[12][21]
Conclusion
The distinction between heptadecyl chloroformate and heptadecyl acid chloride is a clear example of how a single atom can profoundly influence molecular function. Heptadecyl acid chloride is the reagent of choice for creating robust, stable amide and ester linkages , directly attaching a heptadecanoyl group to a nucleophile. Heptadecyl chloroformate is the preferred reagent for synthesizing carbamate and carbonate functionalities , which are often employed as protecting groups or specialized linkers in medicinal chemistry and materials science.[7][10] By understanding the fundamental electronic differences between these reagents, researchers can select the appropriate tool to achieve their desired synthetic outcome with precision and efficiency.
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J&K Scientific. (2011, July 13). Heptadecanoyl chloride | 40480-10-2. J&K Scientific.
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Kobe University. (2023, June 6). In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes. Kobe University Repository.
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PubMed. (2005, October 28). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. PubMed.
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InCatT. (2021, February 18). A direct method for carboformylation at last: the acid chloride does the job! InCatT.
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A Comparative Guide to the Thermal Analysis of Heptadecyl Chloroformate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecyl chloroformate and its derivatives are long-chain aliphatic compounds with significant potential in various scientific and industrial applications, including the synthesis of polymers, drug delivery systems, and as surfactants.[1][2][3] The thermal stability and phase behavior of these molecules are critical parameters that dictate their processing conditions, storage stability, and performance in final formulations. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide invaluable insights into the material's properties as a function of temperature.[4][5]
This guide offers a comprehensive comparison of the expected thermal behavior of heptadecyl chloroformate derivatives, drawing on experimental data from structurally similar long-chain esters and fatty acids. It provides detailed experimental protocols and explains the scientific rationale behind the analytical choices, empowering researchers to conduct robust thermal characterization of these and other related long-chain aliphatic compounds.
The Significance of Thermal Analysis for Long-Chain Aliphatic Compounds
The performance and stability of long-chain aliphatic compounds like heptadecyl chloroformate derivatives are intrinsically linked to their thermal properties. Key characteristics that can be elucidated through thermal analysis include:
-
Melting Point and Enthalpy of Fusion: These parameters are crucial for understanding the physical state of the material at different temperatures, which is vital for processing and formulation.[6][7] The presence of impurities can lead to a broadened melting peak and a depressed melting point, a principle that can be used for purity determination.[8][9][10]
-
Decomposition Temperature: TGA is instrumental in determining the onset of thermal degradation, which defines the upper-temperature limit for processing and storage to prevent chemical breakdown.[11][12] The decomposition of chloroformates can proceed through various pathways, including the elimination of carbon dioxide to form the corresponding alkyl chloride.[13][14][15][16][17]
-
Polymorphism and Phase Transitions: Long-chain molecules can often exist in different crystalline forms (polymorphs), each with unique physical properties.[18][19] DSC can detect these solid-solid phase transitions, which can impact the material's stability and bioavailability in pharmaceutical applications.
-
Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, the Tg is a critical parameter that signifies the transition from a rigid, glassy state to a more rubbery state.[20][21] This is particularly important for understanding the stability of amorphous drug formulations.
Comparative Thermal Behavior of Long-Chain Aliphatic Compounds
Table 1: Comparative DSC Data of Long-Chain Saturated Esters and Fatty Acids
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference |
| Ethyl Stearate | 312.54 | 33.7 - 34.1 | ~190 | [18] |
| Eicosyl Hexacosanoate (C46 Wax Ester) | 677.25 | >50 (estimated) | High (estimated) | [6] |
| Capric Acid (C10) | 172.26 | 31.6 | 152.6 | [7] |
| Lauric Acid (C12) | 200.32 | 43.8 | 178.5 | [7] |
| Myristic Acid (C14) | 228.37 | 53.9 | 199.3 | [7] |
| Palmitic Acid (C16) | 256.42 | 62.9 | 205.1 | [7] |
| Stearic Acid (C18) | 284.48 | 69.3 | 215.2 | [7] |
Note: This table provides a comparative overview. Actual values can vary based on purity and experimental conditions.
Based on these trends, it is anticipated that heptadecyl chloroformate (C18H37ClO2), with a molecular weight of 320.94 g/mol , will exhibit a melting point in a similar range to other long-chain C18 derivatives, likely between 60-70°C. The enthalpy of fusion is also expected to be significant, reflecting the energy required to disrupt the ordered crystalline lattice of the long alkyl chains.
Table 2: Comparative TGA Data of Long-Chain Aliphatic Compounds
| Compound | Onset of Decomposition (°C) | Key Decomposition Events | Reference |
| Fatty Acid Methyl Esters (FAMEs) | ~150 - 250 | Volatilization/Decomposition | [11] |
| Rapeseed Oil (Triglycerides) | ~300 - 450 | Decomposition of fatty acid chains | [11] |
| Ethyl Chloroformate | 286 - 353 | Elimination of ethylene and CO2 | [15][16] |
| Trichloromethyl Chloroformate | ~260 - 310 | Decomposition to phosgene | [14][24] |
The thermal stability of heptadecyl chloroformate will be influenced by the chloroformate group. Chloroformates are known to decompose at elevated temperatures.[13][14][15][16][17] The decomposition of heptadecyl chloroformate is likely to proceed via the loss of carbon dioxide to form 1-chloroheptadecane. The onset of this decomposition is expected to be in the range of 150-300°C, but this can be influenced by the presence of impurities or catalysts.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting TGA and DSC analysis on heptadecyl chloroformate derivatives. These protocols are based on best practices for the thermal analysis of long-chain organic molecules.[5][6][20]
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the sample.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the high-purity heptadecyl chloroformate derivative into a clean, tared TGA pan (platinum or alumina pans are recommended).
-
Experimental Parameters:
-
Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition from the TGA curve.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.[25]
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, enthalpy of fusion, and detect any phase transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (melting point: 156.6°C, ΔHf: 28.45 J/g).[6]
-
Sample Preparation: Accurately weigh 2-5 mg of the high-purity sample into a hermetically sealed aluminum DSC pan to prevent volatilization.[26] Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Parameters:
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
First Heating Scan: Equilibrate at 25°C. Ramp the temperature at 10°C/min to a temperature approximately 30°C above the expected melting point. This scan erases the sample's prior thermal history.
-
Cooling Scan: Hold at the upper temperature for 2 minutes, then cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the crystallization point (e.g., 0°C).
-
Second Heating Scan: Hold at the lower temperature for 2 minutes, then ramp the temperature at 10°C/min to the upper limit again. Data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[6]
-
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
From the second heating scan, determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHf) by integrating the area under the melting endotherm.
-
Visualization of Experimental Workflows
Caption: TGA Experimental Workflow.
Caption: DSC Experimental Workflow.
Conclusion
The thermal analysis of heptadecyl chloroformate derivatives is essential for their successful application in various fields. While direct experimental data for this specific class of compounds is limited, a comparative approach utilizing data from structurally similar long-chain molecules provides a strong foundation for predicting their thermal behavior. By employing robust TGA and DSC methodologies as outlined in this guide, researchers can obtain critical data on melting points, decomposition temperatures, and phase transitions. This information is paramount for optimizing synthesis, formulation, and processing conditions, ultimately ensuring the quality, stability, and efficacy of the final products. The principles and protocols detailed herein serve as a valuable resource for scientists and professionals engaged in the development and characterization of novel long-chain aliphatic compounds.
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(PDF) Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. (n.d.). ResearchGate. Retrieved from [Link]
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Engineering Green Lubricants IV: Influence of Structure on the Thermal Behavior of Linear and Branched Aliphatic Fatty Acid-Derived Diesters. (2016, July 15). ACS Publications. Retrieved from [Link]
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC. Retrieved from [Link]
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Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. Retrieved from [Link]
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Purity Determination by DSC. (n.d.). Creative Biolabs. Retrieved from [Link]
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Differential scanning calorimetric and powder X-ray diffraction studies on a homologous series of N-acyl-L-alanine esters with m. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Propanoyl chloride, 3-isocyanato. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. (2022, November 4). Aston Research Explorer. Retrieved from [Link]
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Purity Measurements of Pharmaceuticals and Organics by DSC. (n.d.). Thermal Support. Retrieved from [Link]
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Preparation, Phase Diagrams and Characterization of Fatty Acids Binary Eutectic Mixtures for Latent Heat Thermal Energy Storage. (2023, January 12). MDPI. Retrieved from [Link]
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DSC purity determination. (n.d.). Mettler Toledo. Retrieved from [Link]
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The thermal decomposition of ethyl chloroformate. (1975). Retrieved from [Link]
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Application of Chromatographic and Thermal Methods to Study Fatty Acids Composition and Positional Distribution, Oxidation Kinetic Parameters and Melting Profile as Important Factors Characterizing Amaranth and Quinoa Oils. (2022, February 18). MDPI. Retrieved from [Link]
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The Kinetics of the Thermal Decomposition of Trichloromethyl Chloroformate. (n.d.). Retrieved from [Link]
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DSC Purity Determination. (2018, June 27). AZoM. Retrieved from [Link]
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Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. (2005, August 2). ResearchGate. Retrieved from [Link]
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The thermal decomposition of ethyl chloroformate. (n.d.). ResearchGate. Retrieved from [Link]
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Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Polymeric conjugates for drug delivery. (n.d.). PMC. Retrieved from [Link]
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SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.). Waters. Retrieved from [Link]
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Effect of the Alkyl Chain Length on Assessment as Thermo-Responsive Draw Solutes for Forward Osmosis. (n.d.). PMC. Retrieved from [Link]
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(PDF) The Synthesis of Long Chain Alkyl Chloroformate. (2021, July 30). ResearchGate. Retrieved from [Link]
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Application of amorphous classification system and glass forming ability. (n.d.). Chalmers ODR. Retrieved from [Link]
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Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. (2026, February 2). PMC. Retrieved from [Link]
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Thermal Analysis of Biodegradable Material: From Modulated Temperature DSC to Fast Scan DSC. (2023, September 26). American Laboratory. Retrieved from [Link]
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Rearrangements occurring during the thermal decomposition of alkyl chloroformates. (1968). Chemical Communications (London) (RSC Publishing). Retrieved from [Link]
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Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments. Retrieved from [Link]
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Synthesis and degradation of aliphatic poly (ester carbonate) copolymers using novel chloroformates. (n.d.). SOAR. Retrieved from [Link]
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Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments. Retrieved from [Link]
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Tunable thermal phase-change materials. (n.d.). Retrieved from [Link]
- Method for the preparation of aliphatic chloroformates. (n.d.). Google Patents.
-
In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. (2025, April 26). PMC. Retrieved from [Link]
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Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. (2025, October 16). ResearchGate. Retrieved from [Link]
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Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (2021, May 24). MDPI. Retrieved from [Link]
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Safety Operating Guide
Carbonochloridic Acid Heptadecyl Ester proper disposal procedures
An essential component of laboratory safety and operational efficiency is the proper lifecycle management of highly reactive reagents. Carbonochloridic acid, heptadecyl ester (commonly known as heptadecyl chloroformate) presents unique logistical and safety challenges due to its highly electrophilic chloroformate group combined with a long, hydrophobic aliphatic chain.
This guide provides drug development professionals and application scientists with the mechanistic reasoning, logistical planning, and step-by-step protocols required for the safe handling, quenching, and disposal of this compound in a professional laboratory setting.
Mechanistic Hazards & Physical Properties
To design a safe disposal protocol, one must first understand the causality behind the chemical's reactivity. Chloroformates are highly reactive acylating agents. When exposed to moisture or water, they undergo hydrolysis to form an unstable carbonate intermediate, which rapidly decarboxylates to yield an alcohol, carbon dioxide (
The Hydrophobic Complication:
Unlike short-chain chloroformates (e.g., methyl or ethyl chloroformate) that hydrolyze rapidly, the 17-carbon aliphatic chain of heptadecyl chloroformate makes the molecule extremely hydrophobic [4]. If aqueous base is simply poured over the residue, the mixture will form a biphasic system. The hydrolysis will occur dangerously slowly at the interface, potentially leading to delayed gas evolution. If this biphasic mixture is transferred to a sealed hazardous waste carboy, the delayed generation of
Table 1: Physicochemical & Hazard Profile
| Property | Value | Operational Implication for Disposal |
| Chemical Name | Carbonochloridic Acid Heptadecyl Ester | Long aliphatic chain limits water solubility; requires a co-solvent for safe quenching. |
| CAS Number | 81691-94-3 | Must be explicitly listed on all Environmental Health & Safety (EHS) waste manifests [4]. |
| Reactivity | Water-reactive, Exothermic | Generates |
| Toxicity | Corrosive, Lachrymator | Requires handling in a certified fume hood with heavy-duty nitrile gloves and a face shield. |
Bulk Disposal Logistics (EHS Management)
For bulk quantities (unreacted material in original vendor packaging) or large volumes of stock solutions, laboratory-scale neutralization is not recommended due to the highly exothermic nature of the reaction and the large volumes of toxic gas produced.
-
Segregation: Store waste heptadecyl chloroformate strictly in anhydrous, halogenated organic waste containers . Never commingle with aqueous waste, alcohols, or amines prior to professional EHS collection [1].
-
Venting: If there is any suspicion that moisture has entered a bulk container of heptadecyl chloroformate, do not seal it tightly . Cap it loosely or use a vented pressure-relief cap, place it in a secondary containment tray within a fume hood, and immediately contact EHS for emergency pickup [2].
-
Disposal Route: Bulk chloroformates must be disposed of via professional high-temperature incineration at an EPA-permitted (or local equivalent) hazardous waste treatment facility [1].
Laboratory-Scale Quenching Protocol (For Residues)
For empty reagent bottles, contaminated glassware, or small residual reaction volumes (< 50 mL), laboratories must actively quench the chloroformate before the vessels can be safely washed or disposed of as standard solid waste.
Because of the compound's hydrophobicity, this protocol utilizes a water-miscible co-solvent to homogenize the mixture, ensuring immediate and complete destruction of the reactive functional group [3].
Experimental Methodology: Co-Solvent Assisted Base Hydrolysis
Prerequisites:
-
Perform all steps inside a continuously monitored, certified chemical fume hood.
-
PPE: Splash goggles, face shield, lab coat, and heavy-duty nitrile or neoprene gloves.
Step-by-Step Procedure:
-
Solvent Dilution: Dissolve the residual heptadecyl chloroformate in a non-nucleophilic, water-miscible co-solvent such as Tetrahydrofuran (THF) or 1,4-Dioxane. Use approximately 10 mL of solvent per 1 gram of residual chloroformate. Causality: This breaks the hydrophobic barrier, allowing the aqueous base to access the electrophilic carbon.
-
Base Preparation: In a separate, wide-mouth Erlenmeyer flask (at least 5x the total expected volume to accommodate foaming), prepare a 10% (w/v) aqueous solution of Sodium Carbonate (
) or Sodium Hydroxide ( ). -
Thermal Management: Place the flask containing the basic solution into an ice-water bath and insert a magnetic stir bar. Begin vigorous stirring.
-
Dropwise Addition: Using an addition funnel or a glass pipette, add the organic chloroformate solution dropwise into the chilled, stirring basic solution [3].
-
Self-Validating Observation: You will observe immediate effervescence (bubbling) as
is released, and the will be instantly neutralized by the base to form . -
Completion Verification: The system validates its own completion. Continue stirring until all effervescence completely ceases. To ensure absolute destruction, you may run a quick IR spectrum of the organic layer; the disappearance of the strong carbonyl stretch at ~1770–1790 cm⁻¹ confirms complete quenching.
-
Waste Segregation: Once quenched and neutralized to a pH of 7–9, the resulting mixture consists of heptadecanol, THF,
, and water. Transfer this to the standard Halogenated Organic/Aqueous mixed waste carboy [1].
Figure 1: Laboratory-scale co-solvent quenching and disposal workflow for hydrophobic chloroformate residues.
References
Personal Protective Equipment & Handling Guide: Carbonochloridic Acid Heptadecyl Ester
Executive Chemical Profile
Chemical Name: Carbonochloridic Acid Heptadecyl Ester Common Name: Heptadecyl Chloroformate CAS Number: 81691-94-3 Molecular Formula: C18H35ClO2 Physical State: Low-melting solid or viscous liquid at room temperature (Melting point range: ~15–25°C).[1] Primary Hazards: Corrosive (Skin/Eyes), Acute Toxicity (Inhalation/Oral), Moisture Sensitive (Releases HCl gas).
Hazard Mechanism & Risk Assessment
To handle this compound safely, you must understand why it is dangerous. It is not merely toxic; it is chemically aggressive.
-
Hydrolysis Mechanism: Upon contact with moisture (air humidity or mucosal surfaces), the chloroformate moiety hydrolyzes rapidly.
-
The Threat: The release of Hydrogen Chloride (HCl) gas causes immediate, severe chemical burns to respiratory tracts and eyes. The lipophilic heptadecyl tail facilitates skin absorption, potentially carrying the corrosive headgroup deeper into dermal layers before hydrolysis occurs.
-
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." This compound requires a barrier-defense strategy.[2][3][4][5][6]
| Protection Zone | Minimum Requirement | Enhanced Requirement (High Volume/Synthesis) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Laminate Barrier: Silver Shield® or 4H® Liner under Nitrile outer glove. | Chloroformates can permeate standard nitrile. Laminate films provide >4h breakthrough time against chlorinated esters. |
| Eye/Face | Chemical Splash Goggles (Indirect vented, ANSI Z87.1+) | Full Face Shield + Goggles | Goggles seal eyes from HCl vapors. Face shield protects the neck/face from splashes during transfer. |
| Respiratory | Fume Hood Only (Sash at 18 inches) | Respirator (Backup): Full-face respirator with Acid Gas (AG) & Organic Vapor (OV) cartridges. | Volatility is low due to high molecular weight, but hydrolysis generates volatile HCl. Never handle on an open bench. |
| Body | Lab Coat (Cotton/Poly)+ Closed-toe shoes | Chemical Resistant Apron (Tyvek or Neoprene) | Cotton absorbs spills; an apron prevents soak-through to skin during larger volume handling. |
Operational Protocol: Safe Handling & Synthesis
A. Storage & Preparation
-
Environment: Store in a dedicated flammables/corrosives cabinet at 2–8°C .
-
Moisture Control: The container must be purged with inert gas (Argon or Nitrogen) after every use.
-
Physical State Management: If the material has solidified (common at cool temps), do not heat rapidly. Allow it to warm to room temperature in a desiccator or gently warm the outer container with a heat gun set to low (<40°C) to liquefy for transfer.
B. Transfer & Reaction Setup
-
Glassware: All glassware must be flame-dried or oven-dried (120°C) and cooled under Argon.
-
Weighing:
-
Liquids: Use a glass syringe with a long needle to withdraw directly from the septum-capped bottle.
-
Solids: Weigh quickly into a tared vial inside the fume hood. Do not leave the stock bottle open.
-
-
Solvent Compatibility: Dissolve immediately in anhydrous organic solvents (Dichloromethane, THF, or Toluene). Avoid protic solvents (Alcohols, Water) which trigger decomposition.
C. Deactivation (Quenching) Protocol
Never add water directly to the neat chemical. The gas evolution (CO2 + HCl) can cause an eruption.
-
Cool: Place the reaction vessel in an ice bath (0°C).
-
Dilute: Ensure the mixture is diluted in a solvent (e.g., DCM).
-
Neutralize: Add a solution of 10% Sodium Bicarbonate (NaHCO3) or Dilute Ammonium Hydroxide dropwise.
-
Observation: Watch for bubbling (CO2 release). Wait for bubbling to cease before adding more.
-
-
Verify: Check pH of the aqueous layer. It should be neutral (pH 7) or basic (pH 8-9).
Emergency Response Visualization
Figure 1: PPE Decision Logic
Caption: Decision tree for selecting appropriate hand and respiratory protection based on the scale of operation.
Figure 2: Safe Quenching Workflow
Caption: Step-by-step mechanism for neutralizing unreacted chloroformate waste safely.
References
-
PubChem. (n.d.). Carbonochloridic acid, heptadecyl ester (CAS 81691-94-3).[1][7][8][9] National Library of Medicine. Retrieved from [Link]
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- 7. 175606-34-5_CAS号:175606-34-5_2,3-di-O-benzyl-4,5-O-isopropylidene-D-arabinose diethyl dithioacetal - 化源网 [chemsrc.com]
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- 9. 81691-94-3_Carbonochloridic Acid Heptadecyl EsterCAS号:81691-94-3_Carbonochloridic Acid Heptadecyl Ester【结构式 性质 英文】 - 化源网 [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
